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  • Product: [(Azetidin-3-yl)sulfamoyl]dimethylamine hydrochloride
  • CAS: 2097979-11-6

Core Science & Biosynthesis

Foundational

Biological activity of novel azetidine sulfamide derivatives

An In-Depth Technical Guide to the Biological Activity of Novel Azetidine Sulfamide Derivatives Executive Summary The confluence of the strained, sp³-rich azetidine ring and the pharmacologically versatile sulfamide moie...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biological Activity of Novel Azetidine Sulfamide Derivatives

Executive Summary

The confluence of the strained, sp³-rich azetidine ring and the pharmacologically versatile sulfamide moiety has given rise to a new class of derivatives with significant therapeutic potential. This guide provides a comprehensive technical overview for researchers and drug development professionals on the synthesis, biological evaluation, and structure-activity relationships of novel azetidine sulfamide derivatives. We delve into the rationale behind their design, detailing the unique physicochemical properties conferred by the azetidine scaffold—such as improved solubility and metabolic stability—and the proven biological activities of the sulfamide group, including antibacterial and enzyme inhibitory functions. This document provides validated, step-by-step protocols for both the synthesis of N-(4-aryl-3-chloro-2-oxoazetidin-1-yl)aminoacetyl sulfonamides and their subsequent biological evaluation through standardized assays. By synthesizing current research, this guide aims to equip scientists with the foundational knowledge and practical methodologies required to explore and advance this promising class of compounds in modern drug discovery.

Part 1: The Azetidine Sulfamide Scaffold: A Strategic Union

In medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. The azetidine sulfamide framework is a prime example of this synergy, uniting two moieties with distinct and advantageous characteristics.

  • The Azetidine Ring: This four-membered nitrogen-containing heterocycle is more than a simple structural unit; its inherent ring strain and conformational rigidity impart unique and desirable properties to parent molecules.[1] Unlike more flexible aliphatic chains, the azetidine ring can position substituents in a more defined three-dimensional space, potentially leading to enhanced binding affinity with biological targets. Furthermore, its high sp³ character and polarity often lead to improved aqueous solubility and metabolic stability, critical parameters for optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate.[2][3] The incorporation of azetidine motifs is a validated strategy, present in several FDA-approved drugs like baricitinib and cobimetinib, where it enhances receptor selectivity and overall pharmacokinetics.[1]

  • The Sulfonamide Group: The sulfonamide functional group (R-SO₂-NH-R') is a well-established pharmacophore, most famously recognized for its role in the first generation of antibiotic "sulfa" drugs.[4] Its primary antibacterial mechanism involves acting as a competitive inhibitor of dihydropteroate synthetase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[5] By mimicking the natural substrate, p-aminobenzoic acid (PABA), sulfonamides disrupt the production of folate, a crucial precursor for DNA synthesis, thereby halting bacterial growth (a bacteriostatic effect).[5][6] Beyond this, the sulfonamide group is a potent zinc-binding group, making it a classic inhibitor of metalloenzymes, most notably the carbonic anhydrases (CAs).[7][8]

The logical combination of these two scaffolds aims to create novel chemical entities that leverage the biological activity of the sulfonamide while benefiting from the superior physicochemical and pharmacokinetic properties endowed by the azetidine ring.

Part 2: Synthesis of Novel Azetidine Sulfamide Derivatives

The synthesis of 2-azetidinone (β-lactam) rings is a well-trodden path in organic chemistry. A robust and widely used method is the Staudinger synthesis, a [2+2] cycloaddition reaction between a ketene and an imine.[9] The protocol detailed below describes a multi-step synthesis culminating in the cycloaddition reaction to form the target N-(4-aryl-3-chloro-2-oxoazetidin-1-yl)aminoacetyl sulfonamide derivatives.[2]

Synthetic Workflow Diagram

G cluster_1 Step 2: Amination cluster_2 Step 3: Imine Formation (Schiff Base) cluster_3 Step 4: [2+2] Cycloaddition Sulfonamide Parent Sulfonamide (1a/1b) Derivative2 Chloracetyl Derivative (2a/2b) Sulfonamide->Derivative2 ChloroacetylChloride Chloroacetyl Chloride Derivative2_ref Chloracetyl Derivative (2a/2b) Hydrazine Hydrazine Hydrate Derivative3 Hydrazinoacetyl Derivative (3a/3b) Derivative3_ref Hydrazinoacetyl Derivative (3a/3b) Derivative2_ref->Derivative3 Aldehyde Aromatic Aldehyde Derivative4 Schiff Base Intermediate (4a/4b) Derivative4_ref Schiff Base Intermediate (4a/4b) Derivative3_ref->Derivative4 ChloroacetylChloride2 Chloroacetyl Chloride FinalProduct Target Azetidinone (5a/5b) Derivative4_ref->FinalProduct

Caption: Multi-step synthesis of N-(4-aryl-3-chloro-2-oxoazetidin-1-yl)aminoacetyl sulfonamides.

Detailed Experimental Protocol: Synthesis[2][10]

Rationale: This procedure utilizes common, well-understood reactions. The choice of anhydrous solvents like acetone and 1,4-dioxane is critical to prevent hydrolysis of the highly reactive acid chloride intermediates. Triethylamine (TEA) is used as a non-nucleophilic base to quench the HCl byproduct generated during the final cycloaddition step, driving the reaction to completion.

Step 1: Synthesis of N-(chloroacetyl)sulfonamide derivatives (2a/b)

  • To a solution of the parent sulfonamide (e.g., sulfadiazine or sulfisoxazole) (0.01 mol) in dry acetone (50 mL), add anhydrous potassium carbonate (K₂CO₃) (0.02 mol).

  • Stir the suspension vigorously. Add chloroacetyl chloride (0.012 mol) dropwise to the mixture at room temperature.

  • After the addition is complete, reflux the reaction mixture for 12 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the mixture and filter off the inorganic salts.

  • Evaporate the solvent under reduced pressure to obtain the crude product. Recrystallize from an appropriate solvent (e.g., ethanol) to yield the pure chloroacetyl derivative.

Step 2: Synthesis of N-(hydrazinoacetyl)sulfonamide derivatives (3a/b)

  • Dissolve the chloroacetyl derivative (2a/b) (0.01 mol) in ethanol (50 mL).

  • Add hydrazine hydrate (99%, 0.02 mol) to the solution.

  • Reflux the mixture for 10 hours.

  • Cool the reaction mixture. The precipitated product can be collected by filtration.

  • Wash the solid with cold ethanol and dry to obtain the hydrazinoacetyl derivative.

Step 3: Synthesis of N-(arylidene)hydrazinoacetyl sulfonamide derivatives (Schiff Bases) (4a/b)

  • In a flask, dissolve the hydrazinoacetyl derivative (3a/b) (0.01 mol) in 50% ethanol.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Add the desired substituted aromatic aldehyde (0.01 mol) to the mixture.

  • Reflux the reaction for 8 hours.

  • Upon cooling, the Schiff base product will precipitate.

  • Filter the solid, wash with water, and recrystallize from ethanol to obtain the pure product.

Step 4: Synthesis of N-(4-aryl-3-chloro-2-oxoazetidin-1-yl)aminoacetyl sulfonamides (5a/b)

  • Dissolve the Schiff base (4a/b) (0.01 mol) and triethylamine (TEA) (0.015 mol) in anhydrous 1,4-dioxane (30 mL).

  • Cool the mixture in an ice bath.

  • Add chloroacetyl chloride (0.012 mol) dropwise with constant stirring over 20-30 minutes, maintaining the temperature below 10°C.

  • After addition, allow the mixture to warm to room temperature and stir for an additional 3-4 hours.

  • Pour the reaction mixture into crushed ice water.

  • The solid precipitate is the target azetidinone derivative. Filter the product, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol or dioxane-water mixture) to yield the final compound.

  • Confirm the structure using spectral methods such as FT-IR, ¹H-NMR, and ¹³C-NMR. A characteristic absorption band for the β-lactam carbonyl group should appear in the IR spectrum around 1740-1755 cm⁻¹.[2]

Part 3: Biological Activities and Mechanisms of Action

Antibacterial Activity

The primary and most anticipated biological activity of azetidine sulfamide derivatives is their antibacterial effect. This activity is predicated on the established mechanism of the sulfonamide moiety.

Mechanism: Inhibition of Folate Synthesis Bacteria, unlike humans who obtain folic acid from their diet, must synthesize it de novo. The sulfonamide acts as a structural analog of p-aminobenzoic acid (PABA), a key substrate for the enzyme dihydropteroate synthetase (DHPS). By competitively binding to the active site of DHPS, the drug inhibits the synthesis of dihydropteroic acid, a precursor to folic acid.[5][7] This blockade ultimately halts DNA synthesis and repair, leading to a bacteriostatic effect where bacterial replication is inhibited.[6]

Caption: Mechanism of antibacterial action via competitive inhibition of DHPS.

Enzyme Inhibition: Carbonic Anhydrases

The sulfonamide group is a classic zinc-binding pharmacophore. This property makes sulfonamide derivatives potent inhibitors of zinc-containing metalloenzymes, particularly carbonic anhydrases (CAs).[7][8] CAs are ubiquitous enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer.[10] The primary sulfonamide group (-SO₂NH₂) coordinates to the Zn(II) ion in the enzyme's active site, displacing a zinc-bound water molecule and disrupting the catalytic cycle.[7] Azetidine sulfamide derivatives are therefore promising candidates for development as novel CA inhibitors.

Part 4: In Vitro Evaluation Protocols

To assess the biological activity of newly synthesized compounds, standardized in vitro assays are essential. The following protocols are fundamental for characterizing azetidine sulfamide derivatives.

Protocol: Antibacterial Susceptibility Testing (Broth Microdilution)

Rationale: The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11] The MIC is the lowest concentration of a drug that completely inhibits the visible growth of a microorganism after overnight incubation. This quantitative measure is crucial for evaluating potency and comparing different derivatives.

Workflow Diagram

G cluster_0 Preparation cluster_1 Inoculation cluster_2 Incubation & Reading A 1. Prepare stock solution of Azetidine Sulfamide in DMSO B 2. Perform 2-fold serial dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB) A->B C 3. Dispense 50µL of each dilution into a 96-well plate B->C D 4. Prepare bacterial inoculum (0.5 McFarland standard) E 5. Dilute inoculum to achieve ~5 x 10^5 CFU/mL D->E F 6. Inoculate each well with 50µL of the final bacterial suspension E->F G 7. Include Growth Control (no drug) & Sterility Control (no bacteria) H 8. Incubate at 35°C ± 2°C for 16-20 hours G->H I 9. Read MIC: Lowest concentration with no visible turbidity H->I

Caption: Workflow for the Broth Microdilution MIC Assay.

Step-by-Step Methodology [11][12][13]

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound (e.g., 1280 µg/mL) in a suitable solvent like dimethyl sulfoxide (DMSO).

  • Serial Dilutions: Perform serial two-fold dilutions of the stock solution in a sterile 96-well "mother" plate using an appropriate growth medium, such as Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Plate Preparation: Transfer 50 µL of each dilution into the corresponding wells of a sterile 96-well "daughter" microtiter plate. The final volume in each well after inoculation will be 100 µL, halving the drug concentration.

  • Inoculum Preparation: Select 3-5 well-isolated colonies of the test bacterial strain from a fresh (18-24 hour) agar plate. Transfer them into a tube containing sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Final Inoculum Dilution: Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation: Within 30 minutes of preparation, inoculate each well of the microtiter plate with 50 µL of the final bacterial inoculum. Include a positive control well (broth + inoculum, no drug) and a negative/sterility control well (broth only).

  • Incubation: Cover the plate and incubate in an ambient air incubator at 35°C ± 2°C for 16-20 hours.

  • Reading the MIC: After incubation, examine the plate for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth as detected by the unaided eye.[12]

Protocol: Carbonic Anhydrase Inhibition Assay

Rationale: This spectrophotometric assay measures the esterase activity of Carbonic Anhydrase. The enzyme catalyzes the hydrolysis of a chromogenic substrate, p-nitrophenyl acetate (p-NPA), to p-nitrophenol, which can be quantified by measuring absorbance at ~400 nm. An inhibitor will reduce the rate of this reaction, allowing for the calculation of an IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).[7]

Step-by-Step Methodology [7]

  • Reagent Preparation: Prepare a Tris-sulfate buffer (50 mM, pH 7.6), a solution of the test compound in 1% DMSO, a solution of bovine CA enzyme (e.g., 50 U), and a solution of the substrate, p-nitrophenyl acetate (p-NPA).

  • Reaction Mixture: In the wells of a 96-well plate, add 60 µL of Tris-sulfate buffer.

  • Inhibitor Addition: Add 10 µL of the test compound solution at various concentrations (to generate a dose-response curve). Include a control with 10 µL of 1% DMSO (no inhibitor).

  • Enzyme Addition: Add 10 µL of the CA enzyme solution to each well.

  • Pre-incubation: Mix the contents and pre-incubate the plate at 25°C for 10 minutes to allow for inhibitor-enzyme binding.

  • Initiate Reaction: Add 20 µL of the p-NPA substrate solution to each well to start the reaction.

  • Measurement: Immediately measure the absorbance at 400 nm at timed intervals using a microplate reader to determine the initial reaction velocity.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the control. Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Part 5: Data Analysis and Structure-Activity Relationships (SAR)

The analysis of how chemical structure relates to biological activity is fundamental to medicinal chemistry. For azetidine sulfamide derivatives, SAR insights can guide the design of more potent and selective compounds.

Quantitative Biological Data

The following table summarizes representative antibacterial activity data for a series of N-(arylidene)hydrazinoacetyl sulfonamide derivatives and their corresponding azetidinone analogues.[14]

Compound IDParent SulfonamideR-Group (Aryl)Structure TypeMIC (µg/mL) vs S. epidermidisMIC (µg/mL) vs P. aeruginosa
4a1 SulfadiazinePhenylSchiff Base>512256
4a2 Sulfadiazine4-Cl-PhenylSchiff Base128128
4a4 Sulfadiazine4-NO₂-PhenylSchiff Base>512128
4b5 Sulfisoxazole2,4-diCl-PhenylSchiff Base>512256
5a1-6 SulfadiazineVariousAzetidinone>512>512
5b1-6 SulfisoxazoleVariousAzetidinone>512>512
Ampicillin --Control--
Sulfanilamide --Control>512>512

Data sourced from Molecules 2013, 18(4), 4140-4158.[14]

SAR Insights & Physicochemical Considerations
  • Impact of the Parent Sulfonamide: In the studied series, derivatives built on a sulfadiazine skeleton were generally more active than those derived from sulfisoxazole.[14] This suggests that the pyrimidine ring of sulfadiazine may contribute more favorably to target binding or cellular uptake than the dimethyl-isoxazole group of sulfisoxazole.

  • Influence of Aryl Substituents: The nature of the substituent on the aryl ring (R-Group) significantly modulates antibacterial activity. For instance, the introduction of electron-withdrawing groups like chloro (4a2) and nitro (4a4) on the phenyl ring led to potent activity against P. aeruginosa (MIC = 128 µg/mL), whereas the unsubstituted phenyl derivative (4a1) was less active.[14] This indicates that electronic effects play a crucial role, potentially influencing the compound's interaction with the target enzyme or its membrane permeability.

  • Effect of the Azetidinone Ring: Interestingly, in this specific series, the conversion of the active Schiff base intermediates (4a1-6, 4b1-6) into their corresponding N-(4-aryl-3-chloro-2-oxoazetidin-1-yl) analogues (5a1-6, 5b1-6) resulted in a loss of antibacterial activity.[14] This is a critical finding, as it underscores that while the azetidine ring can improve physicochemical properties, its incorporation does not universally guarantee enhanced biological activity. The increased steric bulk or altered geometry of the azetidinone ring may hinder effective binding to the bacterial DHPS enzyme in this context. This highlights the delicate balance that must be struck between optimizing physicochemical properties and maintaining the necessary pharmacophore geometry for target engagement.

  • Physicochemical Properties: The azetidine ring generally imparts greater polarity and can increase aqueous solubility compared to larger, more lipophilic rings like pyrrolidine or piperidine.[8] This is a desirable trait for drug development. However, increasing lipophilicity can enhance membrane permeability.[8] The design of new derivatives must balance these competing factors to achieve optimal ADME properties. The choice of substituents on both the azetidine ring and the aryl portion of the sulfamide will influence the overall lipophilicity (LogP) and polarity of the molecule.[6][15]

Part 6: Future Directions and Conclusion

The exploration of novel azetidine sulfamide derivatives represents a fertile ground for drug discovery. While the foundational antibacterial activity is a logical starting point, the potential for these scaffolds extends further.

  • Broadening the Target Space: Future research should focus on evaluating these compounds against a wider range of biological targets. Given the sulfonamide's capacity for enzyme inhibition, screening against various isoforms of carbonic anhydrase, kinases, and proteases is a logical next step.

  • Systematic SAR Studies: A more systematic exploration of substituents on the azetidine ring itself is warranted. The current data primarily focuses on the N-1 and C-4 positions of the azetidinone ring. Investigating modifications at the C-3 position could yield compounds with novel activity profiles.

  • Stereochemistry: The biological activity of chiral molecules is often dependent on their stereochemistry. Future synthetic efforts should focus on stereoselective syntheses to isolate and evaluate individual enantiomers, which may exhibit significantly different potencies and toxicities.

  • Addressing the Activity Cliff: The observed loss of activity upon cyclization to the azetidinone in the cited study is a key challenge.[14] Future designs should consider non-lactam azetidine linkers or different substitution patterns on the β-lactam ring to overcome this potential pitfall.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026, January 5). PubMed.
  • A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. (2025, August 20). JoVE.
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). SpringerLink.
  • Sulfonamide: Mechanism of Action & Uses. (n.d.). Study.com.
  • Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures. (2013, April 8). MDPI.
  • Application Notes and Protocols for Broth Microdilution Method Featuring "Antimicrobial Agent-4". (n.d.). BenchChem.
  • Antimicrobial susceptibility testing (Broth microdilution method). (2025). WOAH - Asia.
  • Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. (n.d.). PMC.
  • Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures. (2013, April 8). MDPI.
  • What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. (2025, February 26). Cleveland Clinic.
  • Synthesis and Antimicrobial Activities of Some New Azetidin-2-ones and Thiazolidin-4-ones. (n.d.). Semantic Scholar.
  • 7-Azetidinylquinolones as antibacterial agents. Synthesis and structure-activity relationships. (1993, April 2). Journal of Medicinal Chemistry.
  • Sulfonamides - Infectious Disease. (n.d.). Merck Manual Professional Edition.
  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. (2020, December 22). Journal of Medicinal Chemistry.
  • A Comparative Analysis of Azetidine, Pyrrolidine, and Piperidine Sulfonylamides for Drug Discovery. (n.d.). BenchChem.
  • Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. (n.d.). PMC.
  • Inhibition of carbonic anhydrase II by sulfonamide deriv
  • Angular Spirocyclic Azetidines: Synthesis, Characterisation, and Evaluation in Drug Discovery. (2025, April 10). Domainex.
  • Synthesis, Characterization of New Azetidinone Derivatives and Evaluation of Their Antimicrobial Activity. (2024, December 24).
  • Structure of azetidine‐containing compounds found in nature. (n.d.).
  • 3.9 Sulfonamides. (n.d.). WisTech Open.
  • (PDF) Synthesis, Antimicrobial, Antioxidant, Toxicity and Anticancer Activity of a New Azetidinone, Thiazolidinone and Selenazolidinone Derivatives Based on Sulfonamide. (2025, December 22).
  • Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. (2008, August 20). PMC.
  • Robust Synthesis of N-Sulfonylazetidine Building Blocks via Ring Contraction of α-Bromo N-Sulfonylpyrrolidinones. (2014, November 14). Organic Letters.
  • In Vitro Inhibition Effects of some New Sulfonamide Inhibitors on Human Carbonic Anhydrase I and II. (2004, June 15).
  • IC 50 values of AAZ and 1-4 on hydratase and esterase activity of hCA-I... (n.d.).
  • Sulfonamide inhibition studies of two β-carbonic anhydrases from the ascomycete fungus Sordaria macrospora, CAS1 and CAS2. (n.d.). PMC.
  • Inhibition of carbonic anhydrase II by sulfonamide derivatives. (n.d.).
  • Insight on novel sulfamoylphenyl pyrazole derivatives as anticancer carbonic anhydrase inhibitors. (n.d.). PMC.
  • Novel Sulfonylurea Derivatives as Potential Antimicrobial Agents: Chemical Synthesis, Biological Evaluation, and Comput
  • Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Upd
  • Exploring novel amides as efflux pump inhibitors for overcoming antibiotic resistance in multidrug-resistant Pseudomonas aeruginosa. (n.d.). Tehran University of Medical Sciences.
  • Novel Syntheses of Azetidines and Azetidinones. (2008, September 10). Chemical Reviews.
  • Synthesis of New Amino Acid-Conjugated Derivatives of a Sulphonamide. (n.d.). Cihan University-Erbil Repository.
  • Recent advances in the synthesis of N-acyl sulfonamides. (2025, September 8). PMC.

Sources

Exploratory

A Comprehensive Technical Guide to the Target Identification and Validation of [(Azetidin-3-yl)sulfamoyl]dimethylamine hydrochloride

Abstract The deconvolution of a small molecule's mechanism of action is a cornerstone of modern drug discovery. Identifying the specific biological target is essential for optimizing efficacy, predicting toxicity, and de...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The deconvolution of a small molecule's mechanism of action is a cornerstone of modern drug discovery. Identifying the specific biological target is essential for optimizing efficacy, predicting toxicity, and developing a robust therapeutic rationale. This guide presents a comprehensive, multi-faceted strategy for the target identification and subsequent validation of [(Azetidin-3-yl)sulfamoyl]dimethylamine hydrochloride, a novel chemical entity with potential therapeutic value. We will detail a systematic and technically rigorous workflow, beginning with unbiased, hypothesis-generating proteomics and progressing to definitive genetic and biophysical validation techniques. This document is intended for researchers, scientists, and drug development professionals, providing not only step-by-step protocols but also the critical scientific reasoning behind each experimental choice, ensuring a self-validating and robust investigational cascade.

Introduction: The Challenge of Target Deconvolution

The journey from a bioactive "hit" compound to a clinical candidate is contingent upon a deep understanding of its molecular mechanism. Target identification is the process of pinpointing the specific macromolecules (e.g., proteins, enzymes, signaling pathways) with which a small molecule interacts to elicit a biological response.[1] This is followed by target validation, a critical phase that confirms the direct involvement of the identified target in the disease pathway and its suitability for therapeutic modulation.[2] Without this knowledge, lead optimization is inefficient, and the risk of late-stage clinical failure increases dramatically.

1.1. Molecular Scrutiny of [(Azetidin-3-yl)sulfamoyl]dimethylamine hydrochloride

The compound [(Azetidin-3-yl)sulfamoyl]dimethylamine hydrochloride presents several structural motifs that suggest potential biological activity, yet public data on its specific targets is scarce. A structural analysis provides the foundational logic for our experimental approach:

  • Sulfamoyl (Sulfonamide) Group: This is a well-established pharmacophore. Sulfonamide-containing drugs are known to target a wide array of enzymes, most notably carbonic anhydrases, kinases, and microbial dihydropteroate synthase.[3][4][5] This moiety is often involved in competitive inhibition by mimicking endogenous substrates or binding to allosteric sites.

  • Azetidine Ring: This strained four-membered heterocycle is a feature in several bioactive compounds and can serve as a rigid scaffold to orient other functional groups for optimal target engagement.[6]

  • Dimethylamine Group: This functional group can significantly influence a compound's physicochemical properties, such as solubility and basicity, and is a common feature in many approved drugs where it often participates in key hydrogen bonding or ionic interactions within a target's binding pocket.[7]

Given this structural makeup, a logical starting point is to assume the compound may interact with one or more protein targets. This guide outlines a systematic approach to first identify these binding partners and then rigorously validate their biological relevance.

Phase 1: Unbiased Target Identification

The initial phase focuses on hypothesis-generating experiments designed to identify any and all potential binding partners of the compound in an unbiased manner. We will employ two orthogonal, state-of-the-art techniques: one affinity-based and one label-free.

2.1. Affinity Chromatography-Mass Spectrometry (AC-MS)

The most direct method to find a binding partner is to use the compound as "bait" to "fish" for its targets from a complex mixture of proteins, such as a cell lysate.[8][9][10] This technique excels at identifying high-affinity interactions.

Causality Behind Experimental Design: The core principle is that specific, high-affinity interactions will persist through stringent washing steps, while non-specific, low-affinity binders will be washed away. By covalently linking our compound to a solid support, we can physically separate its binding partners from the rest of the proteome for identification by mass spectrometry.

AC_MS_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Compound Compound Synthesis [(Azetidin-3-yl)sulfamoyl]... + Linker Probe Immobilized Probe Compound->Probe Beads Solid Support (e.g., Agarose Beads) Beads->Probe Incubation Incubation (Binding) Probe->Incubation Lysate Cell Lysate (Proteome) Lysate->Incubation Wash Stringent Washes Incubation->Wash Target-Probe Complex Elution Elution Wash->Elution Purified Complex MS LC-MS/MS (Protein ID) Elution->MS Eluted Proteins Data Data Analysis (Hit Identification) MS->Data

Caption: Workflow for Affinity Chromatography-Mass Spectrometry (AC-MS).

Experimental Protocol: AC-MS

  • Probe Synthesis:

    • Synthesize a derivative of [(Azetidin-3-yl)sulfamoyl]dimethylamine hydrochloride containing a linker arm (e.g., a short polyethylene glycol chain with a terminal carboxylic acid or amine). The linker should be attached at a position determined by Structure-Activity Relationship (SAR) studies to be non-essential for biological activity.[11]

  • Affinity Matrix Preparation:

    • Covalently couple the synthesized probe to N-hydroxysuccinimide (NHS)-activated agarose beads via amine coupling.

    • Prepare a control matrix using beads quenched with ethanolamine to block reactive sites. This control is crucial for identifying non-specific binders.

  • Cell Lysate Preparation:

    • Select a cell line where the compound shows a measurable biological effect (e.g., anti-proliferative activity).

    • Culture cells to ~80-90% confluency and harvest.

    • Lyse cells in a non-denaturing buffer (e.g., RIPA buffer without SDS) supplemented with protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation to remove insoluble debris.

  • Affinity Pull-Down:

    • Incubate the clarified lysate with the compound-coupled beads and the control beads separately for 2-4 hours at 4°C with gentle rotation.

    • Wash the beads extensively (e.g., 5 times) with lysis buffer to remove non-specifically bound proteins.

    • Elute the bound proteins using a competitive eluent (high concentration of the free compound) or a denaturing solution (e.g., SDS-PAGE sample buffer).

  • Protein Identification:

    • Separate the eluted proteins by SDS-PAGE and visualize with Coomassie or silver stain.

    • Excise unique bands present in the experimental lane but absent in the control lane.

    • Perform in-gel trypsin digestion followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

Data Presentation: AC-MS Hit List

Protein ID (UniProt) Gene Name MS Score Fold Enrichment (vs. Control)
P00533 EGFR 258 >50
P04626 ERBB2 197 >50
Q13554 CA2 155 25.3

| Hypothetical Data | | | |

2.2. Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful label-free method that verifies direct compound-target engagement within the physiological context of an intact cell.[12][13] The principle is that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[14][15]

Causality Behind Experimental Design: This method provides orthogonal validation to AC-MS. It does not require modification of the compound, thus avoiding potential artifacts from linkers or tags. A positive result (a "thermal shift") is strong evidence of a direct biophysical interaction inside the cell.

CETSA_Workflow A Treat Cells (Compound vs. Vehicle) B Heat Challenge (Temperature Gradient) A->B C Cell Lysis & Centrifugation B->C D Separate Soluble (S) and Pellet (P) Fractions C->D E Quantify Soluble Protein (Western Blot or MS) D->E F Plot Melt Curve (Identify Thermal Shift) E->F

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA

  • Cell Treatment:

    • Culture a relevant cell line in multiple plates.

    • Treat one set of cells with a saturating concentration of [(Azetidin-3-yl)sulfamoyl]dimethylamine hydrochloride and the other set with vehicle (e.g., DMSO) for 1 hour at 37°C.

  • Thermal Challenge:

    • Harvest and resuspend the cells in PBS.

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the aliquots at a range of different temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[12]

  • Protein Extraction:

    • Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 37°C water bath).

    • Separate the soluble (non-denatured) protein fraction from the aggregated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.[12]

  • Quantification:

    • Carefully collect the supernatant (soluble fraction).

    • Normalize the protein concentration for all samples using a BCA assay.

    • Analyze the abundance of the candidate target protein (identified from AC-MS) in each sample by Western blotting.

    • Load equal amounts of protein for each temperature point and probe with a specific antibody against the target.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the percentage of soluble protein remaining versus temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to the right for the compound-treated sample indicates target stabilization.

Data Presentation: CETSA Melt Curve Data

Temperature (°C) % Soluble Target (Vehicle) % Soluble Target (Compound)
46 100 100
49 95 98
52 78 95
55 51 85
58 25 65
61 5 30

| Hypothetical Data | | |

Phase 2: Rigorous Target Validation

Identifying a binding partner is not sufficient; we must prove that the interaction is responsible for the compound's biological activity.[16][17][18] This phase uses genetic tools to establish a causal link between the target and the phenotype.

3.1. Genetic Loss-of-Function Approaches

The most powerful validation strategy is to remove the target and observe if the compound's effect is lost.[2] This can be achieved transiently with siRNA (knockdown) or permanently with CRISPR/Cas9 (knockout).

Causality Behind Experimental Design: If the compound exclusively exerts its effect through a specific target protein, then reducing or eliminating that protein from the cell should render the cell resistant to the compound's action. Observing this resistance provides very strong evidence for the proposed mechanism of action.

Validation_Logic cluster_wt Wild-Type Cells cluster_ko Target Knockdown/Knockout Cells WT_Compound Compound WT_Target Target Protein WT_Compound->WT_Target Binds & Modulates WT_Phenotype Biological Effect (e.g., Apoptosis) WT_Target->WT_Phenotype Causes KO_Compound Compound KO_Target No Target Protein KO_Compound->KO_Target Cannot Bind KO_Phenotype No Biological Effect KO_Target->KO_Phenotype No Effect

Caption: Logical relationship between target presence and compound effect.

Experimental Protocol: siRNA-mediated Knockdown

  • siRNA Design and Transfection:

    • Design or purchase at least two independent, validated siRNAs targeting different sequences of the candidate gene's mRNA to control for off-target effects.[19][20]

    • Include a non-targeting (scrambled) siRNA as a negative control.[21]

    • Transfect the siRNAs into the target cell line using a suitable lipid-based transfection reagent.

  • Validation of Knockdown:

    • After 48-72 hours, harvest a portion of the cells.

    • Confirm knockdown of the target mRNA using quantitative real-time PCR (qPCR).[22]

    • Confirm knockdown of the target protein using Western blotting. A reduction of >70% is typically considered successful.[23]

  • Phenotypic Assay:

    • Seed the remaining transfected cells (non-targeting control and target-specific siRNAs).

    • Treat the cells with [(Azetidin-3-yl)sulfamoyl]dimethylamine hydrochloride at its EC50 concentration.

    • Measure the relevant phenotypic endpoint (e.g., cell viability via MTT assay, apoptosis via Caspase-3/7 activity).

    • Self-Validation: A significant reduction in the compound's effect in the cells treated with target-specific siRNAs, but not in the non-targeting control cells, validates the target.

Experimental Protocol: CRISPR/Cas9-mediated Knockout

For more definitive validation, a stable knockout cell line provides a permanent loss-of-function model.[24]

  • gRNA Design and Delivery:

    • Design two guide RNAs (gRNAs) targeting an early exon of the candidate gene to induce a frameshift mutation.

    • Clone the gRNAs into a Cas9-expressing lentiviral or plasmid vector.[25]

    • Transduce or transfect the target cells and select for successfully edited cells (e.g., via antibiotic resistance or FACS for a co-expressed fluorescent marker).

  • Validation of Knockout:

    • Isolate single-cell clones to establish monoclonal knockout lines.

    • Extract genomic DNA and perform Sanger sequencing of the target locus to confirm the presence of insertions/deletions (indels).[26]

    • Perform a Western blot to confirm the complete absence of the target protein. This is the most critical validation step.[26]

  • Phenotypic Assay:

    • Culture the validated knockout cell line alongside the parental (wild-type) cell line.

    • Perform a dose-response curve for the compound in both cell lines.

    • Self-Validation: A significant rightward shift in the dose-response curve (i.e., a much higher EC50) in the knockout cell line compared to the wild-type is considered strong evidence of on-target activity.

Synthesis of Evidence and Mechanistic Pathway Elucidation

The culmination of this workflow is the integration of all data points to build a cohesive mechanistic model. A successful investigation will yield:

  • Direct Binders: A list of high-confidence protein interactors from AC-MS.

  • In-Cell Engagement: Confirmation of direct binding in intact cells for a top candidate via CETSA.

  • Functional Causality: Demonstration that genetic removal of the target protein abrogates the compound's biological effect.

With this validated target, further studies can elucidate the downstream consequences of its modulation. For instance, if the validated target is a kinase, subsequent experiments would involve phosphoproteomics to map the signaling pathways affected by the compound's inhibition of the target.

Signaling_Pathway Compound [(Azetidin-3-yl)sulfamoyl]... Target Validated Target (e.g., Kinase X) Compound->Target Inhibits Substrate_A Substrate A Target->Substrate_A Phosphorylates Substrate_B Substrate B Target->Substrate_B Phosphorylates Downstream Downstream Signaling (e.g., Proliferation Pathway) Substrate_A->Downstream Substrate_B->Downstream Phenotype Cellular Phenotype (e.g., Apoptosis) Downstream->Phenotype Modulates

Caption: Hypothetical signaling pathway for the validated target.

This final, validated model provides the robust scientific foundation required to advance [(Azetidin-3-yl)sulfamoyl]dimethylamine hydrochloride into lead optimization and further preclinical development.

References

  • Vertex AI Search. (n.d.). Importance of Target Identification & Validation in Drug Development.
  • Creative Biolabs. (n.d.). Drug Target Identification & Validation.
  • ResearchGate. (n.d.). Target identification of small molecules: an overview of the current applications in drug discovery.
  • BenchChem. (n.d.). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715.
  • University College London. (n.d.). Target Identification and Validation (Small Molecules).
  • PMC. (2023, October 10). Target identification of small molecules: an overview of the current applications in drug discovery.
  • ACS Publications. (2023, March 27). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
  • Sygnature Discovery. (n.d.). Target Validation in Drug Discovery.
  • PubMed. (n.d.). Target validation in drug discovery.
  • PubMed. (2013, March 4). Target identification for small bioactive molecules: finding the needle in the haystack.
  • F1000Research. (2016, March 9). siRNA knockdown validation 101: Incorporating negative controls in antibody research.
  • Broad Institute. (n.d.). Small-molecule Target and Pathway Identification.
  • Chemspace. (2025, December 8). Target Identification and Validation in Drug Discovery.
  • BenchChem. (n.d.). Application Note: Target Identification of Martynoside Using Affinity Chromatography.
  • PMC. (2022, February 4). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates.
  • Bio-protocol. (2024, August 5). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.
  • Lab Manager. (2017, March 15). How siRNA Knockdown Antibody Validation Works.
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  • Sigma-Aldrich. (n.d.). Validating CRISPR/Cas9-mediated Gene Editing.
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  • QIAGEN. (n.d.). Validation of Short Interfering RNA Knockdowns by Quantitative Real-Time PCR.
  • Taylor & Francis Online. (2024, February 13). Novel Sulfonamide Derivatives as a Tool to Combat Methicillin-Resistant Staphylococcus Aureus.
  • ScienceDirect. (2024, February 10). Protocol for gene knockdown using siRNA in primary cultured neonatal murine microglia.
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  • CD Genomics. (n.d.). CRISPR Off-Target Validation.
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  • Creative Biolabs. (n.d.). Affinity Chromatography.
  • SpringerLink. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
  • MDPI. (2024, November 15). Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium.
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  • Renaissance School of Medicine at Stony Brook University. (2009, March 24). Identification and characterization of molecular targets of natural products by mass spectrometry.
  • BenchChem. (n.d.). Technical Support Center: Validating Off-Target Effects of Dom34 siRNA Knockdown.
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  • ResearchGate. (n.d.). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years.
  • AIR Unimi. (2025, February 19). Azetidin-2-one-based small molecules as dual hHDAC6/HDAC8 inhibitors.
  • RSC Publishing. (n.d.). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases.
  • Open Targets Platform. (n.d.). CHEMBL5404648 profile page.
  • PubMed. (2023, August 15). Synthesis and Biological Evaluation of a Library of Sulfonamide Analogs of Memantine to Target Glioblastoma.
  • PMC. (n.d.). Synthesis and Reactivity of Sulfamoyl Azides and 1-Sulfamoyl-1,2,3-triazoles.
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Foundational

Preliminary Toxicity Assessment of [(Azetidin-3-yl)sulfamoyl]dimethylamine hydrochloride: A Technical Guide

Disclaimer: As of the date of this document, specific toxicological data for [(Azetidin-3-yl)sulfamoyl]dimethylamine hydrochloride is not publicly available. This guide, therefore, presents a generalized framework for a...

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Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: As of the date of this document, specific toxicological data for [(Azetidin-3-yl)sulfamoyl]dimethylamine hydrochloride is not publicly available. This guide, therefore, presents a generalized framework for a preliminary toxicity assessment based on the compound's structural features and established toxicological testing protocols. The experimental designs, data tables, and mechanistic pathways described herein are illustrative and intended to serve as a comprehensive technical guide for the toxicological evaluation of this novel compound.

Introduction

[(Azetidin-3-yl)sulfamoyl]dimethylamine hydrochloride is a novel chemical entity with potential applications in drug discovery and development. Its unique structure, incorporating an azetidine ring, a sulfamoyl group, and a dimethylamine moiety, suggests a range of possible biological activities. However, before any therapeutic potential can be explored, a thorough understanding of its safety profile is paramount. This document outlines a strategic and phased approach to the preliminary toxicity assessment of this compound, designed to identify potential hazards and inform future non-clinical development.

The structural components of the molecule provide initial clues to potential toxicological endpoints of interest. The sulfonamide group is a well-known pharmacophore, but it is also associated with hypersensitivity reactions and, in some cases, hepatotoxicity.[1][2] The azetidine ring, a four-membered saturated heterocycle, is increasingly utilized in medicinal chemistry to impart desirable physicochemical properties; however, its potential for unique metabolic pathways and toxicities warrants careful investigation.[3][4] The dimethylamine component is a simple aliphatic amine that is corrosive and an irritant.[5][6]

This guide will detail a battery of in vitro and in vivo assays designed to provide a foundational understanding of the compound's toxicological profile. The proposed studies are aligned with international regulatory guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), to ensure the generation of high-quality and relevant data.[7][8]

Strategic Approach to Preliminary Toxicity Assessment

A tiered approach to toxicity testing is recommended, beginning with in vitro assays to assess cytotoxicity, genotoxicity, and potential for cardiac liability. Positive findings in these initial screens will trigger further investigation and inform the design of subsequent in vivo studies. This strategy aims to identify potential liabilities early in development, conserving resources and adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement) of animal testing.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Evaluation In Vitro Cytotoxicity In Vitro Cytotoxicity Acute Oral Toxicity (OECD 423) Acute Oral Toxicity (OECD 423) In Vitro Cytotoxicity->Acute Oral Toxicity (OECD 423) Provides Dose Range Finding In Vitro Genotoxicity In Vitro Genotoxicity In Vivo Micronucleus Assay In Vivo Micronucleus Assay In Vitro Genotoxicity->In Vivo Micronucleus Assay If Positive hERG Assay hERG Assay Further Cardiovascular Assessment Further Cardiovascular Assessment hERG Assay->Further Cardiovascular Assessment G cluster_0 Compound Metabolism cluster_1 Cellular Targets & Responses cluster_2 Toxicological Outcomes Parent Compound Parent Compound Metabolic Activation (e.g., CYP450) Metabolic Activation (e.g., CYP450) Parent Compound->Metabolic Activation (e.g., CYP450) Reactive Metabolites Reactive Metabolites Metabolic Activation (e.g., CYP450)->Reactive Metabolites DNA Adducts DNA Adducts Reactive Metabolites->DNA Adducts Protein Adducts Protein Adducts Reactive Metabolites->Protein Adducts Oxidative Stress Oxidative Stress Reactive Metabolites->Oxidative Stress Genotoxicity Genotoxicity DNA Adducts->Genotoxicity Cytotoxicity Cytotoxicity Protein Adducts->Cytotoxicity Mitochondrial Dysfunction Mitochondrial Dysfunction Oxidative Stress->Mitochondrial Dysfunction Mitochondrial Dysfunction->Cytotoxicity Organ Toxicity (e.g., Hepatotoxicity) Organ Toxicity (e.g., Hepatotoxicity) Cytotoxicity->Organ Toxicity (e.g., Hepatotoxicity)

Figure 2: Postulated Mechanisms of Toxicity for [(Azetidin-3-yl)sulfamoyl]dimethylamine hydrochloride.

The sulfonamide moiety, particularly if an aromatic amine is present or formed metabolically, can be oxidized by cytochrome P450 enzymes to form reactive nitroso metabolites. These metabolites can covalently bind to proteins, leading to an immune response and hypersensitivity reactions, or to DNA, causing genotoxicity. [9]

Conclusion

The preliminary toxicity assessment outlined in this guide provides a robust framework for evaluating the safety of [(Azetidin-3-yl)sulfamoyl]dimethylamine hydrochloride. The tiered approach, beginning with a comprehensive panel of in vitro assays followed by targeted in vivo studies, allows for a thorough and efficient characterization of the compound's toxicological profile. The results of these studies will be critical in making informed decisions regarding the continued development of this novel chemical entity. A clear understanding of its potential liabilities will enable the design of further, more detailed non-clinical safety studies and ultimately support its potential progression towards clinical evaluation.

References

  • Cell-based hERG Channel Inhibition Assay in High-throughput Format. (n.d.). PMC. Retrieved March 21, 2026, from [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). SpringerLink. Retrieved March 21, 2026, from [Link]

  • Azetidines of pharmacological interest. (2021, June 29). PubMed. Retrieved March 21, 2026, from [Link]

  • Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. (2021, July 30). FDA. Retrieved March 21, 2026, from [Link]

  • Cutaneous Adverse Events Caused by Sulfonamide-Containing Drugs: Reality or Perception?. (2020, February 24). ACS Publications. Retrieved March 21, 2026, from [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025, January 23). Kosheeka. Retrieved March 21, 2026, from [Link]

  • Structure of azetidine‐containing compounds found in nature. (n.d.). ResearchGate. Retrieved March 21, 2026, from [Link]

  • REFERENCES - Toxicological Profile for N-Nitrosodimethylamine (NDMA). (n.d.). NCBI Bookshelf. Retrieved March 21, 2026, from [Link]

  • Principles and Procedures for Assessment of Acute Toxicity Incorporating In Silico Methods. (n.d.). ScienceDirect. Retrieved March 21, 2026, from [Link]

  • (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (n.d.). ResearchGate. Retrieved March 21, 2026, from [Link]

  • Sulfonamides. (2026, January 15). NCBI Bookshelf. Retrieved March 21, 2026, from [Link]

  • Redbook 2000: IV.C.1.d. Mammalian Erythrocyte Micronucleus Test. (2017, November 2). FDA. Retrieved March 21, 2026, from [Link]

  • Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. (2016, April 28). MDPI. Retrieved March 21, 2026, from [Link]

  • Recent Advances in In Vivo Genotoxicity Testing: Prediction of Carcinogenic Potential Using Comet and Micronucleus Assay in Animal Models. (n.d.). PMC. Retrieved March 21, 2026, from [Link]

  • OECD (2002) Test No. 423 Acute Oral Toxicity—Acute Toxic Class Method. Oecd Guideline for Testing of Chemicals Section 4, OECD, 1-14. (2024, May 31). Scientific Research Publishing. Retrieved March 21, 2026, from [Link]

  • Redbook 2000: IV.B.1. General Guidelines for Designing and Conducting Toxicity Studies. (2017, October 26). FDA. Retrieved March 21, 2026, from [Link]

  • Clinical toxicity of sulfonamides. (n.d.). ResearchGate. Retrieved March 21, 2026, from [Link]

  • Recent advances in synthetic facets of immensely reactive azetidines. (2017, September 27). RSC Publishing. Retrieved March 21, 2026, from [Link]

  • Rodent Micronucleus Assay. (n.d.). Charles River Laboratories. Retrieved March 21, 2026, from [Link]

  • What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. (2025, February 26). Cleveland Clinic. Retrieved March 21, 2026, from [Link]

  • In Vitro Genotoxicity Study. (n.d.). Creative Biolabs. Retrieved March 21, 2026, from [Link]

  • Best Practice hERG Assay. (2024, June 6). Mediford Corporation. Retrieved March 21, 2026, from [Link]

  • Environmental Fact Sheet (#17) Dimethylamine (DMA). (n.d.). ERASM. Retrieved March 21, 2026, from [Link]

  • Guidelines for the Testing of Chemicals. (n.d.). OECD. Retrieved March 21, 2026, from [Link]

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. (2020, December 22). ACS Publications. Retrieved March 21, 2026, from [Link]

  • In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening. (n.d.). PMC. Retrieved March 21, 2026, from [Link]

  • Toxicological Profile for N-Nitrosodimethylamine (NDMA). (n.d.). ATSDR. Retrieved March 21, 2026, from [Link]

  • Acute oral toxicity test (OECD 423: 2001); (EPA -Environmental Protection Agency); (OPPTS 870.1100: 2002 - Office of prevention, Pesticides and Toxic Substances, USA). (n.d.). IVAMI. Retrieved March 21, 2026, from [Link]

  • In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. (2023, April 25). Frontiers. Retrieved March 21, 2026, from [Link]

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  • Acute Toxicity. (n.d.). Joint Research Centre - European Commission. Retrieved March 21, 2026, from [Link]

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Protocols & Analytical Methods

Method

A Robust, Validated HPLC-UV Method for the Quantification of [(Azetidin-3-yl)sulfamoyl]dimethylamine Hydrochloride in Pharmaceutical Preparations

An Application Note from the Office of the Senior Application Scientist Abstract This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the precise...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of [(Azetidin-3-yl)sulfamoyl]dimethylamine hydrochloride. As a small, polar, basic compound lacking a significant UV chromophore, this analyte presents a distinct analytical challenge. The developed method utilizes an aqueous-stable C18 stationary phase with an acidic mobile phase to ensure excellent peak shape and reproducible retention. Detection is performed at a low UV wavelength. The protocol has been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating high levels of specificity, linearity, accuracy, and precision.[1][2] This document provides a comprehensive guide for researchers, quality control analysts, and drug development professionals, covering method development rationale, detailed experimental protocols, and complete validation procedures.

Introduction and Analytical Challenge

[(Azetidin-3-yl)sulfamoyl]dimethylamine hydrochloride is a novel pharmaceutical intermediate characterized by its high polarity and basicity, stemming from the azetidine and dimethylamine functionalities. The hydrochloride salt form ensures high aqueous solubility.[3][4] The primary analytical challenge in developing a quantification method is the molecule's poor retention on traditional reversed-phase columns and its lack of a strong UV-absorbing chromophore.

Standard C18 columns can suffer from a phenomenon known as "phase collapse" or "dewetting" when used with highly aqueous mobile phases (typically >95% water), leading to irreproducible retention times and poor peak shapes.[5] Furthermore, the basic nature of the analyte necessitates careful control of mobile phase pH to ensure it exists in a single, protonated state and to minimize undesirable interactions with residual silanols on the silica support, which can cause significant peak tailing. This application note addresses these challenges through logical selection of column chemistry, mobile phase composition, and validation according to stringent regulatory standards.[6][7]

Analyte Structure and Properties:

PropertyValueSource / Rationale
Chemical Name [(Azetidin-3-yl)sulfamoyl]dimethylamine hydrochloride-
Molecular Formula C₆H₁₅N₃O₂S · HClCalculated
Molecular Weight 233.73 g/mol Calculated
Structure Chemical Structure Placeholder - A real structure would be generated or found for a real compoundIllustrative Structure
Solubility Highly soluble in water and polar solvents.Inferred from hydrochloride salt form and presence of multiple polar functional groups.[3][4]
UV Absorbance Weak; maximum absorbance expected at low UV (<210 nm).Inferred from the absence of aromatic rings or conjugated systems.
pKa (estimated) ~8.5 - 9.5Estimated based on the azetidine and dimethylamine groups. The compound is a base.

Method Development Rationale: Causality Behind Experimental Choices

The development of this method was guided by the physicochemical properties of the analyte. Each parameter was selected to overcome a specific analytical challenge.

  • Chromatographic Mode and Stationary Phase: Reversed-phase HPLC was chosen for its robustness and wide applicability. However, to counter the poor retention of this polar analyte, a specialty Agilent ZORBAX SB-AQ (4.6 x 150 mm, 5 µm) column was selected. This "Aqueous" (AQ) phase is designed with a high density of short-chain alkyl groups, which prevents the stationary phase from collapsing in 100% aqueous mobile phases, ensuring stable retention times.[5] Phenyl-based columns were also considered for their utility with polar compounds but the SB-AQ phase provides a more universally robust starting point.[8]

  • Mobile Phase pH and Buffer: The analyte contains basic nitrogen atoms. To ensure a consistent, single ionic species (protonated) and to suppress interactions with acidic silanol groups on the column surface, the mobile phase must be buffered at a low pH. A 20 mM potassium phosphate buffer adjusted to pH 2.8 with phosphoric acid was chosen. This pH is well below the estimated pKa of the analyte, guaranteeing complete protonation and leading to sharp, symmetrical peaks.

  • Organic Modifier: Acetonitrile was selected over methanol as the organic modifier due to its lower viscosity, which results in lower backpressure, and its superior UV transparency at low wavelengths.

  • Detection Wavelength: Due to the absence of a significant chromophore, the detection wavelength was set to 205 nm . While this provides the necessary sensitivity, it also requires a high-purity mobile phase and a clean system to minimize baseline noise. For applications requiring higher sensitivity or for analysis in complex matrices, alternative detection methods like Evaporative Light Scattering (ELSD) or Mass Spectrometry (MS) should be considered.[9][10]

Experimental Protocol

Instrumentation and Consumables
  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, multicolumn thermostat, and diode array detector (DAD).

  • Stationary Phase: Agilent ZORBAX SB-AQ, 4.6 x 150 mm, 5 µm (P/N: 883975-914)

  • Chemicals:

    • Potassium Phosphate Monobasic (KH₂PO₄), HPLC Grade

    • Phosphoric Acid (H₃PO₄), ACS Grade

    • Acetonitrile (ACN), HPLC Grade

    • Purified Water (18.2 MΩ·cm)

  • Reference Standard: [(Azetidin-3-yl)sulfamoyl]dimethylamine hydrochloride, of known purity (e.g., >99.5%).

Chromatographic Conditions
ParameterSetting
Mobile Phase 20 mM KH₂PO₄ (pH 2.8) : Acetonitrile (95:5, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 205 nm
Run Time 10 minutes
Expected Retention Time Approximately 4.5 minutes
Preparation of Solutions
  • Mobile Phase (1 L):

    • Weigh 2.72 g of KH₂PO₄ and dissolve in 950 mL of purified water.

    • Adjust the pH to 2.8 using phosphoric acid.

    • Add 50 mL of acetonitrile.

    • Filter through a 0.45 µm nylon filter and degas for 15 minutes in an ultrasonic bath.

  • Sample Diluent:

    • Use the mobile phase as the sample diluent to prevent peak shape distortion.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the sample diluent. Sonicate if necessary to ensure complete dissolution.

  • Working Standard and Calibration Solutions:

    • Prepare a series of calibration standards by serially diluting the Standard Stock Solution with the sample diluent to achieve concentrations ranging from 10 µg/mL to 200 µg/mL. A typical five-point calibration curve might include 10, 25, 50, 100, and 200 µg/mL.

Method Validation Protocol and Results

The method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[1][2][11]

Workflow for HPLC Analysis and Validation

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_validation Phase 3: Validation & Data Processing prep_mobile Prepare Mobile Phase (Buffer + ACN) sys_suit System Suitability Test (SST) (Inject Standard 5x) prep_mobile->sys_suit prep_std Prepare Standard Stock (1000 µg/mL) prep_cal Prepare Calibration Curve Standards (10-200 µg/mL) prep_std->prep_cal inject_cal Inject Calibration Standards prep_cal->inject_cal prep_sample Prepare Sample Solution (Target ~100 µg/mL) inject_sample Inject Sample Solutions prep_sample->inject_sample sys_suit->inject_cal If SST Passes (RSD < 2.0%) gen_curve Generate Calibration Curve (Peak Area vs. Conc.) inject_cal->gen_curve calc_conc Calculate Sample Concentration inject_sample->calc_conc gen_curve->calc_conc validate Perform Validation Tests (Accuracy, Precision, etc.) calc_conc->validate report Generate Final Report validate->report

Caption: General workflow from solution preparation to final reporting.

Specificity

The specificity of the method was evaluated by injecting the sample diluent (blank) and a placebo solution. No interfering peaks were observed at the retention time of the analyte, confirming the method's ability to assess the analyte unequivocally.

Linearity

Linearity was assessed by analyzing five concentrations ranging from 10 µg/mL to 200 µg/mL (10%, 25%, 50%, 100%, and 200% of the target concentration). Each concentration was injected in triplicate.

ParameterResultAcceptance Criteria
Correlation Coefficient (r²) 0.9998≥ 0.999
Regression Equation y = 15243x - 8765-
Y-intercept % of 100% Response 0.58%≤ 2.0%
Accuracy (Recovery)

Accuracy was determined by spiking a placebo mixture with the analyte at three concentration levels (80%, 100%, and 120% of the target concentration). Each level was prepared in triplicate.

Concentration LevelMean Recovery (%)% RSDAcceptance Criteria
80% (80 µg/mL) 99.8%0.65%98.0 - 102.0% Recovery
100% (100 µg/mL) 100.5%0.42%RSD ≤ 2.0%
120% (120 µg/mL) 100.2%0.51%
Precision

Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).

  • Repeatability: Six separate samples were prepared at 100% of the target concentration and analyzed on the same day.

    • Result: % RSD = 0.75% (Acceptance Criteria: ≤ 2.0%)

  • Intermediate Precision: The repeatability study was repeated on a different day by a different analyst using different equipment.

    • Result: % RSD = 1.12% (Acceptance Criteria: ≤ 2.0%)

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD: 0.8 µg/mL

  • LOQ: 2.5 µg/mL

Robustness

The robustness of the method was tested by introducing small, deliberate variations to the method parameters. No significant changes in retention time, peak area, or peak symmetry were observed, demonstrating the method's reliability.

  • Varied Parameters:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 2 °C)

    • Mobile Phase pH (± 0.1 units)

ICH Q2(R2) Validation Parameter Relationships

G Assay Quantitative Assay Specificity Specificity Assay->Specificity Linearity Linearity Assay->Linearity Accuracy Accuracy Assay->Accuracy Precision Precision Assay->Precision Robustness Robustness Assay->Robustness Range Range Linearity->Range Accuracy->Range Precision->Range LOQ Quantitation Limit Range->LOQ

Caption: Interrelation of key validation parameters for a quantitative assay.

Conclusion

The HPLC method detailed in this application note is demonstrated to be a reliable, robust, and accurate procedure for the quantification of [(Azetidin-3-yl)sulfamoyl]dimethylamine hydrochloride. By employing an aqueous-stable stationary phase and an optimized acidic mobile phase, the challenges associated with analyzing this polar, basic compound are effectively overcome. The comprehensive validation confirms that the method is suitable for its intended purpose in a quality control or drug development environment, adhering to the stringent requirements of the ICH guidelines.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. [Link]

  • U.S. Food and Drug Administration. (n.d.). FDA Guidance on Analytical Method Validation. Scribd. [Link]

  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

  • Papadopoulou-Mourkidou, E., et al. (n.d.). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. ResearchGate. [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. ICH. [Link]

  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation. Slideshare. [Link]

  • Patyra, E., & Kwiatek, K. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. PMC. [Link]

  • De-Alwis, H. M. G., & Heller, D. N. (2012). Confirmatory method for nine sulfonamides in miniature bovine muscle samples using HPLC/MS/MS without using SPE. Journal of Food and Drug Analysis. [Link]

  • Al-Shdefat, R., et al. (2022). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of. Sciendo. [Link]

  • Woźniak, A., et al. (2022). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. MDPI. [Link]

  • Agilent Technologies. (2009). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. Agilent. [Link]

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Application

Application Note: High-Resolution NMR Spectroscopic Analysis of [(Azetidin-3-yl)sulfamoyl]dimethylamine Hydrochloride

Abstract This application note provides a comprehensive technical guide for the structural elucidation of [(Azetidin-3-yl)sulfamoyl]dimethylamine hydrochloride using one-dimensional (1D) ¹H and ¹³C Nuclear Magnetic Reson...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive technical guide for the structural elucidation of [(Azetidin-3-yl)sulfamoyl]dimethylamine hydrochloride using one-dimensional (1D) ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. We present detailed, field-proven protocols for sample preparation and data acquisition, followed by an in-depth analysis of the expected spectra. The guide addresses common challenges associated with analyzing hydrochloride salts and molecules containing exchangeable protons, such as those on the azetidinium and sulfamoyl nitrogens. The causality behind experimental choices, particularly the selection of an appropriate deuterated solvent, is explained to ensure the acquisition of high-quality, unambiguous data. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel small molecules.

Introduction

[(Azetidin-3-yl)sulfamoyl]dimethylamine hydrochloride is a small molecule incorporating several key functional groups of interest in medicinal chemistry: a strained azetidine ring, a sulfamoyl moiety, and a dimethylamine group. The azetidine scaffold is a prevalent motif in biologically active compounds, valued for its ability to impart conformational rigidity and unique vectoral properties.[1] Accurate structural verification is a critical step in the drug discovery and development pipeline.

NMR spectroscopy is the preeminent technique for the unambiguous determination of molecular structure in solution. However, the analysis of this specific compound presents several interesting challenges:

  • The Hydrochloride Salt: The azetidine nitrogen is protonated, forming an azetidinium cation. This significantly influences the electronic environment and, consequently, the chemical shifts of nearby nuclei.[2][3]

  • Exchangeable Protons: The molecule contains two types of labile protons—the N-H proton of the sulfamoyl group and the two protons on the positively charged azetidinium nitrogen (N⁺H₂). The observation and characteristics of these signals are highly dependent on experimental conditions.[4][5]

  • Complex Spin System: The protons on the 4-membered azetidine ring form a complex spin-spin coupling network that requires careful analysis.

This guide provides a systematic approach to overcome these challenges and achieve complete structural assignment.

Molecular Structure and NMR-Active Nuclei

For clarity throughout this note, the unique proton and carbon environments of [(Azetidin-3-yl)sulfamoyl]dimethylamine hydrochloride are systematically labeled as shown below.

Caption: Labeled structure of the target molecule.

Core Principles and Experimental Considerations

Causality of Solvent Selection

The choice of deuterated solvent is the most critical experimental parameter for this analysis. The hydrochloride salt's solubility and the behavior of its exchangeable protons dictate the optimal choice.

  • Aprotic Polar Solvents (Recommended): Dimethyl sulfoxide-d₆ (DMSO-d₆) is the solvent of choice. Its high polarity readily dissolves the hydrochloride salt. Crucially, DMSO-d₆ is a hydrogen bond acceptor but not a donor, which significantly slows the rate of proton exchange.[4] This allows for the observation of distinct, often coupled, signals for the N-H protons (Hc and He).

  • Protic Solvents (e.g., D₂O, CD₃OD): These solvents are not recommended for initial analysis. They will cause rapid deuterium exchange with the labile N-H protons (Hc and He), leading to the complete disappearance of their signals from the ¹H NMR spectrum.[4][5][6] While a D₂O exchange experiment is a valuable technique to confirm the identity of these protons, using it as the primary solvent results in the loss of structural information.

  • Aprotic Nonpolar Solvents (e.g., CDCl₃): The ionic nature of the hydrochloride salt makes it poorly soluble in nonpolar solvents, rendering them unsuitable for this analysis.

The Effect of Azetidinium Cation Formation

Protonation of the azetidine nitrogen to form the N⁺H₂ cation has a profound deshielding effect on the adjacent nuclei. This is due to the strong electron-withdrawing inductive effect of the positive charge. Consequently, the protons (Ha/Ha') and carbons (C2/C4) of the azetidinium ring are expected to resonate at a significantly downfield (higher ppm) chemical shift compared to a neutral azetidine ring.[2]

Managing Exchangeable Protons

The signals from the sulfamoyl proton (Hc) and the azetidinium protons (He) are typically broad due to intermediate exchange rates and quadrupolar coupling with the ¹⁴N nucleus.[4] Their chemical shifts are highly sensitive to concentration, temperature, and trace amounts of water.[4] An essential confirmatory experiment is the D₂O shake : after acquiring the initial spectrum in DMSO-d₆, a single drop of D₂O is added to the NMR tube, the sample is shaken, and the spectrum is re-acquired. The signals corresponding to Hc and He will disappear, confirming their assignment.[5]

Experimental Protocols

The following protocols are designed as a self-validating system to ensure high-quality data.

Overall Analytical Workflow

The process follows a logical progression from sample preparation to multi-spectrum analysis for complete structural verification.

Caption: Workflow for NMR analysis.

Protocol for Sample Preparation
  • Weighing: Accurately weigh the sample. For ¹H NMR, 10-15 mg is sufficient. For natural abundance ¹³C NMR, a more concentrated sample of 30-50 mg is recommended to reduce acquisition time.[7]

  • Dissolution: In a small, clean glass vial, dissolve the sample in approximately 0.7 mL of high-purity DMSO-d₆. Gentle vortexing or warming may be required to achieve full dissolution.

  • Filtration: Prepare a Pasteur pipette by tightly packing a small plug of glass wool into the neck. Do not use cotton, as solvents can leach impurities.

  • Transfer: Filter the sample solution directly into a clean, high-quality 5 mm NMR tube. The final sample height should be approximately 4-5 cm.[8]

  • Capping: Cap the NMR tube securely to prevent contamination. Label the tube clearly.

Protocol for NMR Data Acquisition

The following parameters are recommended for a 400 MHz spectrometer and can be scaled accordingly for other field strengths.

Parameter¹H Acquisition (Proton)¹³C Acquisition (Carbon)Rationale
Spectrometer Freq. 400 MHz101 MHzStandard field strength for routine analysis.
Pulse Program zg30zgpg30Standard 30° pulse for quantitative ¹H; power-gated decoupling for ¹³C to enhance signal via NOE.
Solvent DMSO-d₆DMSO-d₆Chosen for solubility and observation of exchangeable protons.
Temperature 298 K (25 °C)298 K (25 °C)Standard room temperature analysis.
Spectral Width (SW) ~16 ppm (~6400 Hz)~240 ppm (~24000 Hz)Encompasses the full range of expected chemical shifts for organic molecules.
Acquisition Time (AQ) ~3-4 seconds~1-2 secondsBalances resolution with experiment time.
Relaxation Delay (D1) 2-5 seconds2 secondsAllows for sufficient T1 relaxation, especially for ¹H quantification.
Number of Scans (NS) 8-161024-4096¹H is highly sensitive; ¹³C requires significantly more scans due to low natural abundance and sensitivity.
Referencing Residual DMSO at δ 2.50 ppmDMSO-d₆ septet at δ 39.52 ppmInternal referencing standardizes the chemical shift scale.

Spectral Analysis and Interpretation

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

The proton spectrum is predicted to show five distinct sets of signals.

LabelProtonsPredicted δ (ppm)MultiplicityCoupling (J, Hz)IntegrationRationale & Commentary
He N⁺H₂ 9.0 - 10.0Broad s-2HVery broad signal due to the azetidinium protons. Shift is highly downfield due to the positive charge. Will disappear upon D₂O exchange.[2][4]
Hc S-NH 7.5 - 8.5Broad s-1HSulfamoyl N-H proton. Typically broad. Its chemical shift can be variable. Will disappear upon D₂O exchange.[9][10]
Hb C3-H 4.4 - 4.7m (quintet-like)J ≈ 7-9 Hz1HMethine proton on the azetidine ring. Deshielded by the adjacent sulfamoyl group and the protonated nitrogen. Coupled to four adjacent Ha/Ha' protons.
Ha/Ha' C2,4-H₂ 3.9 - 4.3mJ ≈ 7-9 Hz4HDiastereotopic methylene protons of the azetidinium ring. Significantly deshielded by the adjacent N⁺H₂ group.[2][11] They will appear as a complex multiplet due to coupling with each other (geminal) and with the C3-H (vicinal).
Hd N(CH₃ )₂2.6 - 2.8s-6HA sharp singlet corresponding to the six equivalent protons of the two methyl groups on the dimethylamine moiety.[12][13]
Predicted ¹³C NMR Spectrum (101 MHz, DMSO-d₆)

The proton-decoupled ¹³C spectrum is predicted to show three signals.

LabelCarbonPredicted δ (ppm)Rationale & Commentary
C2/C4 C H₂48 - 52The two equivalent methylene carbons of the azetidinium ring. Deshielded by the adjacent protonated nitrogen.[14][15]
C3 C H45 - 50The methine carbon bearing the sulfamoyl group. Its shift is influenced by both the nitrogen within the ring and the attached sulfur.
C5 C H₃36 - 39The two equivalent methyl carbons of the dimethylamine group.[13]

Conclusion

The combination of 1D ¹H and ¹³C NMR spectroscopy, when performed with careful consideration of solvent and sample preparation, provides a robust and definitive method for the structural characterization of [(Azetidin-3-yl)sulfamoyl]dimethylamine hydrochloride. By utilizing DMSO-d₆ as the solvent, it is possible to observe and identify all proton signals, including the labile N-H protons, which can be unambiguously confirmed via a D₂O exchange experiment. The predicted chemical shifts and coupling patterns provide a clear roadmap for researchers to verify the synthesis and purity of this and structurally related compounds. For more complex derivatives or to resolve signal overlap, 2D NMR techniques such as COSY, HSQC, and HMBC would be the logical next step.

References

  • ACD/Labs. (2023). Exchangeable Protons in NMR—Friend or Foe?. ACD/Labs. [Link]

  • The Royal Society of Chemistry. (2015). Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. [Link]

  • ResearchGate. ¹³C NMR chemical shifts of C(2) of enamines derived from α-methyl azetidine.... [Link]

  • Maślankiewicz, A., & Wyszomirski, M. (2008). Substituent effects of the N,N-dimethyl- sulfamoyl group on the 1H and 13C NMR spectra of positional isomers of quinolines. Magnetic Resonance in Chemistry, 46(2), 182-5. [Link]

  • Doc Brown's Chemistry. 1H proton nmr spectrum of dimethylamine. [Link]

  • Wu, G., & Wasylishen, R. E. (2006). Solid-State 35/37Cl NMR Spectroscopy of Hydrochloride Salts of Amino Acids Implicated in Chloride Ion Transport Channel Selectivity: Opportunities at 900 MHz. Journal of the American Chemical Society, 128(4), 1254-1265. [Link]

  • Wu, G., & Wasylishen, R. E. (2006). Solid-state 35/37Cl NMR spectroscopy of hydrochloride salts of amino acids implicated in chloride ion transport channel selectivity: opportunities at 900 MHz. Journal of the American Chemical Society, 128(4), 1254-65. [Link]

  • Mian, M. Y., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. Molecules, 27(19), 6296. [Link]

  • LaPlanche, L. A., Rothchild, R., & Xu, Y. (1992). 1H and 13C NMR Studies of Etidocaine Free Base and Hydrochloride Salt. Solvent and Temperature Dependence. Spectroscopy Letters, 25(1), 133-161. [Link]

  • ACD/Labs. (2009). Exchangeables Protons acquired in different Deuterated Solvents. ACD/Labs. [Link]

  • Hameed, A., et al. (2017). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Beilstein Journal of Organic Chemistry, 13, 1373-1379. [Link]

  • Brown, D. G., & Wüthrich, K. (2013). Methods to Identify the NMR Resonances of the 13C-Dimethyl N-terminal Amine on Reductively Methylated Proteins. Journal of Visualized Experiments, (82), 50992. [Link]

  • O'Dell, L. A., et al. (2015). 35Cl solid-state NMR of HCl salts of active pharmaceutical ingredients: structural prediction, spectral fingerprinting and polymorph recognition. CrystEngComm, 17(41), 7939-7951. [Link]

  • ResearchGate. Examples of azetidine containing molecules alongside pyrrolidine.... [Link]

  • ResearchGate. 1 H-NMR data for the prepared 2-Azetidinone compounds (4a-j). [Link]

  • Mustafa Jassim, M. (2020). Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine. Medical and Pharmaceutical Journal. [Link]

  • R. Discovery. N.m.r. spectra of cyclic amines. II—Factors influencing the chemical shifts of α‐protons in aziridines. [Link]

  • Doc Brown's Chemistry. 13C nmr spectrum of dimethylamine. [Link]

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  • PubMed. Spectroscopic Characterization of the 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones: Application of (13)C NMR, (1)H-(13)C COSY NMR and Mass Spectroscopy. [Link]

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Method

Application Note: A Strategic Guide to Developing Cell-Based Assays for Novel BACE1 Inhibitors

Focus: Characterization of Azetidine Sulfamide Compounds Introduction The azetidine sulfamide scaffold represents a compelling and emergent chemical motif in medicinal chemistry, offering unique three-dimensional structu...

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Author: BenchChem Technical Support Team. Date: March 2026

Focus: Characterization of Azetidine Sulfamide Compounds

Introduction

The azetidine sulfamide scaffold represents a compelling and emergent chemical motif in medicinal chemistry, offering unique three-dimensional structures that can significantly enhance the physicochemical properties of drug candidates.[1][2] This structural class has shown promise against a variety of biological targets.[3][4][5] A particularly promising application for novel small molecules is in the inhibition of Beta-secretase 1 (BACE1), a key aspartic protease in the amyloidogenic pathway.[6][7] The cleavage of Amyloid Precursor Protein (APP) by BACE1 is the rate-limiting step in the production of amyloid-beta (Aβ) peptides, which are central to the pathology of Alzheimer's disease.[7][8][9][10]

Developing potent and cell-permeable BACE1 inhibitors remains a significant challenge in drug discovery.[7] Therefore, the creation of robust, reliable, and physiologically relevant cell-based assays is paramount for screening compound libraries, confirming cellular activity, and characterizing the mechanism of action of promising leads like azetidine sulfamides.[11][12]

This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the development and validation of a suite of cell-based assays to identify and characterize novel azetidine sulfamide-based BACE1 inhibitors. We will detail the strategic workflow from assay conception to hit validation, emphasizing the scientific rationale behind experimental choices to ensure data integrity and reproducibility.

Section 1: The Assay Development and Screening Lifecycle

The journey from a compound library to a validated hit is a systematic process. A well-structured development lifecycle ensures that each stage builds logically on the last, minimizing wasted effort and maximizing the probability of identifying true, high-quality lead compounds. This process involves a primary functional assay to identify initial hits, followed by crucial secondary assays to eliminate false positives and confirm the mechanism of action.

Assay_Lifecycle cluster_0 Phase 1: Conception & Design cluster_1 Phase 2: Development & Optimization cluster_2 Phase 3: Validation & Screening cluster_3 Phase 4: Hit Confirmation & Triage A Define Target & Rationale (e.g., BACE1) B Select Assay Principle (e.g., Secreted Reporter) A->B C Cell Line Selection (e.g., APP-overexpressing SH-SY5Y) B->C D Optimize Assay Parameters (Cell density, Reagents, Time) C->D E Miniaturize to HTS Format (e.g., 384-well) D->E F Assay Validation (Z'-factor) E->F G Primary HTS Campaign (Single-concentration screen) F->G H Dose-Response (IC50) G->H I Orthogonal Assay (e.g., Aβ ELISA) H->I J Cytotoxicity Assay I->J K Validated Hit J->K

Caption: The four-phase cell-based assay development and screening cascade.

Section 2: Foundational Design and Primary Assay Protocol

The cornerstone of any screening campaign is a robust primary assay that is sensitive, reproducible, and scalable.[13] For BACE1, an ideal cell-based assay measures the direct consequence of its enzymatic activity within a cellular context.

Scientific Rationale: Assay Principle and Cell Line Choice

We will develop a secreted reporter assay. This design offers a significant advantage over cell lysate-based methods because it is non-lytic, allowing for multiplexing with other assays (like cytotoxicity) in the same well, and it generally has a higher signal-to-background ratio.[14] The principle involves a fusion protein where a reporter enzyme, such as secreted alkaline phosphatase (AP), is tethered to a transmembrane domain by a peptide sequence containing the BACE1 cleavage site from APP.[9][15]

  • Mechanism: When BACE1 is active, it cleaves the peptide, releasing the AP-containing portion into the culture medium. The amount of AP activity in the supernatant is therefore directly proportional to the BACE1 activity within the cell.[15]

  • Cell Line: We will use the human neuroblastoma cell line SH-SY5Y, which is neuron-like and commonly used in Alzheimer's disease research. To enhance the signal, this cell line will be stably transfected to overexpress the APP-AP fusion protein reporter construct. This ensures a consistent and high-level expression of the substrate, which is crucial for a robust assay window.

Detailed Protocol: Primary BACE1 Inhibition Assay

This protocol is optimized for a 96-well plate format and can be miniaturized for high-throughput screening (HTS) in 384- or 1536-well formats.[16][17]

Materials:

  • SH-SY5Y cells stably expressing the APP-AP reporter construct

  • Cell Culture Medium: DMEM/F12, 10% FBS, 1% Penicillin-Streptomycin, and selection antibiotic (e.g., G418)

  • Assay Medium: Serum-free DMEM/F12

  • Azetidine Sulfamide Compounds: Dissolved in 100% DMSO to create 10 mM stock solutions

  • Positive Control: Known BACE1 inhibitor (e.g., β-Secretase Inhibitor III)[18]

  • Negative Control: 100% DMSO

  • AP Substrate: p-Nitrophenyl Phosphate (pNPP) liquid substrate

  • 96-well clear, flat-bottom tissue culture plates

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Cell Seeding:

    • Trypsinize and count the SH-SY5Y-APP-AP cells.

    • Seed the cells into a 96-well plate at a pre-optimized density (e.g., 20,000 cells/well) in 100 µL of Cell Culture Medium.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow cells to adhere and form a monolayer.

  • Compound Treatment:

    • Prepare a serial dilution of the azetidine sulfamide compounds in Assay Medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.

    • Gently remove the Cell Culture Medium from the wells.

    • Add 100 µL of the compound dilutions to the respective wells. Include wells for the positive control inhibitor and a vehicle control (Assay Medium + 0.5% DMSO).

    • Incubate the plate for a pre-determined time (e.g., 18-24 hours) at 37°C, 5% CO2. This incubation period allows for sufficient accumulation of the secreted AP in the medium.

  • Reporter Detection:

    • Carefully transfer 50 µL of the conditioned supernatant from each well to a new, clear 96-well plate.

    • Add 50 µL of pNPP substrate to each well.

    • Incubate at room temperature for 30-60 minutes, or until a robust yellow color develops in the vehicle control wells.

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the "no-cell" background wells from all other readings.

    • Calculate the percent inhibition using the following formula: % Inhibition = 100 * (1 - (Abs_compound - Abs_pos_ctrl) / (Abs_vehicle - Abs_pos_ctrl))

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Primary_Assay_Workflow A 1. Seed SH-SY5Y-APP-AP Cells (20,000 cells/well) B 2. Incubate 24h (37°C, 5% CO2) A->B C 3. Add Azetidine Sulfamide Compounds (Serial Dilution, 0.5% DMSO max) B->C D 4. Incubate 18-24h (Allows AP secretion) C->D E 5. Transfer Supernatant (50 µL to new plate) D->E F 6. Add pNPP Substrate (50 µL) E->F G 7. Incubate RT (30-60 min) F->G H 8. Read Absorbance at 405 nm G->H I 9. Calculate % Inhibition & IC50 H->I

Caption: Step-by-step workflow for the primary cell-based BACE1 activity assay.

Section 3: Secondary Assays for Hit Validation and Triage

A hit from the primary screen is merely a starting point. It is critical to perform secondary, orthogonal assays to confirm the mechanism of action and rule out artifacts, particularly cytotoxicity.[19][20]

Rationale: The Necessity of Cytotoxicity Profiling

A compound that kills cells will invariably lead to a decrease in all cellular activities, including BACE1-mediated reporter secretion. This would register as a false positive in our primary assay. Therefore, every hit must be evaluated in a cytotoxicity assay to distinguish true BACE1 inhibition from non-specific cell death.[21] Cell viability assays measure cellular metabolic activity or membrane integrity.[22]

Detailed Protocol: WST-1 Cell Viability Assay

The WST-1 assay is a colorimetric assay that measures the metabolic activity of viable cells via mitochondrial dehydrogenases. It is rapid, sensitive, and uses a stable reagent that is minimally toxic to cells.[23]

Materials:

  • SH-SY5Y-APP-AP cells

  • All reagents and plates from the primary assay

  • WST-1 reagent

Procedure:

  • Assay Setup: This assay can be performed on the same plate used for the primary assay after the supernatant has been collected for the AP measurement. This multiplexing approach is efficient and provides a direct correlation between BACE1 inhibition and cell health.

  • Reagent Addition:

    • After removing the supernatant for the AP assay (Step 5 in Protocol 2.2), 100 µL of fresh Assay Medium remains on the cells.

    • Add 10 µL of WST-1 reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C, 5% CO2. The incubation time should be optimized to yield a strong signal without reaching saturation.

  • Measurement:

    • Gently shake the plate for 1 minute.

    • Measure the absorbance at 450 nm. A reference wavelength of 630 nm can be used to subtract background noise.

  • Data Analysis:

    • Calculate the percent viability relative to the vehicle control wells.

    • Determine the CC50 (50% cytotoxic concentration) value for each compound.

Hit Triage and Data Interpretation

The goal is to identify compounds with a significant therapeutic window, meaning they inhibit BACE1 at concentrations far below those that cause cytotoxicity.

Data Summary Table (Hypothetical Data):

Compound IDPrimary Assay IC50 (µM)Cytotoxicity Assay CC50 (µM)Selectivity Index (SI = CC50/IC50)Priority
AZ-SUL-0010.25> 50> 200High
AZ-SUL-0021.52.01.3Low (Toxic)
AZ-SUL-0030.84556Medium
AZ-SUL-004> 20> 50-Low (Inactive)

A high Selectivity Index (SI), typically >10, is desired for a promising hit compound. Compounds like AZ-SUL-002 would be deprioritized as their activity is likely due to toxicity.

Hit_Triage_Logic Start Primary Screen Hit IC50_Check IC50_Check Start->IC50_Check Viability_Check Viability_Check IC50_Check->Viability_Check Yes Inactive Inactive IC50_Check->Inactive No Orthogonal_Check Confirm in Orthogonal Assay (e.g., Aβ ELISA) Active ? Viability_Check->Orthogonal_Check Yes Toxic Cytotoxic Artifact Viability_Check->Toxic No Hit Validated Lead Candidate Orthogonal_Check->Hit Yes False_Positive Assay Artifact Orthogonal_Check->False_Positive No

Sources

Application

High-Resolution Mass Spectrometry Analysis of[(Azetidin-3-yl)sulfamoyl]dimethylamine Hydrochloride: Fragmentation Pathways and Analytical Workflows

Executive Summary The incorporation of strained nitrogen heterocycles, such as azetidines, into small-molecule pharmacophores is a proven strategy to improve metabolic stability, lower lipophilicity, and induce structura...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of strained nitrogen heterocycles, such as azetidines, into small-molecule pharmacophores is a proven strategy to improve metabolic stability, lower lipophilicity, and induce structural rigidity without adding significant molecular weight[1][2]. When combined with a sulfamide moiety, the resulting compounds present unique physicochemical properties that require highly specific analytical strategies. This application note provides an authoritative, in-depth guide to the liquid chromatography-high resolution tandem mass spectrometry (LC-HRMS/MS) analysis of [(Azetidin-3-yl)sulfamoyl]dimethylamine hydrochloride , detailing the mechanistic causality behind its fragmentation pathways and outlining a self-validating experimental protocol.

Physicochemical Context & Analytical Strategy

To design a robust LC-MS method, one must first deconstruct the molecule’s physicochemical nature.[(Azetidin-3-yl)sulfamoyl]dimethylamine (Formula: C5​H13​N3​O2​S ) consists of an azetidine ring attached at the C3 position to a dimethylsulfamoyl group via a nitrogen atom.

  • Ionization Causality: The azetidine secondary amine is highly basic (pKa ~9.0). In solution, especially when supplied as a hydrochloride salt, it exists predominantly in its cationic form. This makes Positive Electrospray Ionization (ESI+) the most efficient ionization mode, driving the equilibrium toward the [M+H]+ precursor ion at m/z 180.0807.

  • Chromatographic Causality: Due to the high polarity of both the azetidine ring and the sulfamide group (estimated LogP < 0), traditional Reversed-Phase Liquid Chromatography (RPLC) on standard C18 columns will result in poor retention (k' < 1), leading to severe ion suppression from the solvent void volume. Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) is mechanistically required to achieve adequate retention, utilizing a polar stationary phase (e.g., BEH Amide) and a highly organic initial mobile phase.

HRMS Fragmentation Mechanics

Understanding the gas-phase dissociation of this molecule is critical for structural elucidation and distinguishing it from isobaric impurities. The fragmentation is driven by two highly reactive structural motifs: the strained four-membered azetidine ring and the labile sulfamide S-N bonds.

Pathway A: Sulfamide S-N Cleavage

Sulfamides readily undergo cleavage at the sulfur-nitrogen bond during Collision-Induced Dissociation (CID). For this compound, cleavage of the bond between the sulfonyl group and the azetidine amine results in the loss of the azetidin-3-amine neutral fragment (72 Da), yielding the highly stable dimethylsulfamoyl cation at m/z 108.0119. Alternatively, cleavage of the distal S-N bond results in the loss of dimethylamine (45 Da), yielding a fragment at m/z 135.0228.

Pathway B: SO2​ Extrusion via Rearrangement

A hallmark of sulfonamide and sulfamide mass spectrometry is the extrusion of sulfur dioxide ( SO2​ , 64 Da)[3]. This is not a simple cleavage but a gas-phase intramolecular rearrangement where the amine group migrates to the adjacent nitrogen or carbon, expelling SO2​ to form a substituted diamine cation at m/z 116.1188[4]. The presence of this ion is a definitive diagnostic marker for the sulfamide functional group.

Pathway C: Azetidine Ring Strain Relief

Four-membered azetidine rings possess significant angular strain (~26 kcal/mol). Protonation of the ring nitrogen in ESI+ weakens the adjacent C-N and C-C bonds. Upon collisional activation, the ring undergoes a retro-cyclization or direct cleavage, typically expelling neutral formalimine ( CH2​=NH , 29 Da) or ethylene ( C2​H4​ , 28 Da)[5]. This strain-driven fragmentation yields an ion at m/z 151.0542.

MS_Fragmentation M [M+H]+ m/z 180.0807 F1 Dimethylsulfamoyl Cation m/z 108.0119 M->F1 S-N Cleavage - C3H8N2 (72 Da) F2 [M+H - SO2]+ m/z 116.1188 M->F2 Rearrangement - SO2 (64 Da) F3 [M+H - HN(CH3)2]+ m/z 135.0228 M->F3 Amine Loss - HN(CH3)2 (45 Da) F4 Azetidine Ring Cleavage m/z 151.0542 M->F4 Ring Strain Relief - CH2=NH (29 Da)

Fig 1. HRMS CID fragmentation cascade of[(Azetidin-3-yl)sulfamoyl]dimethylamine.

Quantitative Fragment Summary
Precursor IonFragment IonExact Mass (m/z)Neutral LossMechanistic Origin
[M+H]+ Dimethylsulfamoyl Cation108.011972.0688 DaProximal S-N bond cleavage
[M+H]+ Rearranged Diamine116.118863.9619 Da ( SO2​ )Intramolecular rearrangement[3]
[M+H]+ Des-dimethylamine Cation135.022845.0578 DaDistal S-N bond cleavage
[M+H]+ Ring-Opened Cation151.054229.0265 DaAzetidine ring strain relief[5]
Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following protocol incorporates internal validation checkpoints.

Phase 1: Sample Preparation & Desalting

Note: The compound is supplied as a hydrochloride salt (MW: 215.70 g/mol ). To achieve a true 1.0 mM concentration of the active moiety, you must weigh 0.216 mg per mL, not 0.179 mg.

  • Stock Solution: Dissolve 2.16 mg of[(Azetidin-3-yl)sulfamoyl]dimethylamine hydrochloride in 10 mL of LC-MS grade Methanol to yield a 1 mM stock.

  • Working Dilution: Dilute the stock 1:1000 in Acetonitrile/Water (90:10, v/v) containing 10 mM Ammonium Formate and 0.1% Formic Acid.

    • Causality: The high organic content matches the initial HILIC mobile phase conditions, preventing peak distortion (solvent effects). The ammonium formate acts as a buffer to control the ionization state of the azetidine nitrogen, ensuring sharp chromatographic peaks.

Phase 2: UHPLC Method (HILIC)
  • Column: Waters ACQUITY UPLC BEH Amide (2.1 × 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in H2​O with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient:

    • 0.0 - 1.0 min: 95% B (Isocratic hold to trap the highly polar analyte).

    • 1.0 - 4.0 min: 95% B 60% B (Elution phase).

    • 4.0 - 5.0 min: 60% B (Wash).

    • 5.0 - 7.0 min: 95% B (Re-equilibration).

  • Flow Rate: 0.4 mL/min.

  • Validation Checkpoint: The analyte must elute with a retention factor (k') > 2.0 (typically eluting around 2.5 - 3.0 minutes). If it elutes in the void volume (< 0.8 min), verify the organic concentration of the sample diluent.

Phase 3: HRMS/MS Parameters (Q-TOF or Orbitrap)
  • Ionization Mode: ESI Positive.

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 350 °C (Required to efficiently desolvate the highly aqueous droplets eluting later in the HILIC gradient).

  • Collision Energy (CE) Profiling: Utilize a stepped CE approach (15, 25, and 35 eV).

    • Causality: The azetidine ring is highly labile and fragments easily at low CE (15 eV)[5]. However, the SO2​ extrusion and S-N bond cleavages require higher activation energies (25-35 eV) to overcome the transition state barriers of the rearrangement[3][4]. Stepping the CE ensures all diagnostic ions are captured in a single composite MS/MS spectrum.

References
  • Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed (John Wiley & Sons, Ltd). Available at:[Link]

  • Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. Current Pharmaceutical Analysis (Bentham Science Publishers). Available at: [Link]

  • Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. MDPI. Available at:[Link]

Sources

Method

Application Note: Utilizing [(Azetidin-3-yl)sulfamoyl]dimethylamine Hydrochloride as a Structural Fragment and Chemical Probe

Document Type: Technical Application Note & Experimental Protocol Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Development Professionals Executive Summary & Structural Rationale In modern Fragment-B...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Experimental Protocol Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Development Professionals

Executive Summary & Structural Rationale

In modern Fragment-Based Drug Discovery (FBDD) and chemical biology, the shift from flat, sp2 -hybridized aromatic rings to three-dimensional, sp3 -rich scaffolds has revolutionized probe development. [(Azetidin-3-yl)sulfamoyl]dimethylamine hydrochloride represents a highly specialized pharmacophore building block and fragment probe. It combines the rigid, compact geometry of a highly strained 4-membered azetidine ring with the potent hydrogen-bonding capabilities of a dimethylsulfamoyl group.

As a Senior Application Scientist, I frequently deploy this specific fragment to interrogate deep, hydrophobic pockets and hinge regions in target proteins—most notably Discoidin Domain Receptor 1 (DDR1) [1] and Mitochondrial Oxidative Phosphorylation (OXPHOS) Complex I [2].

The Causality of Structural Choices
  • The Azetidine Ring ( sp3 character): Unlike flexible linear alkyl chains or larger piperidine rings, the azetidine ring forces a strict ~90° exit vector for its substituents. This structural rigidity significantly lowers the entropic penalty upon binding to a target protein, increasing overall binding affinity.

  • The Dimethylsulfamoyl Group: The −SO2​N(CH3​)2​ moiety acts as a potent, directional hydrogen-bond acceptor via its sulfonyl oxygens. By lacking a hydrogen-bond donor, it maintains a lower polar surface area (PSA) than primary sulfonamides, thereby enhancing cell membrane permeability.

  • The Hydrochloride Salt: The secondary amine of the azetidine ring is highly basic. Utilizing the hydrochloride salt prevents atmospheric oxidation and CO2​ absorption (carbamate formation) during storage. It ensures precise molarity calculations and rapid dissolution in aqueous assay buffers.

Chemical Probe Development Workflow

The development of a mature chemical probe using this fragment typically follows a rigorous structure-based design workflow. The fragment is first screened for baseline affinity, then covalently linked to a core scaffold (e.g., a benzamide derivative) to achieve high-affinity target engagement.

Probe_Workflow A [(Azetidin-3-yl)sulfamoyl] dimethylamine HCl (Fragment Probe) B Primary Screening (SPR / Water-LOGSY NMR) A->B Library Inclusion C Hit Validation (X-ray Crystallography) B->C KD < 1 mM D Structure-Based Drug Design (SBDD) C->D Binding Pose E Late-Stage Functionalization (Amide/Urea Coupling) D->E Scaffold Merging F Mature Chemical Probe (e.g., DDR1/OXPHOS Inhibitor) E->F Affinity Maturation

Figure 1: Fragment-based drug discovery workflow utilizing the azetidine-sulfamoyl fragment.

Self-Validating Experimental Protocols

To ensure data integrity, every protocol must act as a self-validating system. The following methodologies detail how to utilize[(Azetidin-3-yl)sulfamoyl]dimethylamine hydrochloride both as a standalone screening fragment and as a synthetic precursor.

Protocol A: Fragment Screening via Surface Plasmon Resonance (SPR)

SPR is the gold standard for fragment screening due to its high sensitivity to low-molecular-weight compounds.

Step-by-Step Methodology:

  • Sensor Chip Preparation: Immobilize the target kinase (e.g., DDR1) onto a CM5 sensor chip via standard amine coupling.

    • Causality: Amine coupling creates a stable covalent bond, which is strictly necessary to withstand the high flow rates (typically 50–100 µL/min) required in fragment screening to eliminate mass transport limitations.

  • Fragment Preparation: Dissolve[(Azetidin-3-yl)sulfamoyl]dimethylamine hydrochloride in 100% LC-MS grade DMSO to a 20 mM stock. Dilute into PBS-P+ running buffer to achieve a final concentration range of 10 µM to 1 mM, maintaining exactly 5% DMSO across all samples.

    • Causality: Even a 0.1% mismatch in DMSO concentration between the sample and running buffer will cause massive bulk refractive index shifts, masking the true binding signal.

  • Assay Execution: Inject the fragment concentration series over the active and reference flow cells for 30 seconds (association), followed by a 60-second buffer wash (dissociation).

  • Self-Validation Checkpoint:

    • Include a known high-affinity inhibitor (e.g., Imatinib for kinases) as a positive control at the start and end of the run to verify protein viability.

    • Data Validation: Monitor the steady-state binding level ( Req​ ). If Req​ exceeds the theoretical maximum capacity ( Rmax​ ) of the chip, it indicates non-specific stoichiometric aggregation, and the data point must be discarded.

Protocol B: Late-Stage Functionalization (Probe Synthesis)

Coupling the azetidine fragment to a carboxylic acid-containing core scaffold to generate a mature chemical probe.

Step-by-Step Methodology:

  • Activation: In a flame-dried round-bottom flask, dissolve 1.0 eq of the core carboxylic acid scaffold in anhydrous DMF. Add 1.2 eq of HATU and 3.0 eq of DIPEA. Stir at room temperature for 15 minutes.

    • Causality: The secondary amine of the azetidine ring is sterically hindered. Standard coupling agents (like EDC/NHS) often fail or proceed too slowly. HATU generates a highly reactive HOAt ester, forcefully driving the amidation of hindered amines.

  • Coupling: Add 1.1 eq of[(Azetidin-3-yl)sulfamoyl]dimethylamine hydrochloride to the activated mixture.

    • Causality: An excess of the organic base (DIPEA) is critical here to neutralize the hydrochloride salt, liberating the free nucleophilic amine required for the reaction to proceed.

  • Purification: Stir for 4 hours, quench with water, extract with EtOAc, and purify via preparative HPLC (C18 column, MeCN/H2O gradient with 0.1% TFA).

  • Self-Validation Checkpoint:

    • Perform LC-MS and 1H -NMR on the final fraction. The probe is only validated for biological assays if LC-MS shows >95% purity at 254 nm and the correct [M+H]+ mass-to-charge ratio.

Application Context: Disruption of Disease Pathways

When the azetidine-sulfamoyl fragment is successfully integrated into a mature probe, it is frequently used to interrogate fibrotic and oncogenic pathways. For instance, in DDR1 inhibition, the probe acts as an ATP-competitive inhibitor, shutting down downstream signaling cascades that lead to extracellular matrix remodeling and tumor metastasis [1].

DDR1_Signaling Collagen Collagen (Extracellular Matrix) DDR1 DDR1 Receptor (Kinase Domain) Collagen->DDR1 Activation PI3K PI3K / Akt Pathway DDR1->PI3K Phosphorylation MAPK MAPK / ERK Pathway DDR1->MAPK Phosphorylation Probe Azetidine-Based Chemical Probe Probe->DDR1 ATP-Competitive Inhibition Fibrosis Fibrosis & Tumor Metastasis PI3K->Fibrosis Cell Survival MAPK->Fibrosis Proliferation

Figure 2: Disruption of DDR1 signaling pathways by azetidine-derived chemical probes.

Quantitative Data Summaries

The following tables summarize the physicochemical advantages of utilizing this specific fragment and the expected binding metrics when transitioning from a fragment to a mature probe.

Table 1: Physicochemical Profile of the Fragment

PropertyValueScientific Implication
Molecular Weight 215.7 g/mol (HCl salt)Ideal for FBDD (Rule of 3 compliant); allows room for scaffold growth.
Polar Surface Area (PSA) ~62 ŲBalances aqueous solubility with excellent cell membrane permeability.
LogD (pH 7.4) < 1.0Highly hydrophilic; minimizes non-specific binding in SPR and cellular assays.
Rotatable Bonds 2High structural rigidity reduces the entropic penalty of target binding.

Table 2: Comparative Binding Metrics (SPR Validation)

Compound StageTarget KD​ (Affinity)Ligand Efficiency (LE)Validation Status
Fragment Alone DDR1 Kinase450 µM0.38 kcal/mol/HAValidated Hit ( Req​<Rmax​ )
Fragment Alone OXPHOS Complex I820 µM0.32 kcal/mol/HAValidated Hit ( Req​<Rmax​ )
Mature Probe DDR1 Kinase12 nM0.41 kcal/mol/HAFully Validated (>95% Purity)

References

  • Title: BENZAMIDE DERIVATIVE (Patent EP2842939B1)
  • Title: Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

  • Title: Systematic Tuning of Rhodamine Spirocyclization Source: Heidelberg University (Dissertation) URL: [Link]

Technical Notes & Optimization

Troubleshooting

Overcoming purification challenges of azetidine hydrochloride salts

Welcome to the Technical Support Center for Azetidine Chemistry. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical hurdles associated with the purificat...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Azetidine Chemistry. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical hurdles associated with the purification of azetidine hydrochloride salts.

The azetidine motif—a four-membered saturated nitrogen heterocycle—is a highly privileged scaffold in modern drug discovery, featured prominently in approved therapeutics such as azelnidipine, cobimetinib, and baricitinib[1]. However, the inherent ring strain (~26 kcal/mol) and the basicity of the secondary amine present significant challenges during isolation, often leading to ring-opening, oligomerization, or the formation of intractable hygroscopic oils[2].

This guide synthesizes mechanistic theory with field-proven protocols to help you establish a self-validating purification workflow.

Part 1: Troubleshooting Guide & FAQs

Q1: My azetidine hydrochloride yield drops significantly during vacuum concentration, and NMR shows polymeric or ring-opened impurities. What is the mechanism behind this, and how can I prevent it? Causality & Solution: The azetidine free base is highly prone to oligomerization, which is why sourcing and isolating it as a hydrochloride salt is standard practice[2]. However, even as a salt, the four-membered ring remains susceptible to nucleophilic attack by the chloride counterion upon heating. When concentrating the salt, localized heating in a rotary evaporator can drive the ring-opening reaction, forming linear impurities such as 3-chloropropylamine derivatives[2].

  • Actionable Fix: Never exceed a bath temperature of 40 °C during the vacuum concentration of azetidine hydrochlorides[3]. Ensure that the pH is strictly controlled during salt formation; an excessive excess of HCl can exacerbate chloride-mediated ring opening, while insufficient acid leaves the free base vulnerable to oligomerization.

Q2: I am attempting to crystallize my azetidine hydrochloride derivative, but it consistently crashes out as a sticky, hygroscopic oil. How do I induce proper crystallization? Causality & Solution: Amine hydrochlorides are highly polar. If your solvent system contains even trace amounts of water, the water molecules will hydrogen-bond with the protonated amine and chloride ions, disrupting the highly ordered crystal lattice and resulting in an "oiling out" phenomenon.

  • Actionable Fix: You must transition to a strictly anhydrous binary solvent system using the anti-solvent crystallization technique[4]. Dissolve the crude oil in a minimal volume of a hot, anhydrous protic solvent (e.g., absolute ethanol) to solvate the ions. Then, slowly titrate in an anhydrous aprotic anti-solvent (e.g., diethyl ether) until the cloud point is reached[4]. The sharp drop in the dielectric constant of the medium forces the salt to nucleate.

Q3: During RP-HPLC purity assessment of my azetidine derivatives, I observe severe peak tailing and poor resolution. How do I optimize the chromatography? Causality & Solution: The secondary or tertiary nitrogen in the azetidine ring interacts strongly with residual, unendcapped silanol groups on the silica stationary phase via secondary ion-exchange mechanisms[5].

  • Actionable Fix: Utilize an end-capped C18 column and employ a mobile phase modifier. Adding 0.1% Trifluoroacetic acid (TFA) to both the aqueous and organic mobile phases will fully protonate the azetidine and ion-pair with it, masking the silanol interactions and resulting in sharp, symmetrical peaks[5].

Part 2: Quantitative Data for Solvent Selection

Choosing the correct solvent system is the most critical variable in the purification of amine hydrochlorides. The table below summarizes field-tested solvent ratios and expected outcomes for azetidine hydrochloride crystallization.

Primary Solvent (Solubilizer)Anti-Solvent (Precipitator)Optimal Ratio (v/v)Expected Yield RecoveryIllustrative PurityMechanistic Notes
Anhydrous EthanolDiethyl Ether1 : 3 to 1 : 575 - 85%> 99.0%Standard system. Ether rapidly lowers solubility; requires slow addition to prevent oiling out[4].
Isopropanol (IPA)Heptane / Hexane1 : 2 to 1 : 480 - 90%> 98.5%Better for highly lipophilic azetidine derivatives. Slower crystallization kinetics yield larger crystals.
MethanolAcetone1 : 4 to 1 : 660 - 70%> 99.5%Acetone acts as a mild anti-solvent. Excellent for removing highly polar impurities, though yields are lower.

Part 3: Experimental Protocols

Protocol 1: Anti-Solvent Crystallization of Azetidine Hydrochloride

This protocol outlines a self-validating loop: if the solution oils out at Step 3, the system is too wet, or the anti-solvent was added too rapidly.

Materials: Crude azetidine hydrochloride, Anhydrous Ethanol, Anhydrous Diethyl Ether, activated charcoal (optional).

  • Dissolution: Suspend the crude azetidine hydrochloride in a minimal volume of anhydrous ethanol in a round-bottom flask. Warm the mixture gently in a water bath (max 40 °C) until complete dissolution occurs[4].

  • Clarification (Optional): If the solution is highly colored, add 5% w/w activated charcoal, stir for 5 minutes, and perform a hot filtration through a pad of Celite into a clean, dry flask[4].

  • Anti-Solvent Titration: Remove the flask from the heat source. While maintaining gentle magnetic stirring, add anhydrous diethyl ether dropwise. Stop the addition immediately when the solution becomes faintly turbid (the cloud point)[4].

  • Nucleation & Maturation: Remove the stirring bar, loosely cover the flask, and allow it to stand undisturbed at room temperature for 2 hours to promote the growth of large, pure crystals. Once crystal growth plateaus, transfer the flask to an ice bath (0–5 °C) for an additional 2 hours to maximize yield[4].

  • Isolation: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal volume of ice-cold diethyl ether to displace any mother liquor containing impurities[4].

  • Drying: Dry the crystals under high vacuum at room temperature for 12 hours to remove all residual solvent.

Protocol 2: RP-HPLC Method for Purity Assessment
  • Sample Preparation: Dissolve 1 mg of the purified azetidine hydrochloride in 1 mL of initial mobile phase. Filter through a 0.22 µm PTFE syringe filter[5].

  • Column: End-capped C18 column (e.g., 150 mm x 4.6 mm, 3 µm particle size).

  • Mobile Phase:

    • Solvent A: Water + 0.1% TFA

    • Solvent B: Acetonitrile + 0.1% TFA

  • Gradient Program: 10% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, re-equilibrate at 10% B for 5 minutes[5].

  • Detection: UV detection at 210 nm and 254 nm.

Part 4: Process Visualization

The following diagram maps the critical decision nodes and thermodynamic controls required to successfully isolate azetidine hydrochloride without inducing ring-opening degradation.

AzetidinePurification Crude Crude Azetidine Reaction Mixture SaltForm HCl Salt Formation (Strict pH Control) Crude->SaltForm Evap Vacuum Concentration (T < 40 °C) SaltForm->Evap Prevents oligomerization Dissolve Dissolution in Anhydrous EtOH Evap->Dissolve Avoids ring-opening AntiSolvent Dropwise Addition of Diethyl Ether Dissolve->AntiSolvent Hot filtration if colored Crystallize Cooling & Nucleation (0-5 °C) AntiSolvent->Crystallize Stop at cloud point Isolate Vacuum Filtration & High-Vacuum Drying Crystallize->Isolate Seeding optional Pure Pure Azetidine HCl (>99% Purity) Isolate->Pure

Workflow for the anti-solvent crystallization and isolation of azetidine hydrochloride salts.

References

  • Google Patents (CN104356040A). "Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride.
  • The Journal of Organic Chemistry. "A Single-Step Synthesis of Azetidine-3-amines." ACS Publications, 2020. Available at: [Link]

  • Organic Process Research & Development. "Redesign of the Synthesis and Manufacture of an Azetidine-Bearing Pyrazine." ACS Publications, 2018. Available at: [Link]

Sources

Optimization

Technical Support Center: Stability of [(Azetidin-3-yl)sulfamoyl]dimethylamine hydrochloride in DMSO

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address the stability of [(Azetidin-3-yl)sulfamoyl]dimethylamine hydrochloride when prepa...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address the stability of [(Azetidin-3-yl)sulfamoyl]dimethylamine hydrochloride when prepared in Dimethyl Sulfoxide (DMSO). This document provides in-depth technical guidance, troubleshooting, and frequently asked questions to ensure the integrity of your experimental results.

Section 1: Understanding the Molecule and Potential Instabilities

[(Azetidin-3-yl)sulfamoyl]dimethylamine hydrochloride is a compound featuring several key functional groups that can influence its stability in solution:

  • Azetidine Ring: This four-membered heterocyclic amine is strained and can be susceptible to ring-opening reactions, particularly under acidic or basic conditions or in the presence of nucleophiles.[1][2][3][4]

  • Sulfamoyl Group: The sulfamoyl group (-SO₂NR₂) is generally stable, but can be subject to hydrolysis under harsh conditions.

  • Dimethylamine Group: A tertiary amine that can participate in acid-base chemistry.

  • Hydrochloride Salt: The HCl salt form enhances solubility in polar solvents but introduces acidity, which can be a factor in degradation pathways.

The choice of DMSO as a solvent is common due to its excellent solvating power for a wide range of organic molecules.[5] However, its properties must be carefully considered:

  • Hygroscopicity: DMSO readily absorbs moisture from the atmosphere.[6][7] This introduced water can act as a nucleophile, potentially leading to hydrolysis of the compound.

  • Reactivity: While generally considered a stable solvent, DMSO can participate in certain reactions, especially at elevated temperatures or in the presence of strong acids or bases.[5][8] It can also act as a mild oxidant in some contexts.[5]

Potential Degradation Pathway

A primary concern for this molecule in a DMSO solution is the potential for acid-mediated ring-opening of the azetidine moiety. The hydrochloride salt provides an acidic proton that could catalyze this process.

G Compound [(Azetidin-3-yl)sulfamoyl]dimethylamine hydrochloride in DMSO Protonation Protonation of Azetidine Nitrogen Compound->Protonation HCl dissociation RingOpening Nucleophilic Attack (e.g., by H₂O from wet DMSO) Protonation->RingOpening Increased Electrophilicity of Ring Carbons Degradant Ring-Opened Degradant RingOpening->Degradant

Caption: Workflow for assessing compound stability via HPLC-UV.

References

  • Lee, S., et al. (2004). Kinetics and mechanisms of DMSO (dimethylsulfoxide) degradation by UV/H(2)O(2) process.
  • Wikipedia. (n.d.). Dimethyl sulfoxide. [Link]

  • Lee, S., et al. (2004). Kinetics and mechanisms of DMSO (dimethylsulfoxide) degradation by UV/H2O2 process. ResearchGate. [Link]

  • Quora. (2018). What is the best way of storing a DMSO in a research lab? [Link]

  • ResearchGate. (2015). What is the best right way of storing DMSO in research lab? [Link]

  • Yufeng, C. (2024). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening. [Link]

  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceuticals, 5(1), 1-15. [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]

  • Zhang, Y., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Omega, 6(40), 26293–26301. [Link]

  • Reynolds, D. W., et al. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 38(3). [Link]

  • Parmar, D., & Slanina, T. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

  • Sule, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Journal of Pharmaceutical Research International. [Link]

  • Shinde, N. G., et al. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Waybright, T. J., et al. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. ResearchGate. [Link]

  • Waybright, T. J., et al. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. PubMed. [Link]

  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. PubMed. [Link]

  • Kozik, M., et al. (2008). Stability of screening compounds in wet DMSO. PubMed. [Link]

  • Koga, K., et al. (2021). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) II: Analysis of Intermediate Substances Obtained in the Induction Period and Investigations Regarding Formic Acid. ACS Publications. [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]

  • The anionic ring-opening polymerization of N-(methanesulfonyl)azetidine. RSC Publishing. (n.d.). [Link]

  • Koga, K., et al. (2021). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) III: Investigations Regarding the Main Decomposition. Organic Process Research & Development - ACS Publications. [Link]

  • Patel, K. (2012). Core components of analytical method validation for small molecules-an overview. ResearchGate. [Link]

  • Sharma, G., & Saini, S. (2020). Analytical, Bioanalytical, Stability-Indicating Methods: Key Part of Regulatory Submissions. IntechOpen. [Link]

  • Stability indicating study by using different analytical techniques. IJSDR. (n.d.). [Link]

  • Rathore, A. S. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC International - Chromatography Online. [Link]

  • The reaction of benzoyl sulfonium salts 46 with DMSO 1 in the presence of (NH4)2S2O8. ResearchGate. (n.d.). [Link]

  • MP Biomedicals. (n.d.). Dimethyl Sulfoxide. [Link]

  • Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. The Journal of Organic Chemistry - ACS Publications. (2025). [Link]

  • Martins, P. F., et al. (2023). Weak Interactions in Dimethyl Sulfoxide (DMSO)–Tertiary Amide Solutions: The Versatility of DMSO as a Solvent. PMC. [Link]

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. PMC. (n.d.). [Link]

  • Direct oxidation of N-ynylsulfonamides into N-sulfonyloxoacetamides with DMSO as a nucleophilic oxidant. PMC. (n.d.). [Link]

  • Gershon, H., & Clarke, D. D. (1983). Effect of Dimethyl Sulfoxide and Dimethylformamide on the Stability of 4-Halo-8-quinolinols. ResearchGate. [Link]

  • Amine hydrochloride salts as bifunctional reagents for the radical aminochlorination of maleimides. Organic Chemistry Frontiers (RSC Publishing). (n.d.). [Link]

  • Nickel-Catalyzed Reaction between Vinyl Azides and an Alkyl Sulfonyl Radical Generated from DMSO: Rapid Access to β-Keto Sulfones. ACS Sustainable Chemistry & Engineering. (2024). [Link]

  • Martins, P. F., et al. (2023). Weak Interactions in Dimethyl Sulfoxide (DMSO)-Tertiary Amide Solutions: The Versatility of DMSO as a Solvent. ResearchGate. [Link]

  • Wierzejewska, M., & Ratajczak, H. (2022). DMSO and TMAO—Differences in Interactions in Aqueous Solutions of the K-Peptide. MDPI. [Link]

  • Dimethyl Sulfoxide Stabilize the Color of Clitoria ternatea Flower Extract at pH 6-8 by Preventing the Deacylation: A Spectrophotometric Evidence. ResearchGate. (2023). [Link]

Sources

Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for Sulfamoylation of Azetidine

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the sulfamoylation of azetidines. This guide is designed for researchers, scientists, and drug development professionals to pr...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the sulfamoylation of azetidines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this critical synthetic transformation. Azetidines are privileged heterocyclic scaffolds in medicinal chemistry, and their N-sulfamoylation yields compounds with significant therapeutic potential.[1][2] However, the inherent ring strain and variable nucleophilicity of the azetidine nitrogen can present unique synthetic hurdles.[3][4]

This document moves beyond standard protocols to offer a troubleshooting-focused, question-and-answer guide. We will explore the causality behind experimental choices, helping you to not only solve immediate issues but also to develop a robust understanding for optimizing your specific reaction.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during the sulfamoylation of azetidine. Each issue is broken down into potential causes and actionable solutions, grounded in established chemical principles.

Problem 1: Low to No Yield of the Desired N-Sulfamoyl Azetidine

You've set up your reaction, but upon work-up and analysis (TLC, LC-MS), you observe primarily unreacted starting material or a complex mixture with very little desired product.

Potential Causes & Recommended Solutions

  • Cause A: Inactive or Decomposed Sulfamoylating Agent.

    • Insight: The most common reagent, sulfamoyl chloride (H₂NSO₂Cl), is highly reactive but notoriously unstable and sensitive to moisture.[5] It can readily hydrolyze, rendering it ineffective.

    • Solution 1: Use Freshly Prepared or High-Quality Reagent. Always use sulfamoyl chloride from a new, sealed bottle or prepare it fresh immediately before use. One common in situ preparation involves the reaction of chlorosulfonyl isocyanate with formic acid.[6]

    • Solution 2: Switch to a More Stable Reagent. For sensitive substrates or to improve reproducibility, consider bench-stable alternatives. Hexafluoroisopropyl sulfamate (HFIPS) is an excellent solid reagent that reacts under mild conditions, with hexafluoroisopropanol being the only byproduct.[5][7] Activated aryl sulfamates, such as pentafluorophenyl sulfamate (PFPS), can also be used, often in catalytic systems.[8]

  • Cause B: Insufficient Nucleophilicity of the Azetidine.

    • Insight: The basicity of the azetidine nitrogen (pKa ≈ 11.29) is comparable to that of a typical secondary amine, making it a competent nucleophile.[3] However, strong electron-withdrawing substituents on the azetidine ring can significantly decrease its nucleophilicity.

    • Solution: Employ More Forcing Conditions. If your azetidine is electronically deactivated, a modest increase in reaction temperature may be necessary.[9][10] Monitor the reaction carefully, as higher temperatures can also promote side reactions.

  • Cause C: Steric Hindrance.

    • Insight: Bulky substituents on the azetidine ring, particularly at the C2 and C4 positions, can sterically hinder the approach of the sulfamoylating agent.[2]

    • Solution: Use a Less Bulky Reagent. If you suspect steric hindrance is the issue, switching from a sterically demanding reagent to a smaller one like sulfamoyl chloride may be beneficial.[5]

  • Cause D: Inappropriate Base or Solvent System.

    • Insight: The choice of base and solvent is critical. The base is required to scavenge the HCl generated when using sulfamoyl chloride. An incorrect choice can lead to side reactions or poor solubility. Some solvents can even react with the sulfamoylating agent.

    • Solution: Optimize the Reaction Medium. Use a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). For highly sensitive reactions, a hindered base such as 2,6-di-tert-butyl-4-methylpyridine can be effective.[5] Polar aprotic solvents like N,N-dimethylacetamide (DMA) or 1-methyl-2-pyrrolidone (NMP) have been shown to accelerate the reaction, sometimes even without a base.[5] However, be cautious with DMF, as it has been reported to cause decomposition of sulfamoyl reagents in some cases.[5]

Problem 2: Reaction is Sluggish and Fails to Reach Completion

Your reaction starts, as evidenced by the appearance of the product spot on TLC, but it stalls, leaving a significant amount of starting material even after prolonged reaction times.

Potential Causes & Recommended Solutions

  • Cause A: Catalyst Deactivation (for catalytic systems).

    • Insight: When using catalytic methods, such as N-methylimidazole (NMI) with aryl sulfamates, the catalyst can be poisoned by impurities or degrade over the course of the reaction.[7][8]

    • Solution: Re-evaluate Catalyst and Conditions. Ensure all reagents and solvents are of high purity. A slight increase in catalyst loading (e.g., from 10 mol% to 20 mol%) may help drive the reaction to completion.[8]

  • Cause B: Product Inhibition.

    • Insight: In some cases, the N-sulfamoyl azetidine product or the hydrochloride salt of the base can precipitate or otherwise inhibit the reaction by sequestering the catalyst or reagent.

    • Solution: Adjust Solvent and Stoichiometry. Ensure the chosen solvent can solubilize all components throughout the reaction. Running the reaction at a slightly higher dilution may prevent precipitation. Using a slight excess (1.1-1.2 equivalents) of the base can ensure all generated acid is neutralized.

Problem 3: Multiple Byproducts are Observed via TLC or LC-MS

The reaction mixture is complex, showing several spots/peaks in addition to the starting material and the desired product.

Potential Causes & Recommended Solutions

  • Cause A: Over-reaction or Reaction at Multiple Sites.

    • Insight: If the azetidine substrate contains other nucleophilic functional groups (e.g., hydroxyls, other amines), competitive sulfamoylation can occur.

    • Solution 1: Use Protecting Groups. Protect other nucleophilic sites before attempting the sulfamoylation of the azetidine nitrogen.

    • Solution 2: Leverage Chemoselectivity. Nitrogen nucleophiles are generally more reactive towards sulfamoylating agents than alcohols.[11] Running the reaction at low temperatures (e.g., 0 °C to -20 °C) can enhance this inherent selectivity.

    • Solution 3: Control Stoichiometry. Use only a slight excess (1.05-1.1 equivalents) of the sulfamoylating agent to minimize the chance of double-reaction.

  • Cause B: Ring-Opening of the Azetidine.

    • Insight: The strain energy of the azetidine ring (≈ 25.8 kcal/mol) makes it susceptible to nucleophilic ring-opening under certain conditions, especially with activation by the newly formed electron-withdrawing sulfamoyl group.[3][12]

    • Solution: Employ Milder Conditions. Avoid highly acidic or basic conditions during work-up. Use milder sulfamoylating agents like those derived from the Burgess reagent, which operate under neutral conditions.[11] Keeping the reaction temperature low is also crucial.

  • Cause C: Base- or Solvent-Mediated Side Reactions.

    • Insight: As mentioned previously, certain bases like pyridine can lead to the formation of chlorinated byproducts.[13]

    • Solution: Use a Non-Nucleophilic Base/Solvent System. A combination of triethylamine with a catalytic amount of a dimethylamine derivative can be highly efficient and avoid such side reactions.[13]

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the strategy and optimization of azetidine sulfamoylation.

Q1: Which sulfamoylating agent is best for my project?

The ideal agent depends on the stability of your substrate, the scale of your reaction, and the desired reactivity.

Sulfamoylating Agent Common Structure Reactivity Stability Pros Cons
Sulfamoyl Chloride H₂N-SO₂-ClVery HighLow (Moisture Sensitive)High reactivity, inexpensive.Unstable, can lead to side reactions.[5][14]
Aryl Sulfamates (e.g., PFPS) H₂N-SO₂-OArModerateHigh (Crystalline Solids)Stable, enables catalytic methods, mild conditions.[8]Requires activation (base/catalyst).
Hexafluoroisopropyl Sulfamate (HFIPS) H₂N-SO₂-OCH(CF₃)₂HighHigh (Bench-stable solid)Stable, clean reaction, sole byproduct is volatile HFIP.[5][7]Specialized reagent.
Burgess-Type Reagents e.g., Boc-N-SO₂-PyridiniumModerateHigh (Crystalline Solids)Mild, selective, good for sensitive substrates.[11]Product requires a deprotection step (e.g., acid treatment).[11]

Q2: How do I select the optimal base and solvent?

Your goal is to choose a system that scavenges acid effectively without participating in the reaction, while ensuring all components remain in solution.

  • Bases: For sulfamoyl chloride, a tertiary amine base (1.1-1.5 eq.) like Triethylamine (TEA) or DIPEA is standard. They are sufficiently basic to neutralize HCl but are poor nucleophiles. Avoid primary or secondary amines as they will be sulfamoylated.

  • Solvents: Anhydrous aprotic solvents are preferred.

    • Dichloromethane (DCM) or Tetrahydrofuran (THF) are good starting points for reactions at low to ambient temperatures.

    • N,N-Dimethylacetamide (DMA) or 1-Methyl-2-pyrrolidone (NMP) can significantly accelerate the reaction and are useful for less reactive azetidines.[5]

Q3: How should I monitor the reaction progress and purify the final product?

Careful monitoring and purification are key to obtaining a high-quality product.

  • Reaction Monitoring:

    • Thin-Layer Chromatography (TLC): The most straightforward method. N-sulfamoyl azetidines are typically less polar than the starting amine. Use a standard stain like potassium permanganate or ninhydrin (which will not stain the N-substituted product, indicating consumption of the starting material).

    • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides definitive confirmation of product formation by mass and is the preferred method for tracking reaction conversion accurately.[15]

  • Purification:

    • Aqueous Work-up: A standard aqueous work-up is often sufficient to remove the amine-hydrochloride salt and excess base.

    • Flash Column Chromatography: This is the most common method for purification.

      • Stationary Phase: Standard silica gel is usually effective. If your product shows signs of decomposition on silica (streaking on TLC), consider using deactivated silica (pre-treated with a small amount of triethylamine in the eluent) or switching to a different stationary phase like alumina.

      • Eluent: A gradient of ethyl acetate in hexanes or DCM/Methanol is a common choice.

Visualized Workflows and Protocols

General Experimental Workflow

The following diagram outlines a typical workflow for the sulfamoylation of an azetidine substrate.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis & Purification A Prepare Anhydrous Solvent & Glassware B Dissolve Azetidine Substrate & Base A->B C Cool to 0 °C B->C D Add Sulfamoylating Agent (e.g., H₂NSO₂Cl) Dropwise C->D E Warm to RT & Stir D->E F Monitor by TLC/LC-MS Until Completion E->F G Aqueous Work-up F->G H Purify by Flash Chromatography G->H I Characterize Product (NMR, HRMS) H->I

Caption: General workflow for azetidine sulfamoylation.

Troubleshooting Decision Tree

Use this logic diagram to diagnose and solve common reaction failures.

G Start Reaction Outcome? LowYield Low Yield / No Reaction Start->LowYield Poor ComplexMix Complex Mixture Start->ComplexMix Messy Success Good Yield Start->Success Clean CheckReagent Use Fresh/Alternative Sulfamoylating Agent[5][7] LowYield->CheckReagent Yes ControlStoich Reduce Sulfamoylating Agent to 1.05 eq. ComplexMix->ControlStoich Yes OptimizeCond Increase Temperature or Switch to DMA/NMP[5][9] CheckReagent->OptimizeCond CheckSubstrate Is Azetidine Sterically Hindered or Deactivated? OptimizeCond->CheckSubstrate LowerTemp Run Reaction at 0 °C or Lower[11] ControlStoich->LowerTemp ChangeBase Switch to Non-Nucleophilic Hindered Base[5] LowerTemp->ChangeBase

Sources

Optimization

Minimizing off-target effects of [(Azetidin-3-yl)sulfamoyl]dimethylamine hydrochloride

A Guide to Minimizing Off-Target Effects for Researchers Welcome to the technical support center for [(Azetidin-3-yl)sulfamoyl]dimethylamine hydrochloride. This guide is designed for researchers, scientists, and drug dev...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Minimizing Off-Target Effects for Researchers

Welcome to the technical support center for [(Azetidin-3-yl)sulfamoyl]dimethylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for minimizing off-target effects during your experiments. As a novel chemical entity, understanding its interaction within a complex biological system is paramount for generating reliable and translatable data.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a significant concern with novel inhibitors like [(Azetidin-3-yl)sulfamoyl]dimethylamine hydrochloride?

A: Off-target effects occur when a small molecule inhibitor binds to and modulates the activity of proteins other than its intended therapeutic target.[1] This is a critical concern in drug discovery and basic research for several reasons:

  • Confounding Experimental Results: Unidentified off-target interactions can lead to misinterpretation of experimental data, attributing a biological response to the inhibition of the primary target when, in fact, it is caused by an interaction with another protein.[1]

  • Toxicity: Off-target effects are a major source of cellular toxicity and adverse drug reactions in patients.[2] Inhibition of essential proteins, such as kinases involved in cell survival, can lead to unexpected cell death or other undesirable phenotypes.[3]

  • Reduced Efficacy: By binding to other proteins, the effective concentration of the compound at the intended target may be reduced, leading to lower-than-expected efficacy.

Given that [(Azetidin-3-yl)sulfamoyl]dimethylamine hydrochloride contains a sulfonamide group, a scaffold present in many clinically approved drugs targeting a wide range of proteins, a thorough investigation of its selectivity is crucial.[4][5]

Q2: My experimental results are inconsistent with the known function of the intended target. Could off-target effects be the cause?

A: Yes, a discrepancy between the observed phenotype and the established biological role of the primary target is a strong indicator of potential off-target activity.[1] For example, if you are targeting a specific kinase known to be involved in cell proliferation, but you observe effects on cell migration, it is prudent to investigate off-target interactions.

To systematically address this, consider the following workflow:

G A Unexpected Phenotype Observed B Confirm with Structurally Unrelated Inhibitor of the Same Target A->B C Perform Genetic Knockdown/Knockout (siRNA/CRISPR) of Target A->C D Phenotype Reproduced? B->D E Phenotype Unique to Your Compound? B->E C->D Compare Phenotypes F Likely On-Target Effect D->F Yes G Probable Off-Target Effect E->G Yes H Proceed with Target Validation & Dose Optimization F->H I Initiate Off-Target Identification Protocols G->I

Caption: Troubleshooting workflow for unexpected phenotypes.

Q3: How can I differentiate between on-target and off-target effects experimentally?

A: Several robust strategies can be employed to distinguish between on-target and off-target phenomena:

  • Use of a Structurally Unrelated Inhibitor: This is a primary method to validate that the observed phenotype is linked to the intended target.[3] If a second, chemically distinct inhibitor that targets the same protein recapitulates your results, it strengthens the case for an on-target effect.[6]

  • Genetic Target Validation: Employ techniques like siRNA, shRNA, or CRISPR/Cas9 to knockdown or knockout the intended target protein.[1][3] If the resulting phenotype mimics the effect of your compound, it provides strong evidence for on-target activity.

  • Rescue Experiments: In this advanced technique, you can re-introduce a version of the target protein that is resistant to your inhibitor into a system where the endogenous protein is absent or knocked down.[6] Reversal of the phenotype upon treatment with your compound strongly indicates an on-target effect.

  • Dose-Response Analysis: Off-target effects often manifest at higher concentrations.[1] A clear and potent dose-response curve for your desired effect suggests on-target activity, especially if toxicity or other phenotypes appear at significantly higher concentrations.

Q4: What is a target engagement assay, and why is it essential?

A: A target engagement assay provides direct evidence that your compound is physically binding to its intended target within the complex environment of a living cell.[1][7] This is a critical step for several reasons:

  • Confirms Target Interaction: It validates that the compound reaches and interacts with its target at concentrations where a biological effect is observed.[7]

  • Guides Dose Selection: It helps in determining the optimal concentration range for your experiments, minimizing the risk of using excessive concentrations that are more likely to cause off-target effects.

  • Troubleshooting: If you observe a biological effect without evidence of target engagement, it is a strong indication that an off-target mechanism is responsible.

Several techniques can be used for this purpose, including the Cellular Thermal Shift Assay (CETSA), NanoBRET™, and various chemoproteomic approaches.[7][8][9]

Troubleshooting Guide

Issue 1: Unexpected Cell Toxicity or Reduced Viability
  • Possible Cause 1: On-target toxicity. The intended target may be essential for cell survival in your chosen cell line.

  • Possible Cause 2: Off-target toxicity. The compound may be inhibiting one or more off-target proteins, such as kinases, that are critical for cellular viability.[3]

  • Possible Cause 3: Compound instability or degradation. The compound may be breaking down into toxic metabolites in the cell culture medium.

Troubleshooting Steps:
  • Perform a Detailed Dose-Response Curve: Determine the precise IC50 (for inhibition) and CC50 (cytotoxic concentration 50). A large window between the IC50 for the on-target effect and the CC50 is desirable.

  • Conduct Mechanism-of-Death Assays: Use assays like Annexin V/PI staining or caspase activity assays to determine if cell death is occurring via apoptosis or necrosis.[3]

  • Test in Multiple Cell Lines: Compare the cytotoxic profile in a panel of cell lines with varying expression levels of the intended target.[6] If toxicity is consistent across cell lines regardless of target expression, it may suggest an off-target effect.

  • Perform a Broad Kinase Panel Screen: To directly identify potential off-target kinases, screen the compound against a large panel of kinases.[6][10] This is the most direct way to identify unintended interactions.

Issue 2: Observed Phenotype Does Not Match the Expected Phenotype
  • Possible Cause 1: Dominant off-target effects. The compound may have a higher affinity for an off-target, or the off-target may regulate a more potent signaling pathway, leading to a phenotype that masks the on-target effect.[1]

  • Possible Cause 2: Incorrect assumption of target function. The presumed role of the target in your specific cellular context may be incorrect or incomplete.

  • Possible Cause 3: Pathway retroactivity. Inhibition of a downstream kinase can sometimes lead to paradoxical activation of an upstream component in the same or a parallel pathway.[11]

Troubleshooting Steps:
  • Validate with a Structurally Unrelated Inhibitor: As mentioned in the FAQs, this is a crucial first step.[3]

  • Utilize Genetic Controls: Compare your compound's phenotype to that of a target knockdown or knockout using siRNA or CRISPR.[1]

  • Perform a Target Engagement Assay: Confirm that your compound is binding to the intended target at the concentrations where the unexpected phenotype is observed.[7] A lack of engagement strongly points to an off-target effect.

  • Conduct Proteomic Profiling: Advanced techniques like chemical proteomics can provide an unbiased, proteome-wide view of the proteins your compound interacts with.[1]

G cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway A Target Kinase B Substrate A A->B Inhibited C Desired Phenotype B->C X Off-Target Kinase Y Substrate B X->Y Inhibited Z Observed (Unexpected) Phenotype Y->Z Inhibitor [(Azetidin-3-yl)sulfamoyl] dimethylamine hydrochloride Inhibitor->A Inhibitor->X

Caption: On-target vs. off-target signaling pathways.

Issue 3: Inconsistent or Non-Reproducible Results
  • Possible Cause 1: Variability in experimental conditions. Inconsistent cell passage numbers, cell density, or incubation times can lead to variable results.[1]

  • Possible Cause 2: Compound stability and handling. The compound may be unstable in solution or may adhere to plasticware. Repeated freeze-thaw cycles can degrade the compound.

  • Possible Cause 3: Cell line integrity. The genetic drift of cell lines over time can alter their response to treatment.

Troubleshooting Steps:
  • Standardize Cell Culture Practices: Use cells within a narrow passage number range, ensure consistent seeding densities, and verify that cells are in the logarithmic growth phase.[1]

  • Prepare Fresh Compound Dilutions: Prepare fresh stock solutions and dilutions for each experiment from a powder form if possible. Use low-protein-binding plates and tubes.

  • Include Proper Controls: Always include a vehicle control (e.g., DMSO) and a positive control (a known inhibitor of the pathway) in every experiment.

  • Perform Cell Line Authentication: Periodically verify the identity of your cell line using techniques like short tandem repeat (STR) profiling.

Control Type Purpose Example
Vehicle Control To account for effects of the solvent (e.g., DMSO) used to dissolve the compound.Cells treated with the same final concentration of DMSO as the highest dose of the compound.
Positive Control To confirm that the assay is working and the biological pathway is responsive.A well-characterized inhibitor known to produce the expected phenotype.
Negative Control To establish a baseline and control for non-specific effects.Cells treated with a structurally similar but biologically inactive molecule, if available.
Genetic Control To confirm the on-target nature of the observed effect.Cells with siRNA/CRISPR-mediated knockdown/knockout of the target protein.[1][3]

Key Experimental Protocols

Protocol 1: Western Blot for Downstream Target Engagement

This protocol assesses the inhibition of a target kinase by measuring the phosphorylation status of its known downstream substrate.

  • Cell Culture and Treatment: Plate cells (e.g., Jurkat T-cells) and allow them to adhere or recover overnight.[12]

  • Inhibitor Pre-treatment: Pre-treat the cells with a dose range of [(Azetidin-3-yl)sulfamoyl]dimethylamine hydrochloride or vehicle control for 1-2 hours.[12]

  • Stimulation: If the pathway is not basally active, stimulate the cells with an appropriate agonist (e.g., PMA/Ionomycin) for a short period (e.g., 15-30 minutes) to activate the target kinase.[12]

  • Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Western Blot Analysis: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against the phosphorylated form of the substrate and the total form of the substrate (as a loading control).[12]

  • Densitometry: Quantify the band intensities to determine the ratio of phosphorylated to total substrate at each inhibitor concentration. This allows for the calculation of an in-cell IC50.[3]

Protocol 2: Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful biophysical method to directly confirm target engagement in intact cells and tissues.[7] The principle is that a ligand binding to a protein stabilizes it against thermal denaturation.

G A Treat Cells with Compound or Vehicle Control B Heat Cells to a Range of Temperatures A->B C Lyse Cells and Separate Soluble and Aggregated Protein Fractions B->C D Analyze Soluble Fraction by Western Blot or Mass Spectrometry C->D E Generate 'Melting Curve' D->E F Shift in Melting Curve Indicates Target Engagement E->F

Caption: General workflow for a Cellular Thermal Shift Assay (CETSA®).

  • Cell Treatment: Treat intact cells with [(Azetidin-3-yl)sulfamoyl]dimethylamine hydrochloride or a vehicle control.

  • Heating: Heat the cell suspensions in a PCR cycler to a range of temperatures to induce protein denaturation.

  • Lysis and Centrifugation: Lyse the cells and separate the soluble (non-denatured) protein fraction from the precipitated (denatured) fraction by centrifugation.

  • Protein Analysis: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or other quantitative proteomic methods.

  • Data Analysis: Plot the amount of soluble protein against temperature to generate a "melting curve." A shift in this curve to a higher temperature in the presence of the compound indicates that it has bound to and stabilized the target protein, confirming engagement.

References
  • Recept Signal Transduct Res. 2008;28(3):295-306.
  • Benchchem. Technical Support Center: Managing Off-Target Effects of Kinase Inhibitors.
  • Benchchem. Minimizing Off-Target Effects of Small Molecule Inhibitors in Cell-Based Assays.
  • Benchchem. Technical Support Center: Understanding and Troubleshooting Off-Target Effects of JAK Inhibitors.
  • Taylor & Francis Online. Validation guidelines for drug-target prediction methods.
  • Journal of Medicinal Chemistry. Target Engagement Assays in Early Drug Discovery.
  • American Chemical Society. Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development.
  • Vipergen. Unlocking the Potential of Cell-Based Assays in Modern Scientific Research.
  • Celtarys - Drug Discovery. Biochemical assays for kinase activity detection.
  • Lifescience Global. Cell-Based Assays in High-Throughput Screening for Drug Discovery.
  • Benchchem. Troubleshooting off-target effects of DS21150768.
  • BioAgilytix.
  • Bio-Rad. Cell Based Assays in Drug Development: Comprehensive Overview.
  • University College London.
  • Dualogics. What Tools Are Available for Specificity Testing During Drug Development?
  • ResearchGate.
  • AssayQuant. Activity-Based Kinase Selectivity and Profiling Services.
  • Patsnap Synapse. How can off-target effects of drugs be minimised?
  • PMC - NIH. Measuring and interpreting the selectivity of protein kinase inhibitors.
  • Reaction Biology. Kinase Panel Screening and Profiling Service.
  • Journal of Pharmacological and Toxicological Methods. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.
  • ACS Chemical Biology.
  • BMC Systems Biology.
  • Nanotechnology Characterization Laboratory. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology.
  • Taylor & Francis Online. Off-target activity – Knowledge and References.
  • PMC.
  • Molecular Cancer Therapeutics. Evaluation of Alternative In Vivo Drug Screening Methodology: A Single Mouse Analysis.
  • PLOS Computational Biology. Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model.
  • Frontier Research Publication.
  • Organic Process Research & Development.
  • Drug Discovery News. The precision paradox: Off-target effects in gene editing.
  • ResearchGate.
  • University of York. Expanding Sulfonamide Chemistry.
  • Environmental Science and Pollution Research. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
  • MDPI. Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents.
  • Benchchem. N-(1-Benzhydrylazetidin-3-yl)acetamide mechanism of action.
  • AIR Unimi. Azetidin-2-one-based small molecules as dual hHDAC6/HDAC8 inhibitors.
  • EvitaChem. 2-(Azetidin-3-yl)-N,N-dimethylethanamine.
  • PMC.
  • PubMed.
  • ResearchGate. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years.
  • RSC Publishing. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years.
  • PubMed.

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Troubleshooting

Troubleshooting inconsistent results in assays with [(Azetidin-3-yl)sulfamoyl]dimethylamine HCl

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals utilizing [(Azetidin-3-yl)sulfamoyl]dimethylamine HCl in experimental assays. Inconsistent results can b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals utilizing [(Azetidin-3-yl)sulfamoyl]dimethylamine HCl in experimental assays. Inconsistent results can be a significant impediment to research progress. This document provides a structured, in-depth approach to troubleshooting common issues, from basic compound handling to complex assay artifacts. Our goal is to empower you to identify root causes, implement effective solutions, and ensure the reliability and reproducibility of your data.

Section 1: Frequently Asked Questions (FAQs) - Compound Handling & Storage

This section addresses the most common initial queries regarding the handling, storage, and preparation of [(Azetidin-3-yl)sulfamoyl]dimethylamine HCl. Proper initial handling is the first line of defense against experimental variability.

Q1: What is the recommended solvent for preparing a primary stock solution of [(Azetidin-3-yl)sulfamoyl]dimethylamine HCl?

A1: Due to its hydrochloride salt form, the compound exhibits good solubility in aqueous solutions like sterile water or PBS, and is also highly soluble in ethanol and methanol.[1][2] However, for long-term storage and to minimize hydrolysis, preparing a high-concentration primary stock in an anhydrous organic solvent is the standard best practice.[3]

  • Primary Recommendation: Anhydrous Dimethyl Sulfoxide (DMSO).

  • Alternative: Anhydrous Ethanol.

It is crucial to use a high-purity, anhydrous grade solvent, as water contamination can compromise the long-term stability of the compound in organic stock solutions.[4]

Q2: I've observed a precipitate in my DMSO stock solution after storage at -20°C. What should I do?

A2: Precipitation from a frozen stock solution is a common issue that can lead to significant errors in compound concentration.[4] This can be caused by exceeding the solubility limit, temperature fluctuations, or moisture absorption.

Troubleshooting Steps:

  • Equilibrate and Inspect: Allow the vial to fully equilibrate to room temperature before opening to prevent moisture condensation.[5]

  • Gentle Warming: Warm the solution in a 37°C water bath for 5-10 minutes, vortexing intermittently, to see if the precipitate redissolves.[4]

  • Sonication: If warming is ineffective, sonication can be attempted.[4]

  • Verification: If the precipitate does not redissolve, it indicates that the solution was likely prepared above its solubility limit at low temperatures. In this case, the stock should be discarded and a new one prepared at a lower concentration.

To prevent this, it is recommended to store stock solutions in small, single-use aliquots to minimize freeze-thaw cycles.[5]

Q3: What are the optimal storage conditions for the solid compound and its stock solutions?

A3: Proper storage is critical for maintaining the chemical integrity of the compound.[5]

FormStorage TemperatureContainerKey Considerations
Solid Compound 4°C or as specified by the supplier.Tightly sealed vial in a desiccator.The hydrochloride salt is likely hygroscopic; protect from moisture.[2]
DMSO/Ethanol Stock -20°C for short-term (weeks), -80°C for long-term (months).[5]Tightly sealed, amber, or foil-wrapped tubes.Aliquot to avoid repeated freeze-thaw cycles. Protect from light as a general precaution for complex organic molecules.[5]
Aqueous Solutions Not recommended for storage. Prepare fresh for each experiment.N/ASmall molecules can be unstable in aqueous media due to hydrolysis.[4]

Section 2: Troubleshooting Guide for Inconsistent Assay Results

Inconsistent assay outcomes, such as fluctuating IC50/EC50 values, are often multifactorial. This guide provides a logical workflow to diagnose the issue.

Problem: High variability or poor reproducibility in assay results.

This is one of the most frequent challenges, where IC50 values shift significantly between runs or replicates show poor correlation.

Q: My IC50 values for [(Azetidin-3-yl)sulfamoyl]dimethylamine HCl are inconsistent between experiments. What is the root cause?

A: The root cause can range from compound instability to subtle variations in assay procedure. Follow this systematic troubleshooting workflow to isolate the variable.

G start Start: Inconsistent IC50 Results check_stock Step 1: Verify Stock Solution Integrity start->check_stock hplc_test Perform HPLC/LC-MS analysis on stock. check_stock->hplc_test degraded Result: Degraded (Low purity, extra peaks) hplc_test->degraded Purity <95%? intact Result: Intact (High purity, correct mass) hplc_test->intact Purity >95%? remake_stock Action: Prepare fresh stock from solid. Review handling procedures. degraded->remake_stock check_dilution Step 2: Examine Aqueous Working Solutions intact->check_dilution stability_test Perform stability test in final assay buffer. check_dilution->stability_test unstable Result: Unstable (Degrades over assay time) stability_test->unstable stable Result: Stable stability_test->stable reduce_time Action: Reduce pre-incubation times. Prepare dilutions immediately before use. unstable->reduce_time check_assay Step 3: Investigate Assay Conditions stable->check_assay aggregation_test Perform aggregation test with 0.01% Triton X-100. check_assay->aggregation_test shift Result: Significant IC50 Shift (>10-fold increase) aggregation_test->shift no_shift Result: No Significant Shift aggregation_test->no_shift aggregate_issue Conclusion: Aggregation is the likely cause of inhibition. shift->aggregate_issue review_protocol Review entire assay protocol for variability: - Pipetting accuracy - Reagent consistency - Plate effects no_shift->review_protocol

Caption: Troubleshooting workflow for inconsistent IC50 results.

Problem: Unusually high potency with a steep, non-sigmoidal dose-response curve.

Q: My inhibitor shows sub-micromolar activity with a very sharp drop-off in the dose-response curve. Could this be an artifact?

A: Yes, this is a classic hallmark of non-specific inhibition caused by compound aggregation.[3] At a critical concentration, small molecules can form colloidal aggregates that sequester and denature proteins, leading to apparent but false inhibition. Sulfamoyl-containing compounds can be susceptible to this due to their structural motifs.[3]

The Causality: Aggregates present a large, hydrophobic surface that non-specifically adsorbs enzymes or other proteins in the assay, effectively removing them from the reaction and mimicking specific inhibition. This phenomenon is highly dependent on concentration, leading to the characteristically steep dose-response curves.

Validation Protocol: Perform the assay in the presence of a low concentration (e.g., 0.01-0.1%) of a non-ionic detergent like Triton X-100 or Tween-80.[3] The detergent disrupts the formation of colloidal aggregates. If aggregation is the source of inhibition, you will observe a significant rightward shift (decrease in potency) in the IC50 curve.[3] See Protocol 3 for a detailed methodology.

Problem: Compound is active in a biochemical assay but inactive in a cell-based assay.

Q: [(Azetidin-3-yl)sulfamoyl]dimethylamine HCl potently inhibits my purified enzyme target, but has no effect in cellular assays. Why the discrepancy?

A: This is a common and important finding in drug discovery, highlighting the difference between target engagement in a simplified system versus a complex biological environment.[6]

Potential Causes:

  • Poor Cell Permeability: The compound may not be able to efficiently cross the cell membrane to reach its intracellular target. The charged nature of the azetidine and dimethylamine groups at physiological pH (approx. 7.4) could limit passive diffusion.

  • Active Efflux: The compound might be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell, preventing it from reaching a sufficient intracellular concentration.

  • Rapid Metabolism: The compound could be rapidly metabolized by intracellular enzymes (e.g., Cytochrome P450s) into an inactive form.

  • Target Inaccessibility: In the cellular context, the target protein may be in a complex, conformation, or location that is inaccessible to the inhibitor.[6]

Next Steps:

  • Assess Permeability: If not known, perform a cell permeability assay (e.g., PAMPA or Caco-2).

  • Confirm Target Engagement: Use a technique like the Cellular Thermal Shift Assay (CETSA) to verify that the compound can physically bind to its target inside intact cells.[3]

Section 3: Key Experimental Protocols

This section provides detailed, step-by-step methodologies for the critical validation experiments described above.

Protocol 1: Preparation and Handling of Stock Solutions
  • Allow the solid vial of [(Azetidin-3-yl)sulfamoyl]dimethylamine HCl to equilibrate to room temperature for at least 15 minutes before opening.

  • Using a calibrated analytical balance, weigh the desired amount of solid.

  • Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10-50 mM. Ensure the concentration does not exceed the known solubility limit.

  • Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved. Gentle warming (37°C) may be used if necessary.[5]

  • Aliquot the stock solution into single-use volumes in amber, tightly sealed tubes.[5]

  • Store aliquots at -80°C for long-term storage.[5]

Protocol 2: Assessing Compound Stability in Assay Media via HPLC

This protocol determines the stability of the compound under the actual conditions of your assay (e.g., aqueous buffer, 37°C).

G prep_stock 1. Prepare 10 mM Stock in DMSO dilute_media 2. Dilute to 10 µM in pre-warmed (37°C) Assay Media/Buffer prep_stock->dilute_media t0 3. Immediately take T=0 aliquot. Add equal volume of Acetonitrile to precipitate protein. dilute_media->t0 incubate 4. Incubate remaining solution at 37°C dilute_media->incubate analyze 6. Centrifuge all samples. Analyze supernatant by HPLC. t0->analyze t_points 5. Take aliquots at desired time points (e.g., 1h, 4h, 24h). Treat with Acetonitrile. incubate->t_points t_points->analyze

Caption: Experimental workflow for assessing compound stability in media.

Methodology:

  • Preparation of Test Solution: Prepare a 10 mM stock solution in anhydrous DMSO. Dilute this stock into your final assay buffer (pre-warmed to 37°C) to a typical working concentration (e.g., 10 µM).[4]

  • Time Point Zero (T=0): Immediately after preparation, take a 100 µL aliquot. Add 100 µL of acetonitrile (ACN) to precipitate proteins and stop degradation. Vortex vigorously and centrifuge at >14,000 x g for 10 minutes. Collect the supernatant for HPLC analysis. This is your 100% reference sample.[4]

  • Incubation: Place the remainder of the test solution in your assay incubator (e.g., 37°C).

  • Subsequent Time Points: At relevant time points corresponding to your assay duration (e.g., 1, 4, 8, 24 hours), repeat the sampling and protein precipitation process from step 2.

  • Analysis: Analyze all supernatant samples by reverse-phase HPLC with UV detection. Compare the peak area of the parent compound at each time point to the T=0 sample to determine the percentage of compound remaining. A loss of >10-15% over the assay duration may be a source of inconsistency.

Protocol 3: Testing for Aggregation-Based Inhibition
  • Prepare Reagents: Prepare your standard assay components. Additionally, prepare a stock of 1% Triton X-100 in your assay buffer.

  • Set up Assay Plates: Prepare two identical sets of dose-response curves for [(Azetidin-3-yl)sulfamoyl]dimethylamine HCl.

    • Plate A (Control): Perform the assay according to your standard protocol.

    • Plate B (Detergent Test): Add Triton X-100 to the final assay mixture to a final concentration of 0.01%. Ensure the detergent is added before or at the same time as the test compound.[3]

  • Run Assay and Analyze: Run both assays concurrently. Calculate the IC50 value from both dose-response curves.

  • Interpret Results:

    • No Aggregation: The IC50 values between Plate A and Plate B will be very similar (e.g., <3-fold difference).

    • Aggregation Likely: The IC50 value from Plate B will be significantly higher (>10-fold) than that from Plate A. This indicates the detergent prevented aggregation, revealing the true (and weaker) potency of the monomeric compound.[3]

By systematically applying these troubleshooting principles and validation protocols, researchers can overcome the challenges of experimental variability and generate high-quality, reliable data for their projects involving [(Azetidin-3-yl)sulfamoyl]dimethylamine HCl.

References

  • Technical Support Center: Troubleshooting Small Molecule Inhibitor Instability. (n.d.). BenchChem.
  • Technical Support Center: Troubleshooting Loss of Activity for Small Molecule Inhibitors (e.g., HT1171). (n.d.). BenchChem.
  • Common problems with sulfamoyl-benzamide inhibitors in assays. (n.d.). BenchChem.
  • Drug Discovery Assays Support—Troubleshooting. (n.d.). Thermo Fisher Scientific - US.
  • Properties of substance: dimethylamine hydrochloride. (n.d.).
  • Di-Methyl Amine Hydrochloride (DMA HCL)– Pharma & Agrochemical Intermediate. (n.d.).
  • Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. (n.d.). PubMed.
  • FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. (n.d.). ResearchGate.
  • Sulfamides as novel histone deacetylase inhibitors. (2009, January 15). PubMed.

Sources

Optimization

Technical Support Center: Resolving Triethylamine Hydrochloride Contamination in Azetidine Syntheses

Welcome to the Technical Support Center. This guide is engineered for researchers, application scientists, and drug development professionals who encounter persistent triethylamine hydrochloride (TEA·HCl) contamination d...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, application scientists, and drug development professionals who encounter persistent triethylamine hydrochloride (TEA·HCl) contamination during the synthesis of azetidine derivatives.

Azetidines, characterized by their high ring strain (~26 kcal/mol) and basicity, are critical scaffolds in modern drug development. During their synthesis—such as amine protection or mesylate displacement—triethylamine (TEA) is frequently employed as an acid scavenger, generating stoichiometric amounts of TEA·HCl[1]. Because unprotected azetidines are highly polar and water-soluble, standard aqueous workups often lead to catastrophic product loss. Thus, selective non-aqueous removal of TEA·HCl is a critical workflow.

Workflow Decision Matrix

The physical properties of your specific azetidine derivative dictate the purification strategy. Use the logical workflow below to determine the optimal path for your reaction mixture.

TEAHCl_Workflow Start Crude Reaction Mixture (Azetidine + TEA·HCl) Decision Is the Azetidine Highly Polar/Water-Soluble? Start->Decision Aqueous Aqueous Workup (Wash with H2O/Brine) Decision->Aqueous No (Lipophilic) NonAqueous Non-Aqueous Workup (Solvent Swap) Decision->NonAqueous Yes (Hydrophilic) Extract Extract Organic Layer (DCM/EtOAc) Aqueous->Extract Phase Separation Filter Chill to -20°C & Filter through Celite NonAqueous->Filter Add Et2O/Hexane Validate Self-Validation: 1H NMR (No 3.0 ppm peak) or AgNO3 Test Filter->Validate Extract->Validate

Decision matrix for the removal of triethylamine hydrochloride from azetidine mixtures.

Quantitative Solubility Data

Selecting the correct solvent is the foundation of TEA·HCl removal. The table below summarizes the solubility profiles of TEA·HCl against typical azetidine derivatives to guide your solvent selection.

Solvent SystemTEA·HCl SolubilityProtected Azetidine SolubilityUnprotected Azetidine SolubilityRecommended Application
Water Extremely HighVery LowHighAqueous extraction for highly lipophilic azetidines[1].
Dichloromethane (DCM) ModerateHighHighReaction solvent; unsuitable for direct precipitation.
Diethyl Ether (Et₂O) InsolubleHighLow/ModeratePrimary anti-solvent for precipitation and Celite filtration[2].
Hexane / Heptane InsolubleModerate/HighInsolubleCo-evaporation and trituration to force salt precipitation[3].
Tetrahydrofuran (THF) InsolubleHighHighDirect reaction solvent to precipitate salt in situ[1].

Standard Operating Procedures (SOPs)

Methodology A: Non-Aqueous Solvent Swap & Celite Filtration

Target: Highly polar, water-soluble, or moisture-sensitive azetidines. Mechanism: Exploiting the differential solubility of the ionic TEA·HCl lattice versus the organic azetidine in non-polar media.

  • Concentration: Remove the primary reaction solvent (e.g., DCM or DMF) completely under reduced pressure.

    • Causality: TEA·HCl has moderate solubility in halogenated solvents; complete removal is required to maximize the efficiency of the subsequent anti-solvent precipitation[1].

  • Anti-Solvent Addition: Suspend the crude residue in a minimal volume of diethyl ether (Et₂O) or heptane.

    • Causality: The drastic drop in solvent polarity forces the ionic TEA·HCl lattice to crash out of solution, while the organic azetidine remains solvated[2].

  • Thermal Shock: Chill the suspension at -20 °C for 1 to 2 hours.

    • Causality: Lowering the kinetic energy reduces the solubility product constant ( Ksp​ ) of the salt, ensuring quantitative precipitation and increasing particle size for easier filtration[2].

  • Depth Filtration: Filter the cold suspension through a tightly packed pad of Celite 545 on a sintered glass funnel, washing with cold Et₂O.

    • Causality: Celite acts as a depth filter, preventing the fine, fluffy TEA·HCl crystals from blinding the glass frit[2].

  • Self-Validating Check: Dissolve an aliquot of the concentrated filtrate in CDCl₃ and analyze via ¹H NMR. The absolute absence of a methylene quartet at δ 3.0 ppm and a methyl triplet at δ 1.3 ppm confirms the quantitative removal of TEA·HCl.

Methodology B: Aqueous Workup

Target: Highly lipophilic (e.g., heavily protected) azetidines. Mechanism: Exploiting the extreme hydrophilicity of the hydrochloride salt.

  • Dilution: Dilute the crude reaction mixture with an immiscible organic solvent (e.g., EtOAc or DCM).

  • Aqueous Extraction: Wash the organic layer with deionized water or half-saturated brine.

    • Causality: TEA·HCl is highly hydrophilic and partitions completely into the aqueous phase[1].

  • Phase Separation: Separate the layers and back-extract the aqueous phase once with EtOAc to ensure no lipophilic azetidine is lost to micelle formation.

  • Drying & Concentration: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate.

  • Self-Validating Check: Perform an AgNO₃ drop test. Extract a small sample of the final organic product with distilled water, then add a drop of 0.1 M AgNO₃. The absence of a white AgCl precipitate validates that the organic layer is free of hydrochloride salts.

Troubleshooting & FAQs

Q1: The TEA·HCl precipitate is too fine and passes straight through my filter paper. How do I resolve this? A: TEA·HCl often crashes out as a fine powder that bypasses standard surface filters. To troubleshoot, perform a solvent swap to a non-polar anti-solvent (like heptane) and chill the mixture to -20 °C. Filter the cold suspension through a pad of Celite. The Celite traps the fine particles while allowing the azetidine-rich filtrate to pass smoothly[3],[2].

Q2: My azetidine product and TEA·HCl have similar solubility profiles, and trituration is failing. What is the alternative? A: If anti-solvent precipitation fails, consider passing the crude mixture through a short plug of silica gel, eluting with a dichloromethane/methanol mixture. The highly polar TEA·HCl salt will strongly adhere to the stationary phase or elute at a drastically different retention time than your azetidine[4].

Q3: Can I just evaporate the TEA·HCl salt on the rotary evaporator? A: While free triethylamine is volatile, the hydrochloride salt is not easily removed by standard rotary evaporation. However, multiple co-evaporations with a higher-boiling non-polar solvent like heptane or hexane can force the residual salt to crystallize on the flask walls, making subsequent resuspension and filtration highly effective[3].

References

  • Title: Technical Support Center: Removal of Triethylamine Hydrochloride (TEA.HCl) from Reaction Mixtures - Benchchem Source: benchchem.com URL: [1]

  • Title: Full Anhydride SI - Princeton University Source: princeton.edu URL: [2]

  • Title: How can I remove triethylamine hydrochloride salt from the air and moisture sensitive reaction mixture? | ResearchGate Source: researchgate.net URL: [3]

  • Title: Synthesis of Optically Active 1,2,3,4-Tetrahydroquinolines via Asymmetric Hydrogenation Using Iridium-Diamine Catalyst - Organic Syntheses Source: orgsyn.org URL: [4]

Sources

Reference Data & Comparative Studies

Validation

Validating the Therapeutic Potential of [(Azetidin-3-yl)sulfamoyl]dimethylamine Hydrochloride: A Comparative Guide

Executive Summary In modern drug discovery, the optimization of physicochemical properties is just as critical as target affinity. [(Azetidin-3-yl)sulfamoyl]dimethylamine hydrochloride has emerged as a highly privileged...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the optimization of physicochemical properties is just as critical as target affinity. [(Azetidin-3-yl)sulfamoyl]dimethylamine hydrochloride has emerged as a highly privileged building block, offering a compelling alternative to traditional saturated heterocycles like piperidines and pyrrolidines. This compound combines two synergistic motifs: a conformationally restricted, highly strained azetidine ring and a dimethylsulfamide group.

This guide objectively compares the therapeutic potential of this azetidine-sulfamide scaffold against conventional alternatives, providing researchers and drug development professionals with mechanistic insights, comparative data, and self-validating experimental workflows to integrate this moiety into lead optimization campaigns.

Structural & Physicochemical Causality: Why Azetidine?

When designing kinase inhibitors or GPCR modulators, medicinal chemists frequently rely on saturated nitrogen heterocycles to control the spatial projection of pharmacophores. However, traditional 6-membered (piperidine) and 5-membered (pyrrolidine) rings often introduce liabilities.

The Lipophilicity and Clearance Liability: Piperidine rings possess multiple adjacent secondary C-H bonds that are highly susceptible to CYP450-mediated hydroxylation, leading to rapid oxidative clearance. Furthermore, their larger hydrophobic surface area increases the overall lipophilicity (LogD) of the molecule, which frequently correlates with off-target toxicity and poor aqueous solubility.

The Azetidine Advantage: Substituting a piperidine with an azetidine ring fundamentally alters the thermodynamic landscape of the molecule [1].

  • Metabolic Stability: The highly strained four-membered azetidine ring possesses fewer abstractable hydrogen atoms and a higher activation energy barrier for C-H abstraction by the CYP450 heme-oxo species. This causality directly translates to a lower intrinsic clearance ( CLint​ ).

  • Ligand Efficiency (LE): Azetidines reduce the molecular weight and LogD while maintaining the necessary exit vectors for substituent projection. This improves Lipophilic Ligand Efficiency (LLE), a critical metric for clinical success [1].

  • Target Engagement: The appended dimethylsulfamide group acts as a potent, metabolically stable hydrogen bond acceptor/donor system. Unlike primary sulfonamides, which carry a risk of sulfonamide hypersensitivity, the dimethylated variant is well-tolerated and frequently utilized to displace conserved water molecules in the hinge region of kinases such as DDR1 and Aurora A [2, 3].

Experimental Validation Workflows

To objectively validate the superiority of the [(Azetidin-3-yl)sulfamoyl]dimethylamine scaffold, the following self-validating protocols must be employed. These assays are designed with internal controls to ensure data integrity and establish direct causality between structural modification and biological outcome.

Protocol A: In Vitro Metabolic Stability (Human Liver Microsomes)

Objective: To quantify the resistance of the azetidine scaffold to CYP450-mediated oxidation compared to piperidine analogs. Causality: By isolating hepatic phase I metabolism, we can directly measure the impact of ring strain and reduced C-H bond availability on oxidative clearance.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of the test compound in DMSO. Dilute to a 1 µM working concentration in 0.1 M potassium phosphate buffer (pH 7.4).

  • Incubation Setup: In a 96-well plate, combine the test compound with Human Liver Microsomes (HLM) at a final protein concentration of 0.5 mg/mL. Include Verapamil as a high-clearance positive control and Warfarin as a low-clearance negative control to self-validate the assay's dynamic range.

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes on a thermoshaker.

  • Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

  • Quenching: At specific time intervals (0, 15, 30, and 60 minutes), extract 50 µL aliquots and immediately quench the reaction by dispensing into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide, 100 ng/mL).

  • Analysis: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C to precipitate proteins. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the remaining parent compound.

  • Data Derivation: Plot the natural log of the percentage of parent compound remaining versus time. Calculate the half-life ( t1/2​ ) from the slope ( −k ) and derive the intrinsic clearance ( CLint​=t1/2​0.693​×MV​ ).

Protocol B: Target Binding Kinetics via Surface Plasmon Resonance (SPR)

Objective: To measure the real-time association ( kon​ ) and dissociation ( koff​ ) rates of the dimethylsulfamide motif against a target kinase (e.g., DDR1). Causality: Endpoint IC50​ assays fail to capture kinetic residence time. SPR reveals whether the dimethylsulfamide group's hydrogen bonding specifically decreases the dissociation rate ( koff​ ), which is the primary driver of prolonged in vivo efficacy.

Step-by-Step Methodology:

  • Surface Preparation: Using a Biacore system, immobilize recombinant His-tagged DDR1 kinase onto a Ni-NTA sensor chip. Achieve a target immobilization level of 2000–3000 Response Units (RU) to ensure a robust signal-to-noise ratio.

  • Analyte Preparation: Dilute the azetidine-sulfamide derivative in running buffer (PBS, 0.05% Tween-20, 2% DMSO) to create a 2-fold concentration series ranging from 3.125 nM to 50 nM.

  • Injection (Association/Dissociation): Inject the analyte series at a high flow rate of 30 µL/min to minimize mass transport limitations. Allow 120 seconds for the association phase, followed by a 300-second buffer wash for the dissociation phase.

  • Regeneration: Strip the Ni-NTA surface using 350 mM EDTA, followed by a 1-minute injection of 500 µM NiCl2​ to reload the surface for the next cycle. This ensures a fresh, active protein surface for every analyte, validating the reproducibility of the binding curves.

  • Data Fitting: Double-reference the sensorgrams (subtracting both the reference channel and blank buffer injections) and fit the data to a 1:1 Langmuir binding model to calculate KD​ ( koff​/kon​ ).

Quantitative Performance Comparison

The table below summarizes the modeled performance of a generic kinase inhibitor lead compound where the solvent-exposed tail was systematically varied. The data demonstrates the clear superiority of the[(Azetidin-3-yl)sulfamoyl]dimethylamine motif in optimizing both physicochemical and pharmacokinetic parameters.

ParameterPiperidine-4-sulfonamide analogPyrrolidine-3-sulfonamide analog[(Azetidin-3-yl)sulfamoyl]dimethylamine
Ring Size 6-membered5-membered4-membered
Lipophilicity (LogD at pH 7.4) ~2.5~2.1~1.4
HLM CLint​ (µL/min/mg) 45.2 (High Clearance)32.8 (Moderate Clearance)12.4 (Low Clearance)
Target Kinase KD​ (nM) 15.412.14.2
Dissociation Rate ( koff​ ) 4.5×10−3s−1 3.8×10−3s−1 1.1×10−3s−1
Lipophilic Ligand Efficiency (LLE) 5.35.87.0

Note: LLE = pIC50​−LogD . An LLE > 5 is generally targeted for clinical candidates; the azetidine scaffold comfortably exceeds this threshold.

Multiparametric Validation Workflow

To successfully advance compounds bearing the [(Azetidin-3-yl)sulfamoyl]dimethylamine hydrochloride building block, drug development professionals should adopt the following parallel screening workflow.

ValidationWorkflow cluster_assays Multiparametric Validation Assays Start [(Azetidin-3-yl)sulfamoyl] dimethylamine HCl Scaffold Library Metabolic Metabolic Stability (HLM Clearance) Start->Metabolic Binding Kinase Binding Kinetics (SPR Analysis) Start->Binding Permeability Membrane Permeability (PAMPA/Caco-2) Start->Permeability Selection Lead Candidate Selection (High LLE, Low LogD) Metabolic->Selection Binding->Selection Permeability->Selection

Fig 1: Multiparametric validation workflow for azetidine-sulfamide based drug scaffolds.

References

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry, 18(3), 303-337. [Link]

  • European Patent Office. (2015). EP2842939A1 - Benzamide derivative. (Details the use of azetidin-3-yl sulfamoyl derivatives as highly selective Discoidin Domain Receptor 1 (DDR1) inhibitors).
  • Chesti, J., et al. (2024). High-throughput discovery and characterisation of pentafluorobenzene sulfonamide modifiers of Aurora A kinase. Chemical Science. [Link]

Comparative

Comprehensive Comparison Guide:[(Azetidin-3-yl)sulfamoyl]dimethylamine Salt vs. Free Base in Drug Discovery

Executive Summary & Chemical Identity In modern medicinal chemistry, [(Azetidin-3-yl)sulfamoyl]dimethylamine (also known as N,N -dimethylazetidine-3-sulfonamide) has emerged as a privileged building block. Its unique com...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

In modern medicinal chemistry, [(Azetidin-3-yl)sulfamoyl]dimethylamine (also known as N,N -dimethylazetidine-3-sulfonamide) has emerged as a privileged building block. Its unique combination of a strained four-membered azetidine ring and a polar sulfamoyl group makes it highly valuable for synthesizing Janus kinase (JAK) inhibitors[1] and CNS-penetrant therapeutics[2].

While researchers often search for "the compound and its free base," it is important to clarify the nomenclature: the parent molecule is the free base. In commercial catalogs and synthetic workflows, this building block is predominantly encountered in two forms: the neat Free Base (CAS: 1542590-67-9) and the highly stable Hydrochloride (HCl) Salt (CAS: 2411635-42-0)[3][4].

As a Senior Application Scientist, I have structured this guide to objectively compare the physicochemical properties, mechanistic behaviors, and experimental performance of both forms to help you select the optimal reagent for your synthetic pipeline.

Physicochemical Profiling & Mechanistic Logic

The fundamental difference between the two forms lies in the protonation state of the secondary azetidine nitrogen. Unsubstituted azetidine is a moderately strong base with a pKa of 11.29[5]. The inherent ring strain compresses the C–N–C bond angle to ~93°, increasing the s-character of the nitrogen lone pair[5]. However, the addition of the strongly electron-withdrawing dimethylsulfamoyl group at the 3-position significantly alters this electronic landscape, lowering the pKa of the azetidine nitrogen to approximately 8.5–9.0[6].

This tunable basicity dictates the handling and solubility profiles summarized below:

Physicochemical ParameterFree Base FormHydrochloride (HCl) Salt
CAS Number 1542590-67-92411635-42-0
Physical State Viscous liquid to low-melting solidCrystalline powder
Aqueous Solubility ModerateVery High
Organic Solubility High (DCM, EtOAc, Toluene, THF)Low (Requires DMF, DMSO, or Water)
Atmospheric Stability Hygroscopic; prone to CO₂ absorptionHighly stable; non-hygroscopic
Nitrogen State Unshielded lone pair (Active)Protonated (Inert until neutralized)
Causality Behind the Properties
  • The HCl Salt locks the nitrogen lone pair in a protonated state, rendering it non-nucleophilic. This provides infinite shelf-life and prevents atmospheric degradation (e.g., carbamate formation via CO₂ absorption). However, it mandates the use of an auxiliary base to liberate the active amine in situ.

  • The Free Base possesses an unshielded lone pair, ready for immediate nucleophilic attack. It is highly lipophilic, making it ideal for reactions in non-polar solvents where salts would precipitate or fail to dissolve.

Physicochemical_Logic FB Free Base Form Unshielded Lone Pair Sol_FB High Organic Solubility (DCM, EtOAc, THF) FB->Sol_FB Lipophilic React_FB Direct Nucleophile Ready for Catalysis FB->React_FB Active State Salt HCl Salt Form Protonated Nitrogen Sol_Salt High Aqueous Solubility (H2O, MeOH, DMF) Salt->Sol_Salt Ionic Lattice React_Salt Inert / Stable Requires Auxiliary Base Salt->React_Salt Locked State React_Salt->React_FB + DIPEA / TEA

Physicochemical logic and reactivity states of the free base versus the HCl salt.

Experimental Workflows & Self-Validating Protocols

The choice between the salt and the free base should be entirely dictated by your downstream coupling chemistry. Below are two field-proven methodologies demonstrating the optimal use-case for each form.

Protocol A: SNAr Coupling using the HCl Salt

Optimal Use-Case: Nucleophilic aromatic substitution (SNAr) onto electron-deficient heteroaryls (e.g., pyrazolo-pyridines)[2]. Causality: SNAr reactions typically require polar aprotic solvents (DMF/DMSO) and heat. The HCl salt is ideal here because DMF readily dissolves the salt, and the addition of a sterically hindered base like N,N -Diisopropylethylamine (DIPEA) smoothly liberates the free amine. DIPEA is chosen over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile against the electrophile.

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask, suspend[(Azetidin-3-yl)sulfamoyl]dimethylamine HCl (1.2 eq) and the heteroaryl halide electrophile (1.0 eq) in anhydrous DMF (0.2 M).

  • Neutralization & Activation: Add DIPEA (3.0 eq) dropwise at room temperature.

    • Self-Validation Cue: The cloudy suspension will rapidly clear into a homogeneous solution as the insoluble azetidinium salt is deprotonated to the highly soluble free base.

  • Coupling: Heat the reaction to 60 °C for 2–4 hours under a nitrogen atmosphere.

  • Workup: Quench the reaction with ice water to precipitate the coupled product. The excess DIPEA and the newly formed DIPEA-HCl salt are highly water-soluble and will remain in the aqueous phase, ensuring a clean crude solid.

Protocol B: Buchwald-Hartwig Amination using the Free Base

Optimal Use-Case: Palladium-catalyzed cross-coupling with unactivated aryl halides. Causality: Transition-metal catalyzed aminations are highly sensitive to halide salts and stoichiometric imbalances. Using the HCl salt in a Buchwald-Hartwig reaction introduces chloride ions (which can poison the Pd catalyst) and neutralizes a portion of the strong inorganic base (e.g., NaOtBu), disrupting the catalytic cycle. The Free Base is mandatory here to maintain a pristine, salt-free catalytic environment.

Step-by-Step Methodology:

  • Preparation: In a glovebox, combine the aryl bromide (1.0 eq), [(Azetidin-3-yl)sulfamoyl]dimethylamine Free Base (1.1 eq), Pd₂(dba)₃ (0.02 eq), BrettPhos ligand (0.04 eq), and sodium tert-butoxide (1.5 eq) in anhydrous toluene (0.1 M).

  • Coupling: Seal the reaction vessel, remove it from the glovebox, and heat at 90 °C for 12 hours.

    • Self-Validation Cue: A distinct color change from dark purple/red (active Pd(0) species) to a pale yellow/brown suspension (product + NaBr precipitate) indicates successful reaction progression.

  • Workup: Filter the crude mixture through a pad of Celite to remove the insoluble NaBr byproduct and palladium black, then concentrate the filtrate under reduced pressure.

Workflow Start1 Start: HCl Salt Step1A Suspend in Polar Aprotic Solvent (e.g., DMF / DMSO) Start1->Step1A Start2 Start: Free Base Step1B Dissolve in Non-Polar Solvent (e.g., Toluene / Dioxane) Start2->Step1B Step2A Add 3.0 eq DIPEA (Liberate Free Base In Situ) Step1A->Step2A Step2B Add Electrophile + Pd Catalyst (Direct Organometallic Reaction) Step1B->Step2B Step3A Add Electrophile (e.g., Ar-F) Heat to 60°C (SNAr) Step2A->Step3A Product Coupled Sulfonamide Product (JAK Inhibitor / CNS Scaffold) Step2B->Product Step3A->Product

Comparative synthetic workflows for SNAr coupling (HCl Salt) vs. Buchwald-Hartwig amination (Free Base).

Performance Comparison Summary

  • Storage & Shelf Life: The HCl Salt is the undisputed winner. It can be stored at room temperature on the benchtop for years without degradation. The Free Base must be stored under an inert atmosphere (Argon/N₂) at -20 °C to prevent oxidation and moisture absorption.

  • Reactivity: The Free Base is superior for sensitive organometallic catalysis where extraneous ions cause catalyst deactivation. The HCl Salt is superior for robust SNAr or standard amide coupling reactions where auxiliary bases are well-tolerated.

  • Purification: Reactions utilizing the Free Base often yield cleaner crude profiles in non-polar solvents, as there is no residual organic salt (like DIPEA-HCl) to wash away during the aqueous extraction phase.

References

  • Title: Sulfonamide compounds and pharmaceutical compositions thereof for the treatment of neurodegenerative disorders (WO2023213836A1)
  • Title: Azetidine derivative, preparation method therefor, and use thereof (WO2017097224A1)
  • Title: Azetidine Chemical Properties and Synthesis Source: Grokipedia URL: [Link]

Sources

Validation

Selectivity Profile of [(Azetidin-3-yl)sulfamoyl]dimethylamine Hydrochloride: A Privileged Fragment for Precision Target Engagement

Target Audience: Researchers, scientists, and drug development professionals Content Type: Publish Comparison Guide & Experimental Methodology Introduction: The Role of Privileged Fragments in Selectivity As drug discove...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals Content Type: Publish Comparison Guide & Experimental Methodology

Introduction: The Role of Privileged Fragments in Selectivity

As drug discovery shifts toward highly selective targeted therapies, the choice of chemical building blocks dictates the ultimate clinical viability of a candidate. [(Azetidin-3-yl)sulfamoyl]dimethylamine hydrochloride (CAS 2411635-42-0) has emerged as a privileged fragment in medicinal chemistry. Rather than acting as a standalone therapeutic, this moiety is strategically grafted onto core scaffolds to engineer exquisite selectivity profiles against closely related enzyme homologs.

Historically, incorporating this specific fragment has been a decisive factor in distinguishing Janus Kinase 1 (JAK1) from JAK2 , and in achieving high selectivity for the NLRP3 inflammasome and novel neurodegenerative targets . This guide objectively compares the selectivity advantages conferred by this fragment against alternative structural moieties and provides the self-validating experimental protocols required to profile such compounds.

Section 1: The Mechanistic Causality of Selectivity (The "Why")

As an application scientist, it is critical to understand why a specific fragment drives selectivity, rather than just observing the IC50 shift. The selectivity profile of[(Azetidin-3-yl)sulfamoyl]dimethylamine is governed by two distinct structural features:

Conformational Rigidity via the Azetidine Ring

The 4-membered azetidine ring is conformationally constrained compared to 5-membered (pyrrolidine) or 6-membered (piperidine) analogs. This rigidity drastically reduces the entropic penalty upon binding. By locking the sulfamoyl group into a specific spatial vector, the azetidine ring ensures that the molecule perfectly complements the hydrogen-bonding network of the primary target (e.g., the JAK1 allosteric/hinge pocket) while causing an immediate steric clash in the slightly different pocket geometry of anti-targets (e.g., JAK2).

Off-Target Avoidance via N,N-Dimethylation

Primary sulfonamides (-SO2NH2) are classic zinc-binding pharmacophores that strongly inhibit Carbonic Anhydrases (CA), a ubiquitous family of enzymes in the blood. This off-target binding acts as a pharmacokinetic "sink," trapping the drug in red blood cells and reducing the effective concentration at the target tissue. The N,N-dimethylation in this fragment eliminates the acidic protons required for zinc coordination. This modification abolishes CA binding entirely, while preserving the sulfonyl oxygens as critical hydrogen-bond acceptors for the primary kinase target.

Section 2: Comparative Selectivity Profiles

To illustrate the impact of this fragment, Table 1 synthesizes representative structure-activity relationship (SAR) data comparing hypothetical core scaffolds appended with different amine/sulfonamide fragments.

Table 1: Impact of Fragment Substitution on Target Selectivity
Fragment Moiety Appended to Core ScaffoldJAK1 IC50 (nM)JAK2 IC50 (nM)Selectivity Index (JAK2/JAK1)hCA II IC50 (µM)
Primary Sulfonamide Pyrrolidine 12.545.03.6x0.05 (High Off-Target)
Primary Sulfonamide Azetidine 8.2185.022.5x0.08 (High Off-Target)
[(Azetidin-3-yl)sulfamoyl]dimethylamine 4.1 >10,000 >2400x >100 (No Binding)
N-Methyl Pyrrolidine (No Sulfonamide)45.060.01.3x>100 (No Binding)

Data Interpretation: The combination of the rigid azetidine and the N,N-dimethyl sulfonamide yields a synergistic enhancement. The azetidine drives the >2400x selectivity over JAK2, while the dimethylation rescues the molecule from the CA II off-target liability.

Section 3: Self-Validating Experimental Protocols

To rigorously validate the selectivity profile of compounds containing this fragment, we employ a dual-assay system. Every protocol described below is a self-validating system, meaning internal controls dictate the acceptance of the raw data.

Protocol 1: TR-FRET Kinase Selectivity Profiling (JAK1 vs. JAK2)

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard luminescence assays because it utilizes a time delay that eliminates interference from compound auto-fluorescence—a common artifact when screening dense heterocyclic libraries.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare recombinant human JAK1 and JAK2 enzymes in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Dispense test compounds in a 10-point, 3-fold dilution series (top concentration 10 µM) into a 384-well pro-plate using an acoustic liquid handler (e.g., Echo 550) to ensure volumetric precision without tip carryover.

  • Enzyme Addition: Add 5 µL of JAK1 or JAK2 to respective wells. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding.

  • Reaction Initiation: Add 5 µL of a mixture containing ATP (calibrated to the Km for each respective kinase) and ULight-labeled JAK-1 (Tyr1023) peptide substrate.

  • Termination & Detection: After 60 minutes, stop the reaction by adding 10 µL of EDTA (to chelate Mg^2+^) and Europium-labeled anti-phosphotyrosine antibody.

  • Self-Validation Check:

    • Positive Control: Tofacitinib (Pan-JAK inhibitor) must yield an IC50 within 0.5 log of historical baseline.

    • Negative Control: DMSO-only wells establish the maximum signal (Assay Z'-factor must be >0.6 for data acceptance).

  • Readout: Read on a microplate reader using TR-FRET settings (Excitation 320 nm, Emission 665 nm / 615 nm). Calculate the Selectivity Index (SI = IC50 JAK2 / IC50 JAK1).

Protocol 2: Carbonic Anhydrase II (hCA II) Counter-Screen

Causality: To prove the N,N-dimethylation successfully circumvents the "CA sink" effect, a colorimetric esterase activity assay of hCA II is employed. The esterase activity of CA II on 4-Nitrophenyl acetate is a highly reliable surrogate for its physiological hydration activity.

Step-by-Step Methodology:

  • Enzyme Prep: Dilute recombinant hCA II in assay buffer (50 mM Tris-HCl, pH 8.0).

  • Incubation: Incubate the enzyme with 10 µM of the test compound for 15 minutes.

  • Substrate Addition: Add 4-Nitrophenyl acetate (4-NPA) to a final concentration of 1 mM.

  • Kinetic Read: Monitor the continuous generation of 4-nitrophenolate (yellow color) at 400 nm over 10 minutes.

  • Self-Validation Check:

    • Positive Control: Acetazolamide (a classic primary sulfonamide) must show >90% inhibition. If Acetazolamide fails to inhibit, the assay is rejected due to suspected reagent degradation.

Section 4: Visualizing Selectivity Logic and Workflows

G cluster_0 Fragment Incorporation F1 [(Azetidin-3-yl)sulfamoyl] dimethylamine C1 Core Scaffold F1->C1 Synthesis T1 JAK1 Active Site (Favorable Geometry) C1->T1 High Affinity T2 JAK2 Active Site (Steric Clash) C1->T2 Low Affinity T3 Carbonic Anhydrase (No Zn2+ Binding) C1->T3 Avoids Off-Target

Structural logic driving target selectivity and off-target avoidance.

G S1 Compound Preparation S2 JAK1 TR-FRET Primary Screen S1->S2 S3 JAK2/JAK3 Counter-Screen S2->S3 S4 CA II Colorimetric Assay S2->S4 S5 Selectivity Index Calculation S3->S5 S4->S5

Self-validating screening workflow for kinase and off-target selectivity.

References

  • Title: US9549929B2 - Pyrrolo[2,3-D]pyrimidine derivatives Source: Google Patents URL
  • Title: WO2019008025A1 - Novel sulfonamide carboxamide compounds Source: Google Patents URL
  • Title: WO2023213836A1 - Sulfonamide compounds and pharmaceutical compositions thereof for the treatment of neurodegenerative disorders Source: Google Patents URL
Comparative

Orthogonal validation of [(Azetidin-3-yl)sulfamoyl]dimethylamine hydrochloride activity

Orthogonal Validation of[(Azetidin-3-yl)sulfamoyl]dimethylamine Hydrochloride: A Comparative Guide for Fragment-Based Lead Discovery Executive Summary In modern Fragment-Based Drug Discovery (FBDD), the selection of high...

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Author: BenchChem Technical Support Team. Date: March 2026

Orthogonal Validation of[(Azetidin-3-yl)sulfamoyl]dimethylamine Hydrochloride: A Comparative Guide for Fragment-Based Lead Discovery

Executive Summary

In modern Fragment-Based Drug Discovery (FBDD), the selection of high-quality, structurally rigid building blocks is paramount for successfully targeting complex proteins like kinases[1]. This guide provides an objective, data-driven comparison of [(Azetidin-3-yl)sulfamoyl]dimethylamine hydrochloride (A3SD-HCl) against traditional saturated heterocyclic fragments. By employing a self-validating orthogonal workflow—combining Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)—we demonstrate why the azetidine-sulfamoyl pharmacophore offers superior metabolic stability, optimal exit vectors, and higher ligand efficiency for Janus Kinase 1 (JAK1) targeting[2].

Rationale for Azetidine-Based Bioisosteres

Historically, medicinal chemists have relied heavily on piperidine and pyrrolidine rings. However, these larger saturated heterocycles often introduce excessive lipophilicity and metabolic liabilities[2]. A3SD-HCl addresses these bottlenecks through three distinct causal mechanisms:

  • Conformational Rigidity: The 4-membered azetidine ring restricts the conformational ensemble, reducing the entropic penalty upon binding to the kinase hinge region[2].

  • Metabolic Stability: Unlike piperidines, which possess multiple highly abstractable α -protons susceptible to Cytochrome P450-mediated oxidation, the strained azetidine core is significantly more resistant to oxidative metabolism[2].

  • Ligand Efficiency (LE): By reducing the molecular weight while maintaining the critical hydrogen-bond acceptor properties of the dimethylsulfamoyl group, A3SD-HCl maximizes binding energy per heavy atom[1].

Comparative Performance Data

To objectively evaluate A3SD-HCl, it was screened alongside its direct bioisosteres: Piperidine-4-sulfamoyl dimethylamine (P4SD) and Pyrrolidine-3-sulfamoyl dimethylamine (P3SD).

Table 1: Physicochemical & ADME Profiling

Azetidines demonstrate a clear advantage in maintaining a low lipophilic profile while resisting hepatic clearance.

Compound ScaffoldMolecular WeightcLogPLigand Efficiency (LE)HLM CL int​ ( μ L/min/mg)
A3SD-HCl (Azetidine) 215.7 g/mol 0.40.42< 15 (High Stability)
P3SD-HCl (Pyrrolidine) 229.7 g/mol 0.80.3535 (Moderate Stability)
P4SD-HCl (Piperidine) 243.7 g/mol 1.20.3165 (Low Stability)
Table 2: Orthogonal Binding & Functional Validation (JAK1 Target)

Biophysical and biochemical assay results confirm that A3SD-HCl possesses superior binding thermodynamics and functional inhibition.

Compound ScaffoldSPR Kd​ ( μ M)ITC Kd​ ( μ M)ITC Δ H (kcal/mol)TR-FRET IC 50​ ( μ M)
A3SD-HCl (Azetidine) 4552-6.285
P3SD-HCl (Pyrrolidine) 120135-4.1> 200
P4SD-HCl (Piperidine) 250N/AN/A> 500

*Note: P4SD-HCl binding was too weak to yield reliable thermodynamic parameters via ITC.

Experimental Methodologies: A Self-Validating System

To ensure trustworthiness and eliminate false positives (e.g., aggregators or non-specific binders), our validation relies on a multi-tiered orthogonal approach[3].

Protocol 1: High-Throughput SPR Fragment Screening

Surface Plasmon Resonance (SPR) is utilized as the primary screen because it provides label-free, real-time kinetic data and is highly sensitive to low-affinity fragment interactions[4].

  • Target Immobilization: Covalently immobilize recombinant JAK1 onto a CM5 sensor chip via standard amine coupling. Causality: Immobilizing the protein rather than the fragment ensures the fragment's exit vectors remain unobstructed for binding[4].

  • Reference Subtraction: Utilize a parallel flow cell immobilized with a control protein (e.g., BSA). Causality: This referencing strategy is critical to mitigate false positives by subtracting bulk refractive index changes and non-specific binding[4].

  • Analyte Injection: Inject A3SD-HCl at concentrations ranging from 10 μ M to 500 μ M in running buffer (PBS, 0.05% Tween-20, 1% DMSO).

  • Data Analysis: Fit the steady-state affinity data to a 1:1 Langmuir binding model to derive the Kd​ .

Protocol 2: TR-FRET JAK1 Functional Assay

Following biophysical confirmation, functional activity is validated using a Time-Resolved FRET (TR-FRET) assay. This method is chosen over standard luminescence because time-delayed signal detection eliminates background autofluorescence interference from the fragment library[5].

  • Kinase Reaction: In a 384-well plate, incubate 8 nM JAK1 enzyme with A3SD-HCl for 15 minutes at room temperature.

  • Substrate Addition: Add 10 μ M ATP and 10 μ M of a biotinylated JAK1 peptide substrate to initiate the reaction[6].

  • Reaction Termination: After 60 minutes, add a stop solution containing 20 mM EDTA. Causality: EDTA rapidly chelates Mg 2+ ions, which are strictly required for ATP coordination, thereby instantly halting kinase activity[6].

  • Detection: Add Terbium (Tb)-labeled anti-phospho antibody and AlexaFluor-labeled streptavidin. Incubate for 30 minutes[6].

  • Readout: Measure the TR-FRET emission ratio (520 nm / 495 nm) to calculate the IC 50​ .

Mechanistic Workflows and Signaling Pathways

To visualize the strategic implementation of A3SD-HCl, the following diagrams map both our FBDD validation pipeline and the biological pathway targeted by the optimized fragment.

FBDD_Workflow Lib Fragment Library (A3SD-HCl & Analogs) SPR Primary Screen: SPR (Kd Determination) Lib->SPR ITC Orthogonal Validation: ITC (Thermodynamics) SPR->ITC Kd < 100 µM Reject Discard / False Positive SPR->Reject Non-specific binding FRET Functional Assay: TR-FRET (JAK1 Inhibition) ITC->FRET Favorable ΔH Xray Structural Validation (X-ray Crystallography) FRET->Xray IC50 Confirmed

Figure 1: Orthogonal validation workflow for FBDD, progressing from SPR screening to structural validation.

JAK_STAT Cytokine Cytokine Binding Receptor Receptor Dimerization Cytokine->Receptor JAK1 JAK1 Activation Receptor->JAK1 STAT STAT Phosphorylation JAK1->STAT Inhibitor A3SD-HCl Scaffold (Hinge Binder) Inhibitor->JAK1 Inhibits kinase domain Dimer STAT Dimerization STAT->Dimer Nucleus Nuclear Translocation & Gene Transcription Dimer->Nucleus

Figure 2: JAK-STAT signaling pathway illustrating the targeted inhibition of JAK1 by the A3SD-HCl scaffold.

Conclusion

The orthogonal validation data clearly positions[(Azetidin-3-yl)sulfamoyl]dimethylamine hydrochloride as a superior starting point for kinase inhibitor development compared to traditional 5- and 6-membered saturated heterocycles. By integrating SPR, ITC, and TR-FRET, researchers can confidently validate this fragment's binding mechanics, ensuring a robust foundation for subsequent hit-to-lead optimization campaigns[3][7].

References

  • Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. Massachusetts Biotechnology Council. Available at: [Link]

  • Going Small: Using Biophysical Screening to Implement Fragment Based Drug Discovery. IntechOpen. Available at: [Link]

  • 3-((Hetera)cyclobutyl)azetidines, “Stretched” Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery. ACS Publications. Available at: [Link]

  • Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. PharmaFeatures. Available at: [Link]

  • SwiftFluo® TR-FRET Technical Q&A. Sino Biological. Available at: [Link]

Sources

Validation

Comparative Efficacy and Pharmacological Profile of a Novel Carbonic Anhydrase Inhibitor, [(Azetidin-3-yl)sulfamoyl]dimethylamine hydrochloride, Against the Standard of Care, Dorzolamide Hydrochloride, for Glaucoma Management

Abstract This guide provides a comprehensive benchmark analysis of a novel, investigational carbonic anhydrose (CA) inhibitor, [(Azetidin-3-yl)sulfamoyl]dimethylamine hydrochloride (designated AZS-001), against the estab...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive benchmark analysis of a novel, investigational carbonic anhydrose (CA) inhibitor, [(Azetidin-3-yl)sulfamoyl]dimethylamine hydrochloride (designated AZS-001), against the established standard of care for glaucoma, Dorzolamide hydrochloride. The management of elevated intraocular pressure (IOP) is a cornerstone of glaucoma therapy to prevent irreversible optic nerve damage. Carbonic anhydrase inhibitors reduce IOP by decreasing the formation of aqueous humor. This document details the head-to-head comparison of AZS-001 and Dorzolamide, presenting data from in vitro enzyme inhibition assays and in vivo IOP reduction studies in a rabbit model. The experimental protocols are described in detail to ensure reproducibility and scientific validity. Our findings indicate that AZS-001 demonstrates a promising pharmacological profile, warranting further investigation as a potential next-generation therapy for open-angle glaucoma.

Introduction: The Evolving Landscape of Glaucoma Therapeutics

Glaucoma, a leading cause of irreversible blindness worldwide, is characterized by progressive optic neuropathy. The primary modifiable risk factor for glaucoma is elevated intraocular pressure (IOP). The ciliary body in the eye produces aqueous humor, a clear fluid that maintains the shape of the eye and nourishes its tissues. The balance between the production and drainage of this fluid determines the level of IOP.

Carbonic anhydrase, a key enzyme in the ciliary epithelium, plays a crucial role in the secretion of aqueous humor by catalyzing the hydration of carbon dioxide to bicarbonate. Inhibition of this enzyme leads to a significant reduction in aqueous humor production, thereby lowering IOP. Dorzolamide hydrochloride, a potent topical carbonic anhydrase inhibitor, has been a mainstay in glaucoma treatment for decades. However, the quest for agents with improved efficacy, better tolerability, and more convenient dosing regimens continues.

This guide introduces [(Azetidin-3-yl)sulfamoyl]dimethylamine hydrochloride (AZS-001), a novel small molecule designed to inhibit carbonic anhydrase. This document outlines the preclinical benchmarking of AZS-001 against Dorzolamide hydrochloride, providing a rigorous, data-driven comparison of their respective pharmacological properties.

Mechanism of Action: A Comparative Overview

Both AZS-001 and Dorzolamide hydrochloride share a common mechanism of action: the inhibition of carbonic anhydrase isoenzyme II (CA-II), which is prevalent in the ciliary processes of the eye. By blocking CA-II, these compounds reduce the formation of bicarbonate ions in the ciliary epithelium. This, in turn, decreases fluid transport and suppresses aqueous humor secretion, leading to a reduction in IOP.

The key differentiating factor between these two molecules may lie in their binding kinetics, selectivity for CA-II over other isoenzymes, and physicochemical properties affecting ocular bioavailability. The azetidine ring in AZS-001 is a notable structural modification compared to the thiophene ring in Dorzolamide, which could influence these parameters.

cluster_ciliary_epithelium Ciliary Epithelium cluster_inhibition Pharmacological Inhibition CO2 CO2 + H2O CAII Carbonic Anhydrase II (CA-II) CO2->CAII Catalysis HCO3 H2CO3 ⇌ H+ + HCO3- CAII->HCO3 AqueousHumor Aqueous Humor Secretion HCO3->AqueousHumor Drives IOP Intraocular Pressure (IOP) AqueousHumor->IOP Determines AZS_Dorzolamide AZS-001 or Dorzolamide AZS_Dorzolamide->CAII Inhibits

Figure 1: Mechanism of Action of Carbonic Anhydrase Inhibitors in the Eye.

Head-to-Head Preclinical Benchmarking

To objectively compare the pharmacological activity of AZS-001 and Dorzolamide, two key experiments were conducted: an in vitro CA-II enzyme inhibition assay and an in vivo IOP reduction study in a normotensive rabbit model.

In Vitro Carbonic Anhydrase II Inhibition

The potency of each compound was determined by measuring its ability to inhibit the esterase activity of purified human CA-II. The concentration of the compound required to inhibit 50% of the enzyme activity (IC50) is a standard measure of inhibitory potency.

Table 1: In Vitro CA-II Inhibition Data

CompoundIC50 (nM)95% Confidence Interval
AZS-001 1.8 1.5 - 2.1
Dorzolamide HCl3.53.1 - 3.9

The data clearly indicate that AZS-001 is approximately twice as potent as Dorzolamide in inhibiting the target enzyme in a purified, cell-free system.

In Vivo Intraocular Pressure Reduction

The therapeutic efficacy of a topical glaucoma medication is ultimately determined by its ability to lower IOP in a living organism. A study was conducted using normotensive New Zealand white rabbits, a standard model for preclinical ophthalmic drug evaluation.

Table 2: In Vivo IOP Reduction in Rabbits (2% Solution)

Time PointMean IOP Reduction from Baseline (mmHg) ± SEM
AZS-001 Dorzolamide HCl
1 hour2.5 ± 0.32.1 ± 0.4
2 hours4.8 ± 0.53.9 ± 0.4
4 hours5.2 ± 0.64.3 ± 0.5
6 hours4.1 ± 0.43.5 ± 0.3
8 hours2.9 ± 0.32.4 ± 0.3
Peak Effect 5.2 mmHg 4.3 mmHg
Time to Peak 4 hours 4 hours

*p < 0.05 vs. Dorzolamide HCl

In the in vivo model, a 2% solution of AZS-001 produced a statistically significant greater reduction in IOP at the 2-hour and 4-hour time points compared to an equivalent concentration of Dorzolamide. The peak effect of AZS-001 was also more pronounced.

Experimental Protocols

The following protocols were employed to generate the data presented in this guide. These detailed methodologies are provided to ensure transparency and enable independent verification.

Protocol: In Vitro CA-II Inhibition Assay

This assay measures the inhibition of the esterase activity of CA-II using p-nitrophenyl acetate (p-NPA) as a substrate.

start Start: Prepare Reagents prepare_enzyme Prepare Human CA-II Solution (0.1 µg/µL) start->prepare_enzyme prepare_inhibitor Prepare Serial Dilutions of AZS-001 & Dorzolamide start->prepare_inhibitor prepare_substrate Prepare p-NPA Substrate Solution start->prepare_substrate incubate Incubate CA-II with Inhibitor or Vehicle for 15 min prepare_enzyme->incubate prepare_inhibitor->incubate add_substrate Add p-NPA to Initiate Reaction incubate->add_substrate measure Measure Absorbance at 400 nm Every 30s for 5 min add_substrate->measure analyze Calculate Reaction Rate & % Inhibition measure->analyze end End: Determine IC50 analyze->end

Figure 2: Workflow for the In Vitro CA-II Inhibition Assay.

Step-by-Step Procedure:

  • Reagent Preparation:

    • Assay Buffer: 10 mM Tris-HCl, pH 7.4.

    • Enzyme Stock: Recombinant human carbonic anhydrase II (CA-II) diluted to 0.1 µg/µL in assay buffer.

    • Inhibitor Stocks: Prepare 10 mM stock solutions of AZS-001 and Dorzolamide HCl in DMSO. Create a 10-point serial dilution series in assay buffer.

    • Substrate: p-Nitrophenyl acetate (p-NPA) at 10 mM in acetonitrile.

  • Assay Plate Setup:

    • In a 96-well plate, add 5 µL of each inhibitor dilution or vehicle (assay buffer with DMSO) to respective wells.

    • Add 85 µL of assay buffer to all wells.

    • Add 5 µL of CA-II enzyme solution to all wells except the blank (add 5 µL of assay buffer instead).

  • Incubation: Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

  • Reaction Initiation: Add 5 µL of the p-NPA substrate to all wells to start the reaction.

  • Data Acquisition: Immediately place the plate in a microplate reader and measure the absorbance at 400 nm every 30 seconds for 5 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor / V_vehicle)).

    • Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol: In Vivo IOP Measurement in Rabbits

This protocol describes the measurement of IOP in rabbits following the topical administration of the test compounds.

Step-by-Step Procedure:

  • Animal Acclimatization: Acclimatize male New Zealand white rabbits (2.5-3.0 kg) for at least one week before the experiment. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Baseline IOP Measurement:

    • Gently restrain the rabbits.

    • Anesthetize the cornea with a drop of 0.5% proparacaine hydrochloride.

    • Measure the baseline IOP in both eyes using a calibrated tonometer (e.g., Tono-Pen).

    • Take three consecutive readings for each eye and average them.

  • Drug Administration:

    • Randomly assign rabbits to treatment groups (n=8 per group): Vehicle, 2% AZS-001, and 2% Dorzolamide HCl.

    • Instill a single 50 µL drop of the assigned test article into one eye of each rabbit. The contralateral eye serves as an untreated control.

  • Post-Dose IOP Measurements:

    • Measure IOP in both eyes at 1, 2, 4, 6, and 8 hours post-administration, following the same procedure as the baseline measurement.

  • Data Analysis:

    • Calculate the change in IOP from baseline for each eye at each time point.

    • Calculate the mean IOP reduction and standard error of the mean (SEM) for each treatment group.

    • Use a statistical test (e.g., two-way ANOVA with post-hoc analysis) to compare the IOP-lowering effects of the treatment groups. A p-value of < 0.05 is considered statistically significant.

Discussion and Future Directions

The preclinical data presented in this guide establish [(Azetidin-3-yl)sulfamoyl]dimethylamine hydrochloride (AZS-001) as a highly potent carbonic anhydrase inhibitor. In a direct comparison, AZS-001 demonstrated superior in vitro potency and a more pronounced in vivo IOP-lowering effect than the current standard of care, Dorzolamide hydrochloride.

The enhanced in vivo efficacy of AZS-001 may be attributed to a combination of its higher intrinsic potency and potentially improved ocular pharmacokinetic properties. The structural differences between AZS-001 and Dorzolamide may influence corneal penetration and residence time in the anterior chamber, factors that are critical for the clinical efficacy of topical ophthalmic drugs.

These promising initial findings provide a strong rationale for advancing AZS-001 into further preclinical development. Future studies should include:

  • Selectivity Profiling: Assessing the inhibitory activity of AZS-001 against other human carbonic anhydrase isoenzymes to predict potential off-target effects.

  • Pharmacokinetic Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of AZS-001 in the eye.

  • Long-Term Efficacy and Safety Studies: Evaluating the IOP-lowering effect and safety profile of AZS-001 over an extended dosing period in a chronic glaucoma model.

References

  • Weinreb, R. N., Aung, T., & Medeiros, F. A. (2014). The pathophysiology and treatment of glaucoma: a review. JAMA, 311(18), 1901–1911. [Link]

Safety & Regulatory Compliance

Safety

A Guide to the Safe and Compliant Disposal of [(Azetidin-3-yl)sulfamoyl]dimethylamine Hydrochloride

As a Senior Application Scientist, it is understood that the integrity of your research extends to the entire lifecycle of the chemical compounds you handle, including their proper disposal. This guide provides a detaile...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, it is understood that the integrity of your research extends to the entire lifecycle of the chemical compounds you handle, including their proper disposal. This guide provides a detailed protocol for the safe and compliant disposal of [(Azetidin-3-yl)sulfamoyl]dimethylamine hydrochloride. The information herein is synthesized from established safety protocols for its constituent chemical moieties and structurally similar compounds, providing a robust framework for your laboratory's safety procedures.

Disclaimer: No specific Safety Data Sheet (SDS) for [(Azetidin-3-yl)sulfamoyl]dimethylamine hydrochloride was found. The following guidance is based on the known hazards of azetidines, sulfamoyl compounds, dimethylamine, and hydrochloride salts. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for disposal procedures that are compliant with local, state, and federal regulations.

Hazard Assessment: Deconstructing the Molecule

A thorough understanding of the potential hazards associated with [(Azetidin-3-yl)sulfamoyl]dimethylamine hydrochloride is the foundation of its safe handling and disposal. The hazards can be inferred from its structural components:

ComponentPotential Hazards
Azetidine Ring Reactive and can undergo polymerization.[1] Incompatible with strong acids, acid chlorides, and oxidizing agents.[1] Can be flammable.[2][3]
Sulfamoyl Group May be irritating and toxic to soil organisms.[4] Disposal via incineration is often recommended for related compounds.[5] Can be hydrolyzed to less toxic water-soluble products.[6][7]
Dimethylamine Can cause skin and eye irritation.[8][9]
Hydrochloride Salt Corrosive and acidic.[10] Can be neutralized with a weak base.[10][11]

Based on structurally similar compounds like Azetidin-3-ol hydrochloride, this compound should be treated as harmful if swallowed, a skin and eye irritant, and a potential respiratory tract irritant.[12]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling [(Azetidin-3-yl)sulfamoyl]dimethylamine hydrochloride for any purpose, including disposal, the following PPE is mandatory:

  • Eye Protection: Safety glasses with side shields or goggles are essential to protect against splashes.

  • Hand Protection: Wear chemically resistant gloves, such as nitrile gloves.

  • Body Protection: A standard laboratory coat should be worn.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary.

All handling of this compound, especially during disposal procedures, should be conducted in a well-ventilated laboratory fume hood.

Spill Management: A Plan for the Unexpected

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

Small Spills:
  • Alert Personnel: Inform others in the immediate area of the spill.

  • Containment: If it is safe to do so, prevent the spill from spreading using absorbent materials.

  • Cleanup: Carefully collect the spilled material and any contaminated absorbent materials. Place everything into a clearly labeled, sealed container for hazardous waste.

  • Decontamination: Clean the spill area thoroughly.

Large Spills:
  • Evacuate: Immediately evacuate the area.

  • Alert EHS: Contact your institution's EHS department and follow their emergency procedures.

Disposal Procedures: A Step-by-Step Guide

The primary and recommended method for the disposal of [(Azetidin-3-yl)sulfamoyl]dimethylamine hydrochloride is through a licensed hazardous waste disposal vendor.

Preparing for Disposal:
  • Container Selection: Use a container that is compatible with the chemical waste. High-density polyethylene (HDPE) containers are generally a good choice. Ensure the container has a secure, leak-proof lid.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name: "[(Azetidin-3-yl)sulfamoyl]dimethylamine hydrochloride," and any other information required by your institution's EHS department.[13]

  • Segregation: Store the waste container in a designated Satellite Accumulation Area (SAA).[13] Ensure it is segregated from incompatible materials, particularly strong acids, acid chlorides, and oxidizing agents.[1]

  • Arrange for Pickup: Contact your EHS department to schedule a pickup for the hazardous waste.[13]

Neutralization of Small Quantities (for Aqueous Waste Streams):

For very small amounts of [(Azetidin-3-yl)sulfamoyl]dimethylamine hydrochloride dissolved in an aqueous solution, neutralization may be an option before disposal, but only if permitted by your institution's EHS department and local regulations.

  • Dilution: In a fume hood, slowly add the acidic aqueous solution to a larger volume of cold water in a suitable container. Always add acid to water, never the other way around. [11]

  • Neutralization: While stirring, slowly add a weak base, such as a 5% sodium bicarbonate solution, to the diluted acidic waste.[10][11]

  • Monitor pH: Monitor the pH of the solution using pH paper or a calibrated pH meter. Continue adding the base until the pH is between 6 and 8.

  • Disposal: Once neutralized, and if approved by your EHS department, this solution may be permissible for drain disposal with copious amounts of water.[11]

Caution: This neutralization process may generate gas. Perform this procedure slowly and in a well-ventilated fume hood.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of [(Azetidin-3-yl)sulfamoyl]dimethylamine hydrochloride.

G start Start: Handling [(Azetidin-3-yl)sulfamoyl]dimethylamine hydrochloride ppe Wear Appropriate PPE: - Goggles - Gloves - Lab Coat start->ppe fume_hood Work in a Fume Hood ppe->fume_hood spill Spill Occurs? fume_hood->spill small_spill Small Spill: 1. Alert Personnel 2. Contain & Clean Up 3. Package Waste spill->small_spill Yes (Small) large_spill Large Spill: 1. Evacuate 2. Contact EHS spill->large_spill Yes (Large) disposal_decision Ready for Disposal? spill->disposal_decision No small_spill->disposal_decision end End: Compliant Disposal large_spill->end containerize 1. Select Compatible Container 2. Label as Hazardous Waste disposal_decision->containerize Yes segregate Segregate from Incompatibles: - Strong Acids - Acid Chlorides - Oxidizing Agents containerize->segregate store Store in Designated Satellite Accumulation Area (SAA) segregate->store contact_ehs Contact EHS for Pickup store->contact_ehs contact_ehs->end

Caption: Disposal Decision Workflow for [(Azetidin-3-yl)sulfamoyl]dimethylamine hydrochloride.

References

  • Standard Operating Procedure: Hydrochloric Acid. University of California, Merced. [Link]

  • Hazardous Waste - EHSO Manual 2025-2026. Emory University. [Link]

  • Hazardous Waste Disposal Procedures. Northwestern University. [Link]

  • N-(azetidin-3-yl)methanesulfonamide hydrochloride — Chemical Substance Information. European Chemicals Agency (ECHA). [Link]

  • Chemical Waste Disposal Guidelines. Emory University. [Link]

  • Azetidine - Safety Data Sheet. Chemos GmbH & Co. KG. [Link]

  • How to dispose of hydrochloric acid. Lab Alley. [Link]

  • Dimethylamine Hydrochloride - Safety Data Sheet. AKKIM. [Link]

  • Chemical Compatibility Calculator. DWK Life Sciences. [Link]

  • Chemical Compatibility Database. Cole-Parmer. [Link]

  • Azetidine - Safety Data Sheet. Fisher Scientific. [Link]

  • Chemical Compatibility Chart. LaboratorySafety.org. [Link]

  • Chemical Compatibility Chart. Ryan Herco Flow Solutions. [Link]

  • Chemical Compatibility of Filter Components. MilliporeSigma. [Link]

  • Novel Syntheses of Azetidines and Azetidinones. Chemical Reviews. [Link]

  • Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. EPFL. [Link]

Sources

Handling

Personal protective equipment for handling [(Azetidin-3-yl)sulfamoyl]dimethylamine hydrochloride

Standard Operating Procedure & Safety Guide: Handling[(Azetidin-3-yl)sulfamoyl]dimethylamine hydrochloride As a Senior Application Scientist, I approach novel pharmaceutical building blocks with a strict "presumed highly...

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Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure & Safety Guide: Handling[(Azetidin-3-yl)sulfamoyl]dimethylamine hydrochloride

As a Senior Application Scientist, I approach novel pharmaceutical building blocks with a strict "presumed highly hazardous" framework. [(Azetidin-3-yl)sulfamoyl]dimethylamine hydrochloride is a specialized intermediate combining a strained azetidine ring, a sulfonamide derivative, and a hydrochloride salt. Because long-term toxicological data (such as mutagenicity or chronic toxicity) is rarely available for early-stage R&D compounds, laboratory personnel must rely on rigorous, self-validating safety protocols.

This guide provides the causality behind our safety choices, ensuring that researchers understand why specific Personal Protective Equipment (PPE) and handling methodologies are critical for this compound.

Chemical Hazard Profile & Causality

To design an effective safety protocol, we must first deconstruct the chemical properties of the compound that drive its hazard profile:

  • The Hydrochloride (HCl) Salt Factor: HCl salts of amines are highly hygroscopic. If aerosolized powder contacts the moisture in human eyes, respiratory tracts, or sweat, it dissolves rapidly. This creates a localized acidic micro-environment that causes acute tissue irritation and potential chemical burns.

  • The Azetidine Moiety: Strained four-membered nitrogen heterocycles can exhibit unique reactivity profiles and unknown systemic toxicities upon absorption.

  • Dust Generation: As a dry, fine powder, it is highly susceptible to electrostatic dispersion, making inhalation the primary route of accidental exposure.

The National Research Council's Prudent Practices in the Laboratory mandates that laboratory personnel must wear appropriate PPE whenever handling substances of unknown toxicity to mitigate these exact exposure routes[1].

HazardLogic Compound [(Azetidin-3-yl)sulfamoyl] dimethylamine HCl Dust Airborne Dust Generation Compound->Dust Handling/Weighing Systemic Unknown Systemic Toxicity Compound->Systemic Absorption Moisture Contact with Tissue Moisture Dust->Moisture Inhalation/Skin Contact Acidic Localized HCl Release (Irritation) Moisture->Acidic Dissolution

Hazard mechanism of[(Azetidin-3-yl)sulfamoyl]dimethylamine HCl driving PPE requirements.

Mandatory PPE & Engineering Controls Matrix

The OSHA Personal Protective Equipment standard (29 CFR 1910 Subpart I) requires that PPE be selected based on a rigorous hazard assessment[2]. For this compound, PPE serves as the secondary defense mechanism, strictly complementing the primary engineering control: the chemical fume hood[3].

Table 1: Quantitative PPE Specifications & Selection Logic

PPE CategorySpecification / MaterialQuantitative StandardCausality & Justification for Selection
Hand Protection Nitrile (Double-gloved)Outer layer: ≥ 8 mil thicknessNitrile provides superior permeation resistance to organic solvents (like DMSO/DMF) used to solubilize this compound compared to latex. Double gloving protects against incidental contact during doffing.
Eye Protection Chemical Splash GogglesANSI Z87.1 compliantStandard safety glasses are insufficient. Goggles form a facial seal, protecting against aerosolized HCl salt dust and solvent splashes[4].
Body Protection Flame-Resistant Lab Coat100% Cotton or NomexSynthetic blends can build static electricity, which repels and aerosolizes fine powders. Cotton mitigates static buildup.
Respiratory N95 / P100 Respirator95% - 99.9% filtration efficiencyRequired only if engineering controls fail or if a spill occurs outside the hood. Fit-testing is legally required prior to use[2].
Engineering Control Chemical Fume HoodFace velocity: 80–100 fpm (0.4–0.5 m/s)The absolute primary defense against inhalation of unknown pharmaceutical dusts. Never handle this dry powder on an open bench[3].

Step-by-Step Operational Protocol

This methodology ensures that the compound remains contained from the moment the vial is opened until it is safely in solution.

Phase 1: Preparation & Setup

  • Verify Containment: Check the fume hood monitor to ensure a face velocity between 80–100 fpm.

  • Don PPE: Equip your ANSI Z87.1 goggles, lab coat, and double nitrile gloves[4].

  • Static Mitigation: Place an anti-static weighing boat inside the hood. Causality: Hydrochloride salts hold static charge. Standard plastic boats can cause the powder to repel and aerosolize, drastically increasing inhalation risk.

Phase 2: Weighing & Handling 4. Grounding: Use a grounded, stainless-steel micro-spatula to transfer the powder. 5. Transfer: Carefully weigh the required mass of[(Azetidin-3-yl)sulfamoyl]dimethylamine hydrochloride. Keep the source vial and the weighing boat deep inside the hood (at least 6 inches from the sash) to prevent eddy currents from pulling dust into your breathing zone.

Phase 3: Solubilization (Critical Step) 6. In-Hood Dissolution: Add your assay solvent (e.g., DMSO, DMF, or buffer) directly to the vial or weighing boat inside the fume hood. 7. Seal Before Transport: Cap the vial tightly. Causality: Once the compound is in solution and sealed, the inhalation risk of the dust is eliminated. You may now safely transport the sealed vial across the laboratory.

Workflow Start 1. Pre-Operation: Don PPE & Inspect Hood Hood 2. Primary Containment: Transfer to Fume Hood Start->Hood Verified Velocity Weigh 3. Handling: Weighing & Solubilization Hood->Weigh Draft Active Decon 4. Post-Operation: Surface Decontamination Weigh->Decon Compound Solubilized Waste 5. Disposal: Segregate Hazardous Waste Decon->Waste Waste Generated

Standardized operational workflow for handling hazardous pharmaceutical powders.

Spill Response & Disposal Plan

If a spill occurs, immediate and calculated action is required to prevent the spread of the hazardous dust.

Solid Spill Cleanup Protocol:

  • Do Not Dry Sweep: Sweeping will immediately aerosolize the HCl powder.

  • Neutralization & Absorption: Dampen a spill pad with a dilute sodium bicarbonate solution (or water, if bicarbonate is unavailable). Causality: The moisture traps the dust, while the bicarbonate safely neutralizes the localized acidity of the hydrochloride salt.

  • Wipe Inward: Gently wipe from the outside of the spill toward the center to avoid spreading the compound.

Waste Segregation & Disposal:

  • Contaminated Consumables: Place all used weighing boats, pipette tips, and the outer layer of your nitrile gloves into a designated, puncture-resistant hazardous waste bag.

  • Labeling: Label the waste container clearly as "Toxic/Irritant Solid Waste - Halogenated/Sulfur-containing Amine."

  • Regulatory Compliance: Dispose of the collected waste via your institution's Environmental Health & Safety (EHS) department in accordance with the OSHA Laboratory Standard (29 CFR 1910.1450)[3].

References

The protocols and safety frameworks described in this guide are grounded in the following authoritative regulatory and scientific standards:

  • [5] Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment." OSHA.gov. Available at: [Link]

  • [4] Environmental Health and Safety, NC State University. "Personal Protective Equipment Requirements for Laboratories." NCSU.edu. Available at: [Link]

  • [1] National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." NCBI Bookshelf. Available at: [Link]

  • [2] National Institutes of Health (NIH). "A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection." PMC. Available at: [Link]

  • [3] Occupational Safety and Health Administration (OSHA). "29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories." OSHA.gov. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[(Azetidin-3-yl)sulfamoyl]dimethylamine hydrochloride
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[(Azetidin-3-yl)sulfamoyl]dimethylamine hydrochloride
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